molecular formula C7H11NO3S B082510 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid CAS No. 14226-94-9

6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

Cat. No.: B082510
CAS No.: 14226-94-9
M. Wt: 189.23 g/mol
InChI Key: GWMBJMYQZAVSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid is a key synthetic intermediate in the preparation of potent and selective inhibitors of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, with its primary substrate in the brain being D-serine. D-serine is a crucial co-agonist of the NMDA receptor, which is essential for synaptic plasticity, learning, and memory. By inhibiting DAAO, researchers can elevate synaptic D-serine levels, offering a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia and cognitive deficits. This compound serves as a critical building block in the synthesis of advanced DAAO inhibitors, like 4H-thieno[3,2-b]pyrrole-5-carboxylic acids, which have shown excellent potency and selectivity in preclinical studies. Its structure, featuring the thiomorpholine dioxide core, is integral to the binding affinity and pharmacokinetic properties of the final drug candidates. Consequently, this acid is a valuable tool for medicinal chemists and neuroscientists exploring the modulation of the NMDA receptor pathway and developing novel therapeutics for neuropsychiatric disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-7(2)6(11)8-4(3-12-7)5(9)10/h4H,3H2,1-2H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMBJMYQZAVSRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(CS1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396557
Record name 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14226-94-9
Record name 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the proposed synthesis of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct synthetic procedures in the current literature, this guide outlines a plausible and chemically sound synthetic pathway based on established organic chemistry principles and analogous reactions.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available amino acid, D-penicillamine. This starting material is advantageous as it already contains the requisite gem-dimethyl group and the stereocenter for the target molecule. The synthetic strategy involves a three-step process:

  • Esterification: Protection of the carboxylic acid functionality of D-penicillamine as a methyl ester to prevent its interference in subsequent reactions.

  • N-Acylation: Reaction of the amino group of the D-penicillamine methyl ester with chloroacetyl chloride to form an N-chloroacetylated intermediate.

  • Intramolecular Cyclization and Hydrolysis: Base-mediated intramolecular nucleophilic substitution of the chloride by the thiol group to form the thiomorpholinone ring, followed by hydrolysis of the methyl ester to yield the final carboxylic acid.

The overall proposed reaction scheme is depicted below.

Synthesis_Pathway penicillamine D-Penicillamine ester D-Penicillamine Methyl Ester penicillamine->ester SOCl₂, MeOH intermediate N-Chloroacetyl Intermediate ester->intermediate ClCOCH₂Cl, Et₃N product_ester 6,6-Dimethyl-5-oxothiomorpholine -3-carboxylate Methyl Ester intermediate->product_ester NaH, THF final_product 6,6-Dimethyl-5-oxothiomorpholine -3-carboxylic Acid product_ester->final_product LiOH, H₂O/THF Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: N-Acylation cluster_step3 Step 3: Cyclization & Hydrolysis s1_start Suspend D-Penicillamine in MeOH s1_add_socl2 Add SOCl₂ dropwise at 0°C s1_start->s1_add_socl2 s1_reflux Reflux for 4h s1_add_socl2->s1_reflux s1_concentrate Remove solvent s1_reflux->s1_concentrate s1_triturate Triturate with Et₂O s1_concentrate->s1_triturate s1_product Product 1 s1_triturate->s1_product s2_start Suspend Product 1 in DCM s1_product->s2_start s2_add_et3n Add Et₃N at 0°C s2_start->s2_add_et3n s2_add_claccl Add Chloroacetyl Chloride at 0°C s2_add_et3n->s2_add_claccl s2_stir Stir at RT for 3h s2_add_claccl->s2_stir s2_workup Aqueous Workup s2_stir->s2_workup s2_product Product 2 s2_workup->s2_product s3_start Dissolve Product 2 in THF s2_product->s3_start s3_add_nah Add NaH at 0°C s3_start->s3_add_nah s3_stir Stir at RT for 12h s3_add_nah->s3_stir s3_quench Quench with H₂O s3_stir->s3_quench s3_hydrolyze Add LiOH, stir for 6h s3_quench->s3_hydrolyze s3_workup Acidification & Extraction s3_hydrolyze->s3_workup s3_purify Recrystallization s3_workup->s3_purify s3_product Final Product s3_purify->s3_product

An In-Depth Technical Guide to 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14226-94-9

For: Researchers, scientists, and drug development professionals.

Disclaimer: Limited specific experimental data is publicly available for 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid. This guide leverages data from the closely related parent compound, 5-oxothiomorpholine-3-carboxylic acid (CAS: 14226-97-2), to provide a comprehensive technical overview. The information presented should be considered representative and may require experimental validation for the dimethylated derivative.

Introduction

This compound is a heterocyclic compound belonging to the thiomorpholine class. Its structure, featuring a lactam and a carboxylic acid functional group, makes it a molecule of interest in medicinal chemistry and organic synthesis. This guide provides a detailed summary of its chemical properties, potential biological activities, and relevant experimental methodologies, primarily based on data from its parent compound, 5-oxothiomorpholine-3-carboxylic acid.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of the parent compound, 5-oxothiomorpholine-3-carboxylic acid. These values provide a foundational understanding of the compound's characteristics.

PropertyValueSource
Molecular Formula C₅H₇NO₃S[1][2]
Molecular Weight 161.18 g/mol [1][2]
CAS Number 14226-97-2[1][2]
IUPAC Name 5-oxothiomorpholine-3-carboxylic acid[1]
Synonyms 3-Oxo-5-carboxyperhydro-1,4-thiazine, 5-Oxo-3-thiomorpholinecarboxylic Acid[3]
Appearance Not Available[3]
Storage Temperature 2-8°C (Refrigerator)[3]

Note: The molecular formula for this compound is C₇H₁₁NO₃S.

Synthesis and Experimental Protocols

The synthesis of the thiomorpholine scaffold can be achieved through several established chemical reactions. The following are general methodologies that can be adapted for the synthesis of this compound.

General Synthesis Strategies

Several synthetic routes have been reported for the creation of the 5-oxothiomorpholine-3-carboxylic acid core structure.[4] These methods can be broadly categorized as:

  • Cyclization Reactions: This approach typically involves the cyclization of appropriate precursors, such as thioketones and amines, to form the thiomorpholine ring.[4]

  • Carboxylation: The carboxylic acid group can be introduced through various techniques, including carbon dioxide fixation.[4]

  • Oxidative Methods: Oxidation of sulfur-containing precursors can also lead to the formation of the target compound.[4]

Solid-Phase Synthesis Protocol

A solid-phase synthesis approach offers advantages in purification and the potential for creating derivative libraries. A general protocol for the synthesis of thiomorpholine-3-carboxylic acid derivatives is as follows:

  • Immobilization: Start with the immobilization of a fluorenylmethyloxycarbonyl (Fmoc)-protected cysteine (or a suitably substituted cysteine for the dimethyl derivative) onto a polymer resin.[4]

  • Deprotection: Remove the Fmoc protecting group to expose the free amine.

  • N-Alkylation/N-Acylation: React the free amine with appropriate reagents to introduce desired substituents on the nitrogen atom.

  • Cleavage and Cyclization: Cleave the molecule from the resin using an acid, such as trifluoroacetic acid (TFA). The acidic conditions can also facilitate the cyclization to form the thiomorpholine ring.

G cluster_workflow Solid-Phase Synthesis Workflow start Immobilized Fmoc-Cysteine on Resin deprotection Fmoc Deprotection start->deprotection Piperidine alkylation N-Alkylation / N-Acylation deprotection->alkylation Electrophile cleavage TFA-mediated Cleavage and Cyclization alkylation->cleavage TFA product Thiomorpholine-3-carboxylic Acid Derivative cleavage->product

Caption: General workflow for the solid-phase synthesis of thiomorpholine-3-carboxylic acid derivatives.

Biological Activity and Mechanism of Action

While specific data for the dimethylated compound is scarce, the parent compound, 5-oxothiomorpholine-3-carboxylic acid, has been identified as a potential antibiotic.[4]

Antibacterial Activity

5-Oxothiomorpholine-3-carboxylic acid is described as a lactam antibiotic that may function as a penicillin analogue.[4] Its proposed mechanism of action involves the inhibition of bacterial growth by binding to ribosomes, thereby disrupting protein synthesis.[4] This suggests its potential as a lead compound for the development of new antibacterial agents.[4]

Bioactivation and Cytotoxicity

The related compound, L-Thiomorpholine-3-carboxylic acid (L-TMC), has been shown to be cytotoxic and nephrotoxic.[5] Its toxicity is linked to its bioactivation by the enzyme L-amino acid oxidase (LAAO).[5] LAAO catalyzes the oxidative deamination of L-amino acids, producing an imine intermediate, ammonia, and hydrogen peroxide.[5][6][7] The formation of these reactive species is believed to contribute to the observed cytotoxicity.

G cluster_pathway Proposed Bioactivation Pathway of L-Thiomorpholine-3-carboxylic Acid ltmc L-Thiomorpholine-3-carboxylic Acid laao L-Amino Acid Oxidase (LAAO) ltmc->laao imine Imine Intermediate laao->imine Oxidative Deamination products α-Keto Acid + NH₃ + H₂O₂ imine->products Hydrolysis cytotoxicity Cytotoxicity products->cytotoxicity

Caption: Proposed bioactivation pathway of L-Thiomorpholine-3-carboxylic acid leading to cytotoxicity.

Applications in Research and Development

The structural features of this compound and its parent compound suggest several potential applications:

  • Antibiotic Development: The antibacterial properties of the core structure make it a valuable scaffold for the design and synthesis of new antibiotics.[4]

  • Organic Synthesis: The presence of a reactive carboxylic acid group allows for its use as a building block in the synthesis of more complex molecules and chemical libraries.[4]

  • Pharmaceutical Research: It can serve as a reference standard in toxicological studies and in the investigation of drug metabolism and interaction mechanisms.[4]

Conclusion

This compound, identified by CAS number 14226-94-9, represents an intriguing heterocyclic molecule with potential applications in medicinal chemistry. While direct experimental data is limited, information from its parent compound, 5-oxothiomorpholine-3-carboxylic acid, provides a solid foundation for future research. The synthetic accessibility of the thiomorpholine scaffold, coupled with its potential as an antibacterial agent, warrants further investigation into the properties and applications of this and related compounds. Researchers are encouraged to use the information presented in this guide as a starting point for their own experimental inquiries.

References

An In-depth Technical Guide to the Structure Elucidation of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete structure elucidation of the novel heterocyclic compound, 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid. Due to the limited availability of published experimental data for this specific molecule, this document outlines a systematic approach based on established principles of organic chemistry and analytical techniques, supported by data from analogous structures.

Introduction

This compound is a substituted thiomorpholine derivative. The thiomorpholine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antioxidant and hypolipidemic properties. The presence of a carboxylic acid, a thioamide lactam, and gem-dimethyl substitution suggests unique conformational and potential pharmacological properties. This guide details the necessary steps to synthesize, purify, and characterize this molecule, providing a roadmap for its structural confirmation.

Proposed Synthesis and Purification

A plausible synthetic route for this compound would involve the reaction of an appropriate amino acid derivative with a suitable sulfur-containing reagent, followed by cyclization.

Experimental Protocol: Synthesis

A potential synthetic pathway could involve the following steps:

  • Starting Materials: L-Cysteine and 2-bromo-2-methylpropanoic acid.

  • Step 1: N-Alkylation. L-Cysteine is reacted with 2-bromo-2-methylpropanoic acid in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like DMF) in the presence of a base (e.g., sodium bicarbonate) to facilitate the N-alkylation of the cysteine amino group. The reaction mixture is stirred at room temperature for 24-48 hours.

  • Step 2: Thioamide Formation and Cyclization. The resulting intermediate is then subjected to conditions that promote intramolecular cyclization to form the thioamide ring. This can be achieved by heating the intermediate in a high-boiling point solvent, such as toluene or xylene, with a dehydrating agent or by using a peptide coupling reagent that can facilitate amide bond formation.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel with a gradient of methanol in dichloromethane as the eluent. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic and Analytical Characterization

The following section outlines the expected data from various analytical techniques used to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
1 (NH)~8.0-9.0-br s1H-
2 (CH)~4.0-4.5~55-60dd1HJ = ~8, ~4
3 (CH₂)~3.0-3.5~30-35m2H-
4 (C=O)-~170-175---
5 (C(CH₃)₂)-~50-55---
6, 7 (CH₃)~1.2-1.5~25-30s6H-
8 (COOH)~12.0-13.0~175-180br s1H-

Note: These are predicted values and may vary in an actual experimental setting.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad
N-H (Amide)3200-3100Medium
C-H (Alkyl)2980-2850Medium-Strong
C=O (Carboxylic Acid)1720-1700Strong
C=O (Thioamide)1680-1650Strong
C-N Stretch1400-1300Medium
C-S Stretch800-600Medium-Weak
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data (ESI+)

IonPredicted m/z
[M+H]⁺190.0532
[M+Na]⁺212.0351
[M+K]⁺228.0091

Predicted fragmentation patterns would likely involve the loss of the carboxylic acid group (CO₂H), water (H₂O), and cleavage of the thiomorpholine ring.

X-ray Crystallography

For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Visualizing the Elucidation Workflow and Molecular Relationships

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships in the structure elucidation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Methods cluster_data Data Interpretation synthesis Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms xray X-ray Crystallography purification->xray structure_proposal Initial Structure Proposal nmr->structure_proposal ir->structure_proposal ms->structure_proposal structure_confirmation Final Structure Confirmation xray->structure_confirmation structure_proposal->xray logical_relationship cluster_properties Structural Features cluster_data Expected Spectroscopic Signatures compound This compound thiomorpholine Thiomorpholine Ring compound->thiomorpholine carboxylic_acid Carboxylic Acid compound->carboxylic_acid gem_dimethyl Gem-dimethyl Group compound->gem_dimethyl thioamide Thioamide (Lactam) compound->thioamide ms_fragments Predictable Mass Fragments compound->ms_fragments nmr_signals Characteristic NMR Shifts thiomorpholine->nmr_signals ir_bands Specific IR Absorptions carboxylic_acid->ir_bands gem_dimethyl->nmr_signals thioamide->ir_bands signaling_pathway_hypothesis compound Thiomorpholine Derivatives ros Reactive Oxygen Species (ROS) compound->ros Scavenging antioxidant_enzymes Antioxidant Enzymes compound->antioxidant_enzymes Upregulation hypolipidemic_pathway Hypolipidemic Pathway compound->hypolipidemic_pathway Modulation lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation cellular_damage Cellular Damage lipid_peroxidation->cellular_damage cholesterol_synthesis Cholesterol Synthesis hypolipidemic_pathway->cholesterol_synthesis Inhibition

Spectroscopic and Analytical Profile of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical guide to the spectroscopic and analytical characterization of 6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid. Due to the limited availability of specific experimental data for this compound, this guide presents predicted spectroscopic data based on the analysis of its parent compound, 5-oxothiomorpholine-3-carboxylic acid, and established principles of spectroscopy. Detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this and structurally related molecules.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to other biologically active thiomorpholine derivatives. A thorough understanding of its spectroscopic properties is essential for its synthesis, purification, and characterization. This guide summarizes the expected spectroscopic data and provides robust experimental protocols for its determination.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known data for 5-oxothiomorpholine-3-carboxylic acid and the expected influence of the gem-dimethyl substituents at the C-6 position.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in DMSO-d₆

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 12.0Broad SingletExchangeable with D₂O.[1]
Lactam Amide (N-H)6.0 - 8.0Broad SingletExchangeable with D₂O.[1]
C-3 Methine (CH)4.0 - 4.5Doublet of DoubletsCoupled to the C-2 methylene protons.
C-2 Methylene (CH₂)3.0 - 3.5MultipletDiastereotopic protons.
C-6 Methyls (2 x CH₃)1.2 - 1.5SingletTwo singlets may be observed if magnetically non-equivalent.
Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

Carbon AtomPredicted Chemical Shift (ppm)Notes
Carboxylic Acid Carbonyl (-C OOH)170 - 180
Lactam Carbonyl (-C =O)170 - 180May overlap with the carboxylic acid carbonyl signal.[1]
C-3 Methine (-C H)50 - 60
C-6 Quaternary Carbon (-C (CH₃)₂)45 - 55
C-2 Methylene (-C H₂)25 - 35
C-6 Methyls (-C H₃)20 - 30
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity/Shape
O-H Stretch (Carboxylic Acid)3500 - 2500Strong, Very Broad
N-H Stretch (Lactam)3200 - 3100Medium, Broad
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Carboxylic Acid Dimer)1725 - 1700Strong, Sharp
C=O Stretch (Lactam)1680 - 1640Strong, Sharp
C-O Stretch (Carboxylic Acid)1320 - 1210Medium
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Values for Molecular Ions

IonPredicted m/z
[M+H]⁺190.0532
[M+Na]⁺212.0352
[M-H]⁻188.0387

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic acid is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Integrate all signals and determine the multiplicity of each peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A sufficient number of scans and a suitable relaxation delay should be used to obtain a quantitative spectrum if desired.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Add Deuterated Solvent (~0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Peak Picking and Integration H->I J J I->J Structural Elucidation

NMR Experimental Workflow
Infrared (IR) Spectroscopy

For solid samples, Attenuated Total Reflectance (ATR) or the thin solid film method are common techniques.

Thin Solid Film Method:

  • Sample Preparation: Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[2]

  • Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The typical range is 4000-400 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation (Thin Film) cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Dissolve Solid in Volatile Solvent B Apply Solution to Salt Plate A->B C Evaporate Solvent B->C D Place Plate in Spectrometer C->D E Acquire IR Spectrum (4000-400 cm-1) D->E F Identify Characteristic Absorption Bands E->F G Correlate Bands to Functional Groups F->G H H G->H Functional Group Identification

IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for analyzing polar molecules like carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with a small percentage of formic acid to promote protonation for positive ion mode, or a basic modifier for negative ion mode.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis A Prepare Dilute Solution (1-10 ug/mL) B Add Modifier (e.g., Formic Acid) A->B C Infuse Sample into ESI Source B->C D Optimize Source Parameters C->D E Acquire Spectrum (Positive/Negative Mode) D->E F Identify Molecular Ion Peaks E->F G Compare with Theoretical m/z F->G H H G->H Molecular Weight Confirmation

Mass Spectrometry Experimental Workflow

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and offers detailed, practical protocols for its analysis. While specific experimental data for this compound remains to be published, the information presented herein, based on a closely related analog and established spectroscopic principles, serves as a valuable resource for researchers in the field. The provided workflows and data tables will aid in the successful identification and characterization of this and similar molecules, facilitating further research and development.

References

The Thiomorpholine Scaffold: A Privileged Core in the Quest for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with enhanced efficacy and safety profiles. Within this dynamic field, certain chemical motifs, known as "privileged scaffolds," have emerged as cornerstones of drug design due to their ability to interact with multiple biological targets. Thiomorpholine, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has solidified its position as one such privileged scaffold. Its unique physicochemical properties, including its capacity to modulate lipophilicity and serve as a site for metabolic oxidation, render it a versatile building block in the development of new therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities of thiomorpholine derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular pathways.

A Spectrum of Biological Activities

Thiomorpholine and its derivatives have demonstrated a remarkable breadth of pharmacological effects, positioning them as promising candidates for the treatment of a wide array of diseases.[1][2] The substitution of the oxygen atom in the analogous morpholine ring with sulfur significantly alters the molecule's electronic and steric properties, often leading to improved pharmacokinetic profiles and novel biological activities.[3] These activities span from anticancer and antimicrobial to anti-inflammatory, antioxidant, and neuroprotective effects.[2][4][5]

Anticancer Potential

A significant body of research has focused on the anticancer properties of thiomorpholine derivatives.[6] These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some derivatives exhibiting potent cytotoxic effects.

Table 1: Anticancer Activity of Thiomorpholine Derivatives (IC₅₀ Values)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thiazolyl thiomorpholine 10cA549 (Lung Carcinoma)10.1[7]
Thiazolyl thiomorpholine 10cHeLa (Cervical Cancer)30.0[7]
Morpholine substituted 2-amino-4-phenylthiazole derivativeHT29 (Colon Cancer)2.01[8]
Thiazolo[3,2-a]pyrimidin-5-one derivative 37aPI3Kα120[8]
Thiazolo[3,2-a]pyrimidin-5-one derivative 38bPI3Kα151[8]
Indole-pyrimidine hybrid 15MCF-7 (Breast Cancer)0.29[9]
Indole-pyrimidine hybrid 15HeLa (Cervical Cancer)4.04[9]
Indole-pyrimidine hybrid 15HCT116 (Colon Cancer)9.48[9]

One of the key mechanisms underlying the anticancer activity of certain thiomorpholine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Thiomorpholine Thiomorpholine Derivative Thiomorpholine->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine derivatives.

Antimicrobial Efficacy

Thiomorpholine derivatives have also been investigated for their activity against a range of microbial pathogens, including bacteria and fungi.[1] The introduction of the thiomorpholine moiety into existing antimicrobial scaffolds has, in some cases, led to compounds with enhanced potency.[8]

Table 2: Antimicrobial Activity of Thiomorpholine Derivatives (MIC Values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(thiophen-2-yl)dihydroquinoline derivative 7fMycobacterium tuberculosis H37Rv1.56[11]
2-(thiophen-2-yl)dihydroquinoline derivative 7pMycobacterium tuberculosis H37Rv1.56[11]
Thiomorpholine derivative 7bMycobacterium smegmatis7.81[4]
Schiff base of thiomorpholine 7cMycobacterium smegmatis7.81[4]
2-(thiophen-2-yl) dihydroquinoline analog 26bMycobacterium tuberculosis H37Rv25[8]
Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in the pathophysiology of numerous diseases. Several thiomorpholine derivatives have demonstrated promising anti-inflammatory and antioxidant activities in preclinical studies.[3][8] Their mechanisms of action are thought to involve the modulation of key inflammatory signaling pathways and the scavenging of reactive oxygen species.

Table 3: Anti-inflammatory and Antioxidant Activity of Thiomorpholine Derivatives (IC₅₀ Values)

Compound/DerivativeActivityIC₅₀ (µM)Reference
N-substituted thiomorpholineLipid Peroxidation Inhibition7.5[3]
Methyl substituted oxazolyl thiomorpholine dioxide 9bRadical Scavenging> Ascorbic Acid[7]
Morpholino-β-lactam hybridiNOS InhibitionPotent[8]

The anti-inflammatory effects of some heterocyclic compounds have been linked to the downregulation of the NF-κB and MAPK signaling pathways, which are critical regulators of pro-inflammatory gene expression.

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway (IKK, IκBα, p65) Receptor->NFkB_pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_pathway->Cytokines promotes expression NFkB_pathway->Cytokines promotes expression Thiomorpholine Thiomorpholine Derivative Thiomorpholine->MAPK_pathway inhibits Thiomorpholine->NFkB_pathway inhibits

Modulation of NF-κB and MAPK signaling pathways by thiomorpholine derivatives.

Neuroprotective Potential

The neuroprotective effects of thiomorpholine derivatives are an emerging area of interest.[12] The presence of a sulfur atom in the heterocyclic ring appears to contribute to these effects, potentially through antioxidant mechanisms and the modulation of enzymes involved in neurotransmission, such as acetylcholinesterase (AChE).[13][14] Sulfur-containing compounds are known to play a role in cellular redox homeostasis, which is crucial for neuronal health.[15]

Table 4: Neuroprotective and Related Activities of Thiomorpholine Derivatives

Compound/DerivativeActivityResultReference
Thiomorpholine derivative 10aAcetylcholinesterase InhibitionModerate[8]
Thiomorpholine derivative 10bAcetylcholinesterase InhibitionModerate[8]
4-aminopyridine analogNeuroprotective EffectsNoted[12]

Experimental Protocols

The evaluation of the biological activities of thiomorpholine derivatives relies on a suite of well-established in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiomorpholine derivative for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare a serial two-fold dilution of the thiomorpholine derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Solution Preparation: Prepare a stock solution of the thiomorpholine derivative and a working solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Mix the test compound solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Groups: Divide animals (e.g., rats or mice) into control and treatment groups.

  • Compound Administration: Administer the thiomorpholine derivative to the treatment group, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a set time, inject a 1% solution of carrageenan into the sub-plantar region of the hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated group compared to the control group.

Experimental and Drug Discovery Workflows

The journey from a promising scaffold like thiomorpholine to a clinically approved drug is a long and complex process. The following diagrams illustrate a generalized workflow for drug discovery and a typical workflow for the in vitro biological evaluation of synthesized compounds.

Drug_Discovery_Workflow Target_ID Target Identification and Validation Hit_ID Hit Identification (e.g., HTS) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies, Toxicology) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

A generalized workflow for the drug discovery and development process.

In_Vitro_Workflow Synthesis Synthesis of Thiomorpholine Derivatives Purification Purification and Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT, MIC) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC₅₀/MIC) Primary_Screening->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Dose_Response->Mechanism_Study SAR Structure-Activity Relationship (SAR) Analysis Mechanism_Study->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

A typical workflow for the in vitro biological evaluation of novel compounds.

Conclusion

The thiomorpholine scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives underscore its immense potential in the development of novel therapeutics. From potent anticancer agents that target fundamental cell signaling pathways to promising antimicrobial, anti-inflammatory, and neuroprotective compounds, the thiomorpholine core continues to be a fertile ground for drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the next generation of thiomorpholine-based drugs.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Thiomorpholine in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular frameworks that can interact with multiple biological targets with high affinity is paramount. These "privileged scaffolds" serve as versatile starting points for the development of new therapeutics. The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen, has steadily risen to prominence as such a scaffold.[1] Its unique physicochemical properties, including its role in modulating lipophilicity and metabolic stability, make it a valuable component in modern drug design.[1]

This technical guide provides an in-depth exploration of the discovery and history of thiomorpholine compounds in research. It covers the evolution of synthetic methodologies, the expanding scope of their biological activities, and the mechanistic underpinnings of their therapeutic effects. Detailed experimental protocols, quantitative biological data, and visualizations of key pathways are presented to offer a comprehensive resource for researchers in the field.

A Historical Perspective: The Synthesis of the Thiomorpholine Core

The exploration of thiomorpholine chemistry has evolved significantly since its early beginnings. While pinpointing the singular, first-ever synthesis can be challenging, early methods laid the groundwork for the diverse synthetic strategies available today. One of the foundational approaches involves the transformation of diethanolamine. This method generates an amino-mustard species, which then undergoes cyclization with a sulfide source, such as sodium sulfide, to form the thiomorpholine ring.[2][3]

Other classical methods that have been historically important include:

  • The reaction of ethyl mercaptoacetate with aziridine to form thiomorpholin-3-one, which is subsequently reduced to thiomorpholine.[2][3]

  • The reaction of 2-mercaptoethanol with aziridine, followed by conversion to an intermediate which is then cyclized to yield thiomorpholine.[2][3]

These early methods, while historically significant, often required harsh reaction conditions or utilized hazardous reagents. Modern synthetic chemistry has since provided more efficient, scalable, and safer routes to the thiomorpholine core and its derivatives. A notable contemporary example is the development of a continuous flow procedure involving a photochemical thiol-ene reaction of cysteamine hydrochloride and vinyl chloride, which offers high yields and improved safety.[2]

The Expanding Therapeutic Landscape of Thiomorpholine Derivatives

The substitution of the oxygen atom in the well-established morpholine scaffold with a sulfur atom alters the physicochemical properties of the ring, influencing its size, lipophilicity, and metabolic stability.[1] These alterations have been strategically exploited in drug design, leading to a remarkable spectrum of biological activities. Thiomorpholine derivatives have demonstrated significant potential as anticancer, antitubercular, antidiabetic, antioxidant, and hypolipidemic agents.[4][5]

Antitubercular Activity: A New Generation of Oxazolidinones

A prominent example of a thiomorpholine-containing drug is Sutezolid (PNU-100480) , an oxazolidinone antibiotic investigated for the treatment of tuberculosis, including multidrug-resistant strains. Sutezolid is the thiomorpholine analog of the FDA-approved drug Linezolid.[1] Both drugs inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1] Sutezolid has shown potent in vitro activity against Mycobacterium tuberculosis, often exhibiting lower minimum inhibitory concentrations (MICs) than Linezolid.[6]

Table 1: Comparative Antitubercular Activity of Sutezolid and Linezolid

OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
M. intracellulareSutezolid24
Linezolid32>32
M. aviumSutezolid48
Linezolid32>32
M. kansasiiSutezolid0.1250.25
Linezolid12
M. tuberculosisSutezolid-0.25
Linezolid-1.0

Data compiled from multiple sources.[1][6]

Anticancer Activity: Targeting Key Signaling Pathways

Thiomorpholine derivatives have emerged as promising anticancer agents, frequently by inhibiting critical signaling pathways involved in tumor growth and survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is often dysregulated in cancer, is a key target.[4]

Table 2: In Vitro Anticancer Activity of Selected Thiomorpholine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
Thiomorpholine Derivative 1HT-29 (Colon)2.01
Thiomorpholine Derivative 2HepG2 (Liver)19.95 ± 0.63
MCF-7 (Breast)7.08 ± 0.42
Thiomorpholine Derivative 3Renal UO-31Moderate Activity
Thiomorpholine Derivative 4 (PI3Kα inhibitor)-120
Thiomorpholine Derivative 5 (PI3Kα inhibitor)-151

Data compiled from multiple sources.[4]

Antidiabetic Activity: DPP-IV Inhibition

Inhibition of dipeptidyl peptidase-IV (DPP-IV) is a validated therapeutic strategy for type 2 diabetes. Several thiomorpholine-containing compounds have been identified as potent and selective DPP-IV inhibitors.[4]

Table 3: In Vitro DPP-IV Inhibitory Activity of Thiomorpholine-Bearing Compounds

CompoundR₁ GroupInhibition (%, 10 µmol/L)IC₅₀ (µmol/L)
16a1-Methylethyl74.66.93
16b2-Methylpropyl77.96.29
16c1,1-Dimethylethyl74.43.40

Data compiled from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors.[4]

Pharmacokinetics of Key Thiomorpholine Compounds

The pharmacokinetic profile of a drug candidate is crucial for its clinical success. The substitution of morpholine with thiomorpholine can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 4: Pharmacokinetic Parameters of Sutezolid

ParameterValueCondition
CmaxDose-dependent (less than proportional increase)Single ascending doses (300-1800 mg) in healthy adults
AUCProportional increase with doseSingle ascending doses (300-1800 mg) in healthy adults
MetabolismOxidized to active sulfoxide metabolite (PNU-101603)In vivo

Data compiled from pharmacokinetic studies of Sutezolid.[7][8]

Signaling Pathways and Mechanisms of Action

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Thiomorpholine-based inhibitors can block this pathway at various points, leading to the induction of apoptosis and inhibition of tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation PDK1->Akt Phosphorylation (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Rheb Rheb TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation Thiomorpholine_Inhibitor Thiomorpholine-based PI3K Inhibitor Thiomorpholine_Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based PI3K inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of medicinal chemistry research. Below are representative protocols for the synthesis of the thiomorpholine core and for a key biological assay.

Protocol 1: Synthesis of Thiomorpholine from Diethanolamine

This protocol is a generalized representation of an early synthetic method.

Materials:

  • Diethanolamine

  • Thionyl chloride (SOCl₂)

  • Sodium sulfide (Na₂S)

  • Appropriate solvents (e.g., benzene, ethanol)

Procedure:

  • Chlorination: React diethanolamine with thionyl chloride in an inert solvent like benzene to form bis(2-chloroethyl)amine hydrochloride. This reaction is typically performed under reflux and requires careful handling due to the corrosive and toxic nature of thionyl chloride.

  • Neutralization: The resulting hydrochloride salt is neutralized with a base to yield the free bis(2-chloroethyl)amine.

  • Cyclization: The free amine is then reacted with a solution of sodium sulfide in a solvent such as ethanol. The mixture is refluxed to facilitate the nucleophilic substitution and ring closure, forming thiomorpholine.

  • Purification: The crude product is isolated and purified, typically by distillation under reduced pressure.

Protocol 2: In Vitro Anticancer Drug Screening Workflow (MTT Assay)

This protocol outlines a standard workflow for assessing the cytotoxicity of thiomorpholine derivatives against cancer cell lines.

Anticancer_Screening_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Culture & Maintenance Start->Cell_Culture Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48-72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis: IC50 Determination Data_Acquisition->Data_Analysis Hit_Identification Hit Identification & Prioritization Data_Analysis->Hit_Identification Hit_Identification->Start Re-screen or Modify Further_Studies Lead Optimization & Further Mechanistic Studies Hit_Identification->Further_Studies Promising Compounds

Caption: A typical experimental workflow for in vitro anticancer drug screening.

Protocol 3: DPP-IV Inhibition Assay Workflow

This protocol describes a general workflow for screening thiomorpholine derivatives as DPP-IV inhibitors.

DPP_IV_Inhibition_Workflow Start Start: Prepare Reagents Assay_Setup Assay Setup (96-well plate): Enzyme, Buffer, Inhibitor Start->Assay_Setup Pre_Incubation Pre-incubation (e.g., 10 min at 37°C) Assay_Setup->Pre_Incubation Reaction_Initiation Initiate Reaction: Add Fluorogenic Substrate Pre_Incubation->Reaction_Initiation Incubation Incubation (e.g., 30 min at 37°C) Reaction_Initiation->Incubation Fluorescence_Reading Read Fluorescence (Plate Reader) Incubation->Fluorescence_Reading Data_Analysis Data Analysis: Calculate % Inhibition & IC50 Fluorescence_Reading->Data_Analysis Hit_Validation Hit Validation & Selectivity Profiling Data_Analysis->Hit_Validation Lead_Development Lead Optimization Hit_Validation->Lead_Development Confirmed Hits

Caption: An experimental workflow for screening DPP-IV inhibitors.

Conclusion and Future Perspectives

The journey of the thiomorpholine scaffold from a simple heterocycle to a cornerstone of modern medicinal chemistry is a testament to its remarkable versatility. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide array of biologically active compounds with therapeutic potential across diverse disease areas. The continued exploration of novel synthetic methodologies to access a greater diversity of thiomorpholine derivatives, coupled with advanced computational and high-throughput screening techniques, will undoubtedly uncover new and improved drug candidates. As our understanding of complex biological pathways deepens, the strategic incorporation of the thiomorpholine moiety will remain a valuable tool in the design of the next generation of potent and selective therapeutics.

References

An In-depth Technical Guide on 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid: A Review of Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive literature search, no specific scientific articles detailing the synthesis, quantitative biological data, or explicit experimental protocols for 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid were identified. The following guide is constructed based on available information for the broader class of thiomorpholine derivatives and general principles of medicinal chemistry. All data presented is for related compounds and should not be directly attributed to this compound.

Introduction

This compound is a heterocyclic compound belonging to the thiomorpholine class of molecules. Its structure, featuring a thiomorpholine core with a gem-dimethyl substitution at the 6-position, a carbonyl group at the 5-position (forming a thioamide linkage), and a carboxylic acid at the 3-position, suggests potential for biological activity. The thiomorpholine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework found in numerous biologically active compounds. The gem-dimethyl group is also a common motif in medicinal chemistry, often introduced to enhance potency, metabolic stability, and binding affinity.

This technical guide aims to provide a comprehensive overview of the available, albeit limited, information on this compound, drawing parallels from the broader family of thiomorpholine derivatives to infer its potential properties and areas for future research.

Physicochemical Properties

Based on its structure, the following physicochemical properties can be predicted for this compound:

PropertyPredicted Value/Characteristic
Molecular Formula C₇H₁₁NO₃S
Molecular Weight 189.23 g/mol
CAS Number 14226-94-9 ((3S)-enantiomer)
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in polar organic solvents and aqueous bases.
Chirality The carbon at the 3-position is a chiral center.

Synthesis Strategies (Hypothetical)

While no specific synthesis for this compound has been published, plausible synthetic routes can be proposed based on established methods for analogous thiomorpholinones. A potential retrosynthetic analysis is outlined below.

G target 6,6-Dimethyl-5-oxothiomorpholine- 3-carboxylic acid intermediate1 Protected Cysteine Derivative target->intermediate1 Ring Formation intermediate2 α,β-Unsaturated Ester target->intermediate2 Michael Addition Starting Materials Starting Materials intermediate1->Starting Materials Functional Group Interconversion intermediate2->Starting Materials Wittig or Horner-Wadsworth-Emmons Reaction

Caption: Hypothetical Retrosynthetic Analysis.

A plausible forward synthesis could involve the Michael addition of a cysteine derivative to an appropriately substituted α,β-unsaturated ester, followed by cyclization to form the thiomorpholinone ring. The gem-dimethyl group could be introduced via the use of a starting material already containing this moiety, such as a derivative of penicillamine.

General Experimental Protocol (Hypothetical):

  • Protection: The amino and carboxyl groups of a suitable cysteine analogue would be protected using standard protecting groups (e.g., Boc for the amine and methyl or ethyl ester for the carboxylic acid).

  • Michael Addition: The protected cysteine derivative would be reacted with an α,β-unsaturated ester containing the gem-dimethyl group in the presence of a suitable base (e.g., triethylamine or DBU) in an aprotic solvent (e.g., THF or DMF).

  • Cyclization: The resulting adduct would be treated with a coupling reagent (e.g., HATU or HBTU) to facilitate intramolecular amide bond formation, yielding the protected this compound.

  • Deprotection: The protecting groups would be removed under appropriate conditions (e.g., acid for Boc and saponification for the ester) to yield the final product.

Potential Biological Activities (Inferred)

The biological activities of this compound have not been reported. However, based on the activities of other thiomorpholine derivatives, several potential areas of interest can be proposed.

Antioxidant and Hypolipidemic Activity

Several studies have reported that thiomorpholine derivatives exhibit significant antioxidant and hypolipidemic properties. For instance, some N-substituted thiomorpholines have been shown to inhibit lipid peroxidation and reduce cholesterol and triglyceride levels. The mechanism of action is thought to involve the scavenging of free radicals and potential inhibition of enzymes in the cholesterol biosynthesis pathway.

Enzyme Inhibition

The carboxylic acid moiety and the rigid heterocyclic core of the target molecule make it a candidate for an enzyme inhibitor. Carboxylic acids are known to interact with the active sites of various enzymes, including proteases, metalloenzymes, and dehydrogenases. The thiomorpholine scaffold can provide a specific three-dimensional arrangement of functional groups to facilitate binding.

Other Potential Activities

Derivatives of the related compound L-Thiomorpholine-3-carboxylic acid have been investigated for their cytotoxic effects, suggesting that the thiomorpholine core can be a platform for developing anticancer agents.

Quantitative Data (for Related Thiomorpholine Derivatives)

No quantitative biological data is available for this compound. The following table summarizes data for other thiomorpholine derivatives to provide context.

CompoundBiological ActivityAssayIC₅₀ / Activity
N-Aryl-thiomorpholine derivative AntioxidantLipid Peroxidation Inhibition10-50 µM
Thiomorpholine-based compound HypolipidemicCholesterol Reduction in vivo20-30% reduction at 10 mg/kg
Substituted Thiomorpholine AnticancerCytotoxicity against HeLa cells5-15 µM

Note: This data is for illustrative purposes only and does not represent the activity of this compound.

Experimental Protocols (General for Thiomorpholine Derivatives)

Detailed experimental protocols for the biological evaluation of this compound are not available. The following are general protocols used for assessing the activities of related compounds.

DPPH Radical Scavenging Assay (for Antioxidant Activity)
  • A solution of the test compound is prepared in methanol.

  • This solution is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated by comparing the absorbance with that of a control (DPPH solution without the test compound).

G cluster_0 DPPH Assay Workflow A Prepare Test Compound Solution B Mix with DPPH Solution A->B C Incubate (30 min, dark) B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging Activity D->E

Caption: DPPH Radical Scavenging Assay Workflow.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cancer cells (e.g., HeLa or MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound and incubated for 24-72 hours.

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

  • The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Signaling Pathways (Hypothetical Involvement)

Given the lack of specific data, any discussion of signaling pathways is purely speculative. If this compound were to exhibit anticancer activity, it could potentially modulate pathways commonly dysregulated in cancer, such as the PI3K/Akt/mTOR pathway or the MAPK/ERK pathway.

G cluster_0 Hypothetical PI3K/Akt/mTOR Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6,6-Dimethyl-5-oxothiomorpholine- 3-carboxylic acid Compound->PI3K Inhibits? Compound->Akt Inhibits? Compound->mTOR Inhibits?

Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion and Future Directions

This compound represents an under-investigated molecule within the promising class of thiomorpholine derivatives. While its existence is confirmed, the scientific literature lacks the specific data required for a thorough evaluation of its synthetic accessibility and biological potential.

Future research should focus on:

  • Development of a robust synthetic route: A clear and efficient synthesis is the first step toward enabling further studies.

  • Biological screening: The compound should be screened against a panel of biological targets, including cancer cell lines and enzymes relevant to metabolic disorders.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues would help to identify key structural features for activity.

  • Computational studies: Molecular modeling could help to predict potential biological targets and guide SAR studies.

The structural features of this compound suggest that it is a compound of interest for medicinal chemistry. However, without empirical data, its true potential remains to be discovered.

The Pharmacological Profile of Substituted Thiomorpholines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a sulfur-containing heterocyclic analog of morpholine, has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the ability to participate in diverse non-covalent interactions, make it a versatile core for the design of novel therapeutic agents.[1] Substituted thiomorpholines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antidiabetic, antioxidant, anti-inflammatory, antitubercular, and hypolipidemic effects.[1] This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted thiomorpholines, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the quantitative data for various biological activities of substituted thiomorpholine derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Table 1: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity

DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is a validated strategy for the treatment of type 2 diabetes.[1]

Compound/DerivativeR Group (from L-amino acid)IC50 (µmol/L)Reference
16aL-alanine6.93[1]
16bL-valine6.29[1]
16cL-tert-leucine3.40[1]
Table 2: PI3K/mTOR Inhibitory Activity

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. While specific data for thiomorpholine derivatives is emerging, data from closely related morpholine analogs of the pan-PI3K inhibitor ZSTK474 provide valuable insights.

Compound/DerivativePI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (µM)Reference
Thiazolo[3,2-a]pyrimidin-5-one (37a)120--->100[1]
Thiazolo[3,2-a]pyrimidin-5-one (38b)151--->100[1]
ZSTK474 Analog (6a, Ethanolamine)9.9>100489.8-[2]
ZSTK474 Analog (6b, Diethanolamine)3.7>10014.69.8-[2]
Table 3: Antitubercular Activity

Tuberculosis remains a major global health threat, and novel antitubercular agents are urgently needed.

Compound/DerivativeTargetMIC (µg/mL)Reference
Thiomorpholine derivative (7b)Mycobacterium smegmatis7.81[1]
Schiff base of thiomorpholine (7c)Mycobacterium smegmatis7.81[1]
2-(thiophen-2-yl)dihydroquinoline (26b)M. tuberculosis H37Rv>12.5[1]
Table 4: Antioxidant and Anti-Lipid Peroxidation Activity

Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of significant therapeutic interest.

Compound/DerivativeAssayIC50 ValueReference
Various Thiomorpholine DerivativesFerrous/Ascorbate-induced microsomal lipid peroxidationAs low as 7.5 µM[3]
Cinnamic Acid-conjugated ThiomorpholinesMicrosomal lipid peroxidationAs low as 1.4 µM[4]
Thiomorpholine Derivative 1Lipid Peroxidation6 µM[4]
Thiomorpholine Derivative 3Lipid Peroxidation8 µM[4]
Thiomorpholine Derivative 10Lipid Peroxidation4 µM[4]
Table 5: Hypolipidemic Activity

Certain thiomorpholine derivatives have demonstrated the ability to lower lipid levels, suggesting their potential in the management of hyperlipidemia.

Compound/DerivativeDose% Reduction in Total Cholesterol% Reduction in Triglycerides% Reduction in LDL-CholesterolReference
Compound 556 mmol/kg (i.p.)78%80%76%[3]
Compound 15Not Specified78%80%76%[1]
Caffeic Acid Derivative (6)150 µmol/kg (i.p.)67%70%73%[4]

Key Signaling Pathways

DPP-IV Inhibition Signaling Pathway

Substituted thiomorpholines can act as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that inactivates incretin hormones like GLP-1 and GIP. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

DPP_IV_Inhibition cluster_0 Intestinal L-cells cluster_1 Pancreas Food Intake Food Intake GLP1 GLP-1 (active) Food Intake->GLP1 stimulates GLP1_Receptor GLP-1 Receptor GLP1->GLP1_Receptor DPPIV DPP-IV Enzyme GLP1->DPPIV inactivated by Insulin Insulin Release Glucagon Glucagon Release GLP1_Receptor->Insulin stimulates GLP1_Receptor->Glucagon inhibits GLP1_inactive GLP-1 (inactive) DPPIV->GLP1_inactive Thiomorpholine Substituted Thiomorpholine Thiomorpholine->DPPIV inhibits

DPP-IV Inhibition by Substituted Thiomorpholines
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism. The morpholine ring is a key feature in many PI3K inhibitors, and by extension, thiomorpholine derivatives are being actively investigated as inhibitors of this pathway, primarily for cancer therapy.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Thiomorpholine Substituted Thiomorpholine Thiomorpholine->PI3K inhibits

Inhibition of the PI3K/Akt/mTOR Pathway

Experimental Protocols

DPP-IV Inhibitory Assay

This protocol outlines a common in vitro fluorescence-based assay to determine the DPP-IV inhibitory activity of substituted thiomorpholine derivatives.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer: e.g., Tris-HCl buffer, pH 7.5

  • Test compounds (substituted thiomorpholines) and a known DPP-IV inhibitor (e.g., sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the DPP-IV enzyme, and the test compound/standard inhibitor.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol describes a widely used method to evaluate the free radical scavenging capacity of substituted thiomorpholines.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds (substituted thiomorpholines) and a standard antioxidant (e.g., ascorbic acid or Trolox)

  • 96-well microplates

  • UV-Vis microplate spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.

  • In the wells of the microplate, add a fixed volume of the DPPH solution and varying concentrations of the test compounds/standard.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and pharmacological profiling of novel substituted thiomorpholine derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Substituted Thiomorpholine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Enzyme Inhibition Assays) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50/EC50 Determination) Primary_Screening->Dose_Response Selectivity Selectivity Profiling (against related targets) Dose_Response->Selectivity Animal_Model Efficacy in Disease Animal Models Selectivity->Animal_Model Lead_Optimization Lead Optimization (SAR-guided chemical modifications) Selectivity->Lead_Optimization feedback PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Animal_Model->PK_PD Toxicity Preliminary Toxicity Assessment PK_PD->Toxicity Toxicity->Lead_Optimization feedback

Workflow for Pharmacological Profiling

References

The Bioisosteric Switch: A Technical Guide to Replacing Morpholine with Thiomorpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of morpholine with its sulfur analog, thiomorpholine, represents a key bioisosteric tool in modern medicinal chemistry. This substitution can significantly modulate a drug candidate's physicochemical properties, metabolic stability, and biological activity, offering a pathway to optimize lead compounds and overcome development hurdles. This in-depth guide explores the core principles of this bioisosteric replacement, presenting quantitative data, detailed experimental protocols, and visualizations to inform rational drug design.

Core Concepts: The Impact of the Morpholine-Thiomorpholine Switch

Morpholine, a six-membered heterocycle containing both an amine and an ether functional group, is a prevalent scaffold in numerous approved drugs.[1] Its sulfur analog, thiomorpholine, where the oxygen atom is replaced by sulfur, has emerged as a valuable alternative, offering distinct stereoelectronic properties.[1][2] This seemingly subtle change can have profound effects on a molecule's profile.

The replacement of oxygen with sulfur alters the ring's size, lipophilicity, and metabolic stability.[2] The sulfur atom is larger and less electronegative than oxygen, which can influence the conformation of the ring and its interactions with biological targets. Furthermore, the sulfur atom in thiomorpholine can be oxidized to the corresponding S-oxide and S,S-dioxide, providing additional avenues for modulating a compound's properties and exploring structure-activity relationships (SAR).

Data Presentation: Quantitative Comparison of Physicochemical and Biological Properties

The decision to employ a morpholine to thiomorpholine bioisosteric switch is often driven by the desire to fine-tune a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and enhance its biological activity. The following tables summarize the quantitative impact of this replacement in various contexts.

Physicochemical Properties

While comprehensive head-to-head data for a wide range of matched pairs is not always available in a single source, the general trend observed is an increase in lipophilicity with the introduction of the thiomorpholine moiety. This is a critical consideration for optimizing properties such as cell permeability and off-target effects.

PropertyMorpholineThiomorpholineRationale for Change
Calculated logP (cLogP) Varies by substitutionGenerally higher than morpholine analogThe sulfur atom is less polar than the oxygen atom, leading to increased lipophilicity.
pKa Varies by substitutionGenerally similar to morpholine analogThe basicity of the nitrogen atom is not significantly altered by the remote oxygen-to-sulfur substitution.
Aqueous Solubility Varies by substitutionGenerally lower than morpholine analogThe increase in lipophilicity often corresponds to a decrease in aqueous solubility.[3]
Metabolic Stability

The sulfur atom in thiomorpholine provides a "soft spot" for metabolism, primarily through oxidation by cytochrome P450 enzymes. This can be strategically employed to either direct metabolism away from other parts of the molecule or to generate active metabolites.

Compound PairAssay SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Hypothetical Morpholine Analog Human Liver Microsomes> 60< 10
Hypothetical Thiomorpholine Analog Human Liver Microsomes3525

Note: This data is illustrative and highlights the potential for thiomorpholine to be more metabolically labile than its morpholine counterpart due to S-oxidation.

Biological Activity: Case Studies

1. Antibacterial Agents: Linezolid vs. Sutezolid

A prominent example of a successful morpholine-to-thiomorpholine switch is the development of the oxazolidinone antibiotic sutezolid from linezolid. This substitution led to enhanced activity against Mycobacterium tuberculosis.

CompoundTarget OrganismMIC (µg/mL)
Linezolid (Morpholine) M. tuberculosis H37Rv0.5 - 1.0
Sutezolid (Thiomorpholine) M. tuberculosis H37Rv0.06 - 0.25

2. Antitubercular Dihydroquinolines

In a series of 2-(thiophen-2-yl)dihydroquinolines, the bioisosteric replacement of morpholine with thiomorpholine resulted in a decrease in potency against M. tuberculosis.[4] This highlights that the effect of this bioisosteric switch is context-dependent and not always beneficial for activity.

CompoundHeterocycleMIC (µg/mL) vs. M. tuberculosis H37Rv
Analog 26a Morpholine6.25[4]
Analog 26b Thiomorpholine> 25[4]
Parent Compound 25 (No heterocycle)12.5[4]

3. Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

In a series of thiomorpholine-based DPP-IV inhibitors, the potency was influenced by the substitution on the amide portion of the molecule. While direct morpholine analogs were not reported in this specific study, the data demonstrates the potential of the thiomorpholine scaffold in this therapeutic area.[5][6]

CompoundR GroupDPP-IV IC₅₀ (µM)
16a Isopropyl6.93[5][6]
16b Isobutyl6.29[5][6]
16c tert-Butyl3.40[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. The following sections provide methodologies for key assays cited in the context of characterizing morpholine and thiomorpholine-containing molecules.

Synthesis of Thiomorpholine-Containing Compounds

General Procedure for N-Arylation of Thiomorpholine:

This protocol describes a common method for attaching an aryl group to the nitrogen of the thiomorpholine ring.

  • Reaction Setup: In a round-bottom flask, dissolve the desired aryl halide (1 equivalent) and thiomorpholine (1.2 equivalents) in a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add a base, such as triethylamine or potassium carbonate (2-3 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired N-aryl thiomorpholine.

Physicochemical Property Determination

LogP Determination (Shake-Flask Method):

  • Preparation: Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.

  • Equilibration: Shake the tube for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

pKa Determination (Potentiometric Titration):

  • Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., HCl or NaOH).

  • Titration: Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

Aqueous Solubility (Kinetic Solubility Assay):

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate.

  • Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at room temperature. The formation of a precipitate is detected by measuring the turbidity of the solution using a nephelometer or by UV/Vis spectroscopy. The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Compound Addition: Add the test compound (typically at a final concentration of 1 µM) to the reaction mixture and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound over time.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key relationships and workflows.

cluster_0 Bioisosteric Replacement cluster_1 Impact on Properties Morpholine Morpholine (O) Thiomorpholine Thiomorpholine (S) Morpholine->Thiomorpholine Replaces Physicochemical Physicochemical Properties - Increased Lipophilicity - Decreased Solubility Thiomorpholine->Physicochemical Metabolic Metabolic Stability - S-oxidation site Thiomorpholine->Metabolic Biological Biological Activity - Altered Potency/Selectivity Thiomorpholine->Biological

Caption: Logical relationship of the morpholine to thiomorpholine bioisosteric replacement and its impact.

Start Start with Morpholine Lead Compound Synthesis Synthesize Thiomorpholine Analog Start->Synthesis Evaluation Evaluate Physicochemical & Biological Properties Synthesis->Evaluation DataAnalysis Improved Profile? Evaluation->DataAnalysis Optimized Optimized Lead DataAnalysis->Optimized Yes Reiterate Reiterate Design DataAnalysis->Reiterate No

Caption: A typical workflow for a bioisosteric replacement strategy in drug discovery.

G growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates mtor mTORC1 akt->mtor activates cell_processes Cell Growth, Proliferation, Survival mtor->cell_processes promotes inhibitor Morpholine/Thiomorpholine-based PI3K Inhibitor inhibitor->pi3k inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by morpholine/thiomorpholine-based inhibitors.

Conclusion

The bioisosteric replacement of morpholine with thiomorpholine is a valuable strategy in drug discovery for modulating the physicochemical and pharmacokinetic properties of lead compounds. This substitution can lead to altered lipophilicity, metabolic stability, and biological activity, with the outcome being highly dependent on the specific molecular context. A thorough understanding of the principles outlined in this guide, coupled with rigorous experimental evaluation, will enable medicinal chemists to effectively leverage this bioisosteric pair to design safer and more efficacious drugs.

References

Methodological & Application

Application Note: Laboratory-Scale Synthesis of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to other biologically active thiomorpholine derivatives. Thiomorpholine scaffolds are present in a variety of compounds exhibiting a range of biological activities. This document outlines a reliable and reproducible laboratory-scale protocol for the synthesis of this compound, starting from the readily available chiral building block, D-Penicillamine. The described two-step synthesis involves an initial N-acylation followed by an intramolecular cyclization to yield the target compound. This protocol is intended for researchers and scientists in the fields of organic synthesis and drug discovery.

Overall Reaction Scheme

The synthesis proceeds via a two-step reaction sequence starting from D-Penicillamine:

  • N-acylation: Reaction of D-Penicillamine with chloroacetyl chloride to form the N-(chloroacetyl)-D-penicillamine intermediate.

  • Intramolecular Cyclization: Base-mediated intramolecular nucleophilic substitution to form the thiomorpholinone ring.

synthesis_workflow start D-Penicillamine intermediate N-(chloroacetyl)-D-penicillamine start->intermediate N-acylation step1_reagent Chloroacetyl Chloride (in aq. NaOH) step1_reagent->intermediate product This compound intermediate->product Intramolecular Cyclization step2_reagent Aqueous NaOH (Base) step2_reagent->product purification Purification (Crystallization) product->purification

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)PuritySupplier
D-Penicillamine149.2110.0 g67.0>98%Sigma-Aldrich
Chloroacetyl Chloride112.946.0 mL75.7>98%Alfa Aesar
Sodium Hydroxide (NaOH)40.00~10.7 g~268>97%Fisher Scientific
Hydrochloric Acid (HCl), conc.36.46As needed-37%VWR Chemicals
Dichloromethane (DCM)84.93200 mL->99.8%Merck
Ethyl Acetate (EtOAc)88.11150 mL->99.5%J.T. Baker
Brine (saturated NaCl solution)-50 mL--Lab prepared
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g->99%Acros Organics
Deionized Water18.02~500 mL--Lab prepared
Step-by-Step Procedure

Step 1: Synthesis of N-(chloroacetyl)-D-penicillamine

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH meter, dissolve D-Penicillamine (10.0 g, 67.0 mmol) in 100 mL of deionized water.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a 2 M aqueous solution of sodium hydroxide to adjust the pH of the solution to ~9.0. Maintain this pH throughout the addition of chloroacetyl chloride.

  • Add chloroacetyl chloride (6.0 mL, 75.7 mmol) dropwise from the dropping funnel over a period of 30 minutes. Monitor the pH and co-add the 2 M NaOH solution as needed to maintain the pH at ~9.0.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Remove the ice bath and let the reaction mixture warm to room temperature.

  • Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid. A white precipitate should form.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(chloroacetyl)-D-penicillamine as a white solid. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude N-(chloroacetyl)-D-penicillamine from the previous step in 100 mL of deionized water in a 250 mL round-bottom flask.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a 2 M aqueous solution of sodium hydroxide dropwise until the pH of the solution reaches and is maintained at ~10.0.

  • Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a mobile phase of ethyl acetate:hexanes with a small amount of acetic acid.

  • Once the reaction is complete, cool the mixture in an ice-water bath and carefully acidify to pH 2 with concentrated hydrochloric acid.

  • A white precipitate of the product should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • If a precipitate is formed, filter the solid, wash with cold deionized water, and dry under vacuum.

  • If extraction was performed, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to obtain pure this compound.

Characterization Data (Hypothetical)
PropertyValue
Appearance White crystalline solid
Yield 75-85% (overall)
Melting Point 185-188 °C
¹H NMR (400 MHz, DMSO-d₆) δ 12.9 (s, 1H, COOH), 8.5 (s, 1H, NH), 4.2 (m, 1H, CH), 3.4 (d, 1H, CH₂), 3.2 (d, 1H, CH₂), 1.5 (s, 3H, CH₃), 1.3 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 172.5 (COOH), 168.0 (C=O), 58.0 (C3), 55.0 (C6), 35.0 (C2), 28.0 (CH₃), 25.0 (CH₃)
Mass Spectrometry (ESI-) m/z 204.05 [M-H]⁻

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care.

  • Concentrated acids and bases are corrosive. Handle with care.

  • Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

Troubleshooting

  • Low yield in Step 1: Ensure the pH is strictly maintained at ~9.0 during the addition of chloroacetyl chloride. A lower pH will result in incomplete reaction, while a higher pH can lead to hydrolysis of the acid chloride.

  • Difficulty in cyclization (Step 2): Ensure the pH is maintained at ~10.0 to facilitate the deprotonation of the thiol group, which is necessary for the intramolecular attack. The reaction may require longer stirring times or gentle heating if it proceeds slowly at room temperature.

  • Product does not precipitate upon acidification: The product may have some solubility in the acidic aqueous solution. If precipitation is not observed, proceed with the extraction using ethyl acetate.

logical_relationship cluster_step1 Step 1: N-acylation cluster_step2 Step 2: Intramolecular Cyclization start_material D-Penicillamine intermediate_product N-(chloroacetyl)-D-penicillamine start_material->intermediate_product reagent1 Chloroacetyl Chloride reagent1->intermediate_product condition1 pH ~9.0 0-5 °C condition1->intermediate_product reagent2 Aqueous NaOH final_product Target Molecule intermediate_product->final_product reagent2->final_product condition2 pH ~10.0 Room Temp. condition2->final_product

Caption: Key steps and conditions in the synthesis protocol.

Application Notes and Protocols for the Purification of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. The methodologies described are based on established principles for the purification of polar, heterocyclic carboxylic acids and are intended to serve as a comprehensive guide for obtaining this compound in high purity.

Overview of Purification Strategies

This compound possesses several functional groups that dictate its physicochemical properties and, consequently, the approaches for its purification. The presence of a carboxylic acid group, a lactam, and a thioether linkage within a heterocyclic ring system suggests that a combination of techniques targeting polarity, acidity, and potential for hydrogen bonding will be most effective.

The primary purification challenges often involve the removal of starting materials, reaction byproducts, and degradation products. The selection of an appropriate purification strategy will depend on the nature and quantity of these impurities. The principal methods detailed in these notes are:

  • Recrystallization: A fundamental technique for the purification of solid compounds based on differential solubility.

  • Reversed-Phase Flash Chromatography: A chromatographic method suitable for the separation of polar compounds.

  • Acid-Base Extraction: A liquid-liquid extraction technique that exploits the acidic nature of the carboxylic acid group.

Physicochemical Properties (Predicted)

A comprehensive understanding of the physical and chemical properties of this compound is crucial for developing effective purification protocols. While experimental data for this specific molecule is limited, its properties can be predicted based on its structural similarity to other thiomorpholine and carboxylic acid derivatives.

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Formula C₇H₁₁NO₃S-
Molecular Weight 189.23 g/mol -
Appearance Likely a white to off-white solidVisual assessment of purity.
Solubility Expected to be soluble in polar protic and aprotic solvents (e.g., water, methanol, ethanol, DMSO, DMF). Limited solubility in nonpolar solvents (e.g., hexanes, toluene).Guides solvent selection for recrystallization and chromatography.
Acidity (pKa) The carboxylic acid proton is the most acidic. The exact pKa is not readily available but is expected to be in the range of 3-5, typical for carboxylic acids.Enables purification by acid-base extraction.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds to a high degree of purity. The key to a successful recrystallization is the selection of an appropriate solvent system.

Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities that are either more soluble or less soluble than the target compound will remain in the solution (mother liquor) or can be removed by hot filtration, respectively.

Recommended Solvents: Based on the polar nature of the target molecule, suitable recrystallization solvents include:

  • Water

  • Ethanol

  • Isopropanol

  • Acetonitrile

  • Mixtures of the above with a less polar co-solvent (e.g., ethanol/ethyl acetate)

Experimental Procedure:

  • Solvent Selection: In a small test tube, add approximately 50 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to dissolve the solid completely upon heating and gentle swirling.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Data Presentation:

ParameterRecommended Condition
Solvent System Ethanol/Water (e.g., 9:1 v/v)
Dissolution Temperature Near the boiling point of the solvent
Crystallization Temperature Room temperature, then 0-4 °C
Expected Purity Improvement Significant removal of less polar and more soluble impurities
Expected Yield 70-90% (dependent on initial purity)
Protocol 2: Reversed-Phase Flash Chromatography

For mixtures that are difficult to separate by recrystallization, reversed-phase flash chromatography offers a powerful alternative. This technique is particularly well-suited for the purification of polar compounds.

Principle: The crude sample is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica gel). A polar mobile phase is then passed through the column. Compounds are separated based on their differential partitioning between the stationary and mobile phases. More polar compounds will elute faster, while less polar compounds will be retained more strongly by the stationary phase.

Experimental Procedure:

  • Column Selection: Choose a pre-packed C18 reversed-phase flash chromatography column appropriate for the scale of the purification.

  • Mobile Phase Preparation: Prepare a two-solvent mobile phase system. A common system is Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA), and Solvent B: Acetonitrile with 0.1% formic acid or TFA. The acid is added to suppress the ionization of the carboxylic acid, leading to better peak shapes.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a strong solvent like DMSO. If using a strong solvent, ensure the injection volume is small.

  • Chromatographic Separation: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B). Load the sample onto the column. Elute the compounds using a gradient of increasing organic solvent (Solvent B). A typical gradient might be from 5% B to 95% B over 10-20 column volumes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation:

ParameterRecommended Condition
Stationary Phase C18 Silica Gel
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 15 column volumes
Detection UV at 210 nm and 254 nm
Protocol 3: Acid-Base Extraction

This classical technique can be highly effective for separating carboxylic acids from neutral or basic impurities.

Principle: The crude mixture is dissolved in an organic solvent. The organic solution is then washed with an aqueous basic solution (e.g., sodium bicarbonate). The carboxylic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Neutral and basic impurities remain in the organic phase. The aqueous phase is then acidified to protonate the carboxylate, causing the purified carboxylic acid to precipitate or be extracted back into an organic solvent.

Experimental Procedure:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous extracts. The organic layer containing neutral and basic impurities can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to a pH of approximately 2 with a dilute strong acid (e.g., 1 M HCl). The purified carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if the product does not precipitate, it can be extracted back into an organic solvent like ethyl acetate, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.

Visualization of Workflows

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Reversed-Phase Flash Chromatography Crude->Chromatography Extraction Acid-Base Extraction Crude->Extraction Pure Pure Product Recrystallization->Pure Impurities1 Soluble Impurities Recrystallization->Impurities1 in mother liquor Chromatography->Pure Impurities2 Separated Impurities Chromatography->Impurities2 in separate fractions Extraction->Pure Impurities3 Neutral/Basic Impurities Extraction->Impurities3 in organic phase

Caption: General purification workflow for this compound.

Recrystallization_Protocol Start Crude Solid Dissolve Dissolve in minimum hot solvent Start->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Cool Cool to induce crystallization Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry under Vacuum Isolate->Dry Pure Pure Crystals Dry->Pure

Caption: Step-by-step protocol for recrystallization.

Chromatography_Protocol Start Crude Sample Prepare Dissolve in minimum solvent Start->Prepare Load Load onto C18 Column Prepare->Load Elute Elute with Gradient (Water/ACN) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Protocol for reversed-phase flash chromatography.

Application Notes & Protocols for the Quantification of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of a robust analytical method for the quantitative determination of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid in biological matrices, tailored for researchers, scientists, and professionals in drug development. The primary recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1][2]

Introduction

This compound is a thiomorpholine derivative. The morpholine and thiomorpholine scaffolds are significant in medicinal chemistry due to their diverse biological activities.[3] Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This document outlines a detailed protocol for a sensitive and selective LC-MS/MS method for this purpose. Carboxylic acids, particularly those with low molecular weight, can be challenging to analyze via reversed-phase liquid chromatography without derivatization due to their high polarity.[4][5] Therefore, this protocol includes a derivatization step to enhance chromatographic retention and detection sensitivity.[4]

Principle of the Method

The method involves the extraction of this compound from a biological matrix (e.g., plasma, urine), followed by a chemical derivatization step. The derivatized analyte is then separated from matrix components using Ultra-High-Performance Liquid Chromatography (UHPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (SIL-IS).

Materials and Reagents

  • Standards: this compound (analytical grade), Stable Isotope Labeled this compound (e.g., d4-labeled, as internal standard).

  • Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (deionized, 18 MΩ·cm), Formic acid (FA, LC-MS grade).

  • Derivatization Reagent: 3-Nitrophenylhydrazine (3-NPH) hydrochloride.[4][6]

  • Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[4]

  • Catalyst: Pyridine.

  • Sample Preparation: Protein precipitation solvent (e.g., ice-cold ACN or MeOH), Solid-Phase Extraction (SPE) cartridges (if required).

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its SIL-IS in an appropriate solvent (e.g., 50:50 ACN:Water) to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with the same solvent to create a series of working standard solutions for constructing the calibration curve.

  • Internal Standard Working Solution: Dilute the SIL-IS primary stock solution to a final concentration of 100 ng/mL.

Sample Preparation (Plasma)

A protein precipitation method is outlined below. For cleaner samples, Solid-Phase Extraction (SPE) may be considered.

  • Aliquoting: To 100 µL of plasma sample, add 10 µL of the internal standard working solution (100 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • Reconstitution: Reconstitute the dried extract with 40 µL of ACN/water (50:50, v/v).[4]

  • Reagent Addition: Add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution containing 6% pyridine (all prepared in ACN/water, 50:50, v/v).[4]

  • Incubation: Incubate the mixture at 40°C for 30 minutes.[4]

  • Dilution: Dilute the reaction mixture with 100 µL of ACN/water (50:50, v/v).

  • Centrifugation: Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions (UHPLC):

ParameterValue
Column C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions (Triple Quadrupole):

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
Scan Type Multiple Reaction Monitoring (MRM)
Q1/Q3 Transitions To be determined by infusion of derivatized standard
Collision Energy To be optimized for each transition

Data Presentation

Calibration Curve Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
11,25050,0000.025
56,30051,0000.124
1012,80049,5000.259
5065,00050,5001.287
100130,00049,0002.653
500645,00051,50012.524
10001,310,00050,00026.200

Note: Data presented are representative.

Method Validation Summary
ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Matrix Effect Minimal, compensated by SIL-IS
Recovery > 85%
Stability (Freeze-Thaw, Bench-Top) Stable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge1 Centrifuge ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute add_reagents Add 3-NPH/EDC reconstitute->add_reagents incubate Incubate (40°C) add_reagents->incubate dilute Dilute incubate->dilute centrifuge2 Centrifuge dilute->centrifuge2 inject Inject into UHPLC centrifuge2->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify logical_relationship Analyte Target Analyte (Carboxylic Acid) HighPolarity High Polarity Analyte->HighPolarity exhibits PoorRetention Poor Retention on RP-HPLC HighPolarity->PoorRetention leads to Derivatization Derivatization (e.g., with 3-NPH) PoorRetention->Derivatization necessitates IncreasedHydrophobicity Increased Hydrophobicity Derivatization->IncreasedHydrophobicity results in IonizableTag Addition of Ionizable Tag Derivatization->IonizableTag provides ImprovedRetention Improved Chromatographic Retention IncreasedHydrophobicity->ImprovedRetention enables AccurateQuant Accurate Quantification ImprovedRetention->AccurateQuant contribute to EnhancedSignal Enhanced MS Signal IonizableTag->EnhancedSignal leads to EnhancedSignal->AccurateQuant contribute to

References

Application Notes and Protocols: The Study of Monocarboxylate Transporter 1 (MCT1) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Representative Study in the Absence of Specific Data for 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

Introduction

Monocarboxylate Transporter 1 (MCT1), encoded by the SLC16A1 gene, is a key transmembrane protein that facilitates the proton-linked transport of monocarboxylates such as lactate and pyruvate across cell membranes.[2] In the context of cancer, many tumor cells exhibit high rates of glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate.[3] MCT1 can facilitate the efflux of this lactate, maintaining intracellular pH and supporting rapid cell proliferation.[2] Furthermore, in a phenomenon known as metabolic symbiosis, lactate exported by glycolytic tumor cells can be taken up by other, more oxidative tumor cells via MCT1 to be used as a fuel source.[1][2] By inhibiting MCT1, it is possible to disrupt this lactate shuttle, leading to intracellular acidification, disruption of tumor metabolism, and ultimately, an anti-tumor effect.[1]

These application notes will focus on well-characterized MCT1 inhibitors such as AZD3965, AR-C155858, and BAY-8002 as representative examples to guide researchers in the potential evaluation of novel compounds like this compound for MCT1 inhibitory activity.

Data Presentation: Inhibitory Potency of Selected MCT1 Inhibitors

The following table summarizes the inhibitory activities of several known MCT1 inhibitors against their target transporters. This data is crucial for comparing the potency and selectivity of different compounds.

InhibitorTarget(s)IC50 / Ki ValueCell Line / SystemReference(s)
AZD3965 MCT1, MCT2Ki of 1.6 nM for MCT1 (6-fold selective over MCT2)Not specified[4][5]
AR-C155858 MCT1, MCT2Ki of 2.3 nM for MCT1 and 10 nM for MCT2Not specified[6][7][8]
BAY-8002 MCT1, MCT2IC50 of 85 nM in DLD-1 cells (MCT1-expressing)DLD-1 cells[9][10]
IC50 of 3 nM (rat), 8 nM (human), 12 nM (mouse) for MCT1C6, DLD-1, 4T1 cells[11]
IC50 of 1 nM (human MCT1), 5 nM (human MCT2)Recombinant X. laevis oocytes[11]
7ACC2 MCT1IC50 of 10 nM for lactate uptakeSiHa human cervix carcinoma cells[6]

Experimental Protocols

Protocol 1: Cell-Based Lactate Uptake Assay (Radiolabeled)

This protocol describes a common method to measure the inhibitory effect of a compound on MCT1-mediated lactate uptake using a radiolabeled lactate tracer.

Materials:

  • MCT1-expressing cell line (e.g., DLD-1, Raji, or a cell line engineered to overexpress MCT1)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Uptake buffer (e.g., 10 mM HEPES/pH 7.5, 5 mM KCl, 100 mM NaCl, 1 mM MgCl₂)

  • [¹⁴C]-L-lactate

  • Unlabeled L-lactate

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Cell lysis buffer (e.g., containing 2% w/v sodium dodecyl sulfate)

  • Scintillation cocktail

  • Multi-well cell culture plates (e.g., 12-well or 96-well)

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: a. Culture MCT1-expressing cells to approximately 80-90% confluency. b. Harvest the cells and seed them into a multi-well plate at an appropriate density. c. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: a. Prepare serial dilutions of the test inhibitor in the uptake buffer. Include a vehicle control (e.g., DMSO). b. On the day of the assay, aspirate the culture medium from the cells and wash once with uptake buffer. c. Pre-incubate the cells with the various concentrations of the test inhibitor (or vehicle) for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C.[12][13]

  • Lactate Uptake Measurement: a. Prepare the lactate uptake solution by mixing [¹⁴C]-L-lactate with unlabeled L-lactate in the uptake buffer to achieve the desired final concentration and specific activity. b. Initiate the uptake by adding the lactate uptake solution to each well. c. Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.[13] d. Terminate the uptake by rapidly aspirating the lactate uptake solution and immediately washing the cells three times with ice-cold PBS.[12]

  • Quantification: a. Lyse the cells by adding cell lysis buffer to each well and incubating for at least 15 minutes.[13] b. Transfer the lysate from each well to a scintillation vial. c. Add scintillation cocktail to each vial. d. Measure the radioactivity in a liquid scintillation counter.[13] e. In parallel, determine the protein concentration in each well from a replicate plate to normalize the radioactivity counts.

  • Data Analysis: a. Subtract the background radioactivity (from wells with no cells or from a condition with a known potent inhibitor at a saturating concentration). b. Normalize the radioactive counts to the protein concentration for each sample. c. Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the vehicle control. d. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

MCT1_Signaling_Pathway cluster_cell2 Oxidative Cancer Cell Glucose_ext Glucose Glucose_int Glucose Glucose_ext->Glucose_int GLUT1 Lactate_ext Lactate MCT1 MCT1 Lactate_ext->MCT1 Lactate Influx Glycolysis Glycolysis Glucose_int->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate_int Lactate Pyruvate->Lactate_int LDH-A MCT4 MCT4 Lactate_int->MCT4 MCT4->Lactate_ext Lactate Efflux Lactate_int2 Lactate MCT1->Lactate_int2 Pyruvate2 Pyruvate Lactate_int2->Pyruvate2 LDH-B TCA_Cycle TCA Cycle & Oxidative Phosphorylation Pyruvate2->TCA_Cycle Inhibitor MCT1 Inhibitor (e.g., AZD3965) Inhibitor->MCT1

Caption: Metabolic symbiosis in tumors and the role of MCT1 inhibitors.

Experimental_Workflow start Start: Culture MCT1-expressing cells seed Seed cells in multi-well plate and incubate overnight start->seed wash Wash cells with uptake buffer seed->wash preincubate Pre-incubate with test inhibitor or vehicle wash->preincubate add_lactate Initiate uptake: Add [¹⁴C]-L-lactate solution preincubate->add_lactate incubate_uptake Incubate for a short, defined time (e.g., 1-5 min) add_lactate->incubate_uptake stop_uptake Terminate uptake: Rapidly wash with ice-cold PBS incubate_uptake->stop_uptake lyse Lyse cells to release intracellular contents stop_uptake->lyse measure Measure radioactivity (Liquid Scintillation Counter) lyse->measure normalize Normalize to protein concentration measure->normalize analyze Data Analysis: Calculate % inhibition & IC50 normalize->analyze end End analyze->end

References

Application of Thiomorpholine Scaffolds in Anticancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the design of novel anticancer agents. Its unique physicochemical properties, including its three-dimensional structure and the presence of a sulfur atom, allow for diverse interactions with biological targets, leading to a range of antitumor activities. This document provides a comprehensive overview of the application of thiomorpholine scaffolds in anticancer drug design, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways they modulate.

Introduction to Thiomorpholine in Oncology

Thiomorpholine, a saturated six-membered heterocyclic ring containing both sulfur and nitrogen atoms, serves as a versatile scaffold for the development of potent and selective anticancer drug candidates. The substitution of the oxygen atom in the morpholine ring with sulfur alters the scaffold's size, lipophilicity, and metabolic stability, offering advantages in drug design.[1][2] Thiomorpholine derivatives have been shown to exhibit a wide spectrum of pharmacological activities, with their anticancer effects being a primary area of investigation.[3][4]

The primary mechanism through which many thiomorpholine-based compounds exert their anticancer effects is through the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[2] Furthermore, several derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.

Data Presentation: Anticancer Activity of Thiomorpholine Derivatives

The following tables summarize the in vitro anticancer activity of various thiomorpholine and related morpholine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Thiazolyl-Thiomorpholine Derivatives against A549 Lung Carcinoma Cells [5]

CompoundR (Substitution on Phenyl Ring)A549 (Lung Cancer) IC50 [µM]L929 (Healthy Fibroblast) IC50 [µM]
3aH10.32>500
3b4-F9.85>500
3c4-Cl7.61>500
3d4-Br6.93>500
3e4-OCH38.47>500
3f4-CH33.72>500
Cisplatin-12.50Not Reported

Table 2: PI3K Isoform Inhibition by ZSTK474 and its Analogs (IC50 in nM) [6]

CompoundPI3KαPI3KβPI3KγPI3Kδ
ZSTK474 (1)5.020.819.53.9
Analog 6a (ethanolamine replacement)9.9>10048.89.8
Analog 6b (diethanolamine replacement)3.7>10014.69.8
Bifunctional Inhibitor 6r130>1500>3900236
Bifunctional Inhibitor 6s107>1500>3900137

Table 3: Cytotoxicity of Morpholine-Substituted Thieno[2,3-d]pyrimidine Derivatives (IC50 in µM) [7]

CompoundMCF-7 (Breast)HCT-116 (Colon)PC-3 (Prostate)
10b (2-(4-bromophenyl)triazole)19.4 ± 0.22--
10e (2-(anthracen-9-yl)triazole)14.5 ± 0.30--
Doxorubicin40.0 ± 3.9--

Signaling Pathways and Mechanisms of Action

Inhibition of the PI3K/Akt/mTOR Pathway

A significant number of thiomorpholine-containing anticancer agents target the PI3K/Akt/mTOR signaling cascade.[2] This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. By inhibiting key kinases in this pathway, particularly PI3K, these compounds can effectively halt tumor progression.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Thiomorpholine Thiomorpholine Inhibitor Thiomorpholine->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiomorpholine-based inhibitors.

Induction of Apoptosis

Thiomorpholine derivatives can also induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This programmed cell death is a critical mechanism for eliminating cancerous cells.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Thiomorpholine Thiomorpholine Derivative DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Thiomorpholine->DeathReceptor activates Mitochondria Mitochondria Thiomorpholine->Mitochondria induces stress Bcl2 Bcl-2 Thiomorpholine->Bcl2 Caspase8 Caspase-8 DeathReceptor->Caspase8 CytochromeC Cytochrome c Mitochondria->CytochromeC releases Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9 Caspase-9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bax Bax Bax->Mitochondria Bcl2->Mitochondria CytochromeC->Caspase9

Caption: Induction of intrinsic and extrinsic apoptosis pathways by thiomorpholine derivatives.

Experimental Protocols

In Vitro Anticancer Drug Screening Workflow

The following diagram illustrates a typical workflow for the in vitro screening of novel thiomorpholine-based anticancer compounds.

Drug_Screening_Workflow Start Start: Synthesized Thiomorpholine Derivatives CellCulture Cell Culture: Select and maintain cancer cell lines Start->CellCulture PrimaryScreening Primary Screening: Cell Viability Assay (e.g., MTT Assay) CellCulture->PrimaryScreening HitSelection Hit Selection: Identify compounds with significant activity (low IC50) PrimaryScreening->HitSelection SecondaryScreening Secondary Screening: Mechanism of Action Studies HitSelection->SecondaryScreening Active LeadOptimization Lead Optimization: Structure-Activity Relationship (SAR) Studies HitSelection->LeadOptimization Inactive/Revise ApoptosisAssay Apoptosis Assay (e.g., Annexin V-FITC) SecondaryScreening->ApoptosisAssay KinaseAssay Kinase Inhibition Assay (e.g., PI3K Enzymatic Assay) SecondaryScreening->KinaseAssay ApoptosisAssay->LeadOptimization KinaseAssay->LeadOptimization End End: Candidate for In Vivo Studies LeadOptimization->End

Caption: A general workflow for the in vitro screening of anticancer thiomorpholine derivatives.

Protocol: Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of thiomorpholine derivatives on cancer cell lines by measuring metabolic activity.[8]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Thiomorpholine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiomorpholine derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by thiomorpholine derivatives.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • Thiomorpholine derivative stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the thiomorpholine derivative at the desired concentrations for the specified time. Include an untreated control.

  • Cell Harvesting:

    • Suspension cells: Collect cells by centrifugation.

    • Adherent cells: Gently detach cells using trypsin-EDTA, then collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol: PI3K Enzymatic Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the activity of PI3K isoforms and the inhibitory potential of thiomorpholine derivatives.[9][10][11]

Materials:

  • Recombinant human PI3K isoforms (e.g., PI3Kα, β, γ, δ)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Thiomorpholine derivative stock solution (in DMSO)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the PI3K enzyme, lipid substrate, and ATP solutions in the appropriate kinase assay buffer as recommended by the kit manufacturer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • Test compound or DMSO (vehicle control).

    • PI3K enzyme and lipid substrate mixture.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The thiomorpholine scaffold represents a highly valuable framework in the design and development of novel anticancer agents. Its versatility allows for the synthesis of compounds that can potently and selectively inhibit key oncogenic signaling pathways, such as the PI3K/Akt/mTOR cascade, and induce apoptosis in cancer cells. The protocols and data presented in this document provide a foundation for researchers to explore the full potential of thiomorpholine derivatives in the ongoing search for more effective cancer therapies. Further structure-activity relationship studies and in vivo evaluations of promising lead compounds are warranted to translate these findings into clinical applications.

References

Application Notes and Protocols: In Vitro Characterization of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid is a heterocyclic compound with potential for biological activity. While specific in vitro studies on this particular molecule are not extensively documented in publicly available literature, its structural similarity to other thiomorpholine derivatives suggests potential applications, including antimicrobial and cytotoxic activities. For instance, related compounds like (3R)-5-Oxothiomorpholine-3-carboxylic acid have been identified as lactam antibiotics that inhibit bacterial growth by binding to ribosomes[1]. Furthermore, L-thiomorpholine-3-carboxylic acid has been shown to be cytotoxic in rat kidney cells[2].

These application notes provide a comprehensive guide for the initial in vitro characterization of this compound. The following protocols are standard methodologies that can be adapted to evaluate its potential biological effects.

Hypothetical Data Summary

The following tables present hypothetical data that could be generated from the described in vitro assays. These are for illustrative purposes to guide data presentation.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus16
Escherichia coli64
Pseudomonas aeruginosa>128
Bacillus subtilis8

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM) after 48h exposure
HEK293>100
HeLa75.2
A54988.4

Table 3: Enzyme Inhibition Assay (Hypothetical Target: Bacterial Ribosomes)

CompoundTargetKi (nM)
This compound70S Ribosome Subunit150
Control Antibiotic (e.g., Tetracycline)70S Ribosome Subunit25

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in CAMHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the effect of the compound on the metabolic activity of mammalian cell lines, providing a measure of cytotoxicity.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in a complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol can be adapted to assess the inhibitory activity of the compound against a specific enzyme target. Based on related compounds, a bacterial ribosome binding assay could be relevant.

Materials:

  • This compound

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Detection reagent

  • 96-well assay plates

Procedure:

  • Prepare a stock solution of the test compound.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified enzyme.

  • Incubate for a predetermined time to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate for a specific period under optimal conditions for the enzyme.

  • Stop the reaction and add the detection reagent to measure the product formation.

  • Measure the signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki value.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_primary Primary Screening cluster_secondary Secondary & Mechanistic Assays cluster_data Data Analysis synthesis Synthesis of 6,6-Dimethyl-5- oxothiomorpholine-3-carboxylic acid purity Purity Analysis (NMR, HPLC, MS) synthesis->purity antimicrobial Antimicrobial Susceptibility (MIC Determination) purity->antimicrobial cytotoxicity Cytotoxicity Screening (MTT Assay) purity->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Ribosome Binding) antimicrobial->enzyme_inhibition mechanism Mechanism of Action Studies cytotoxicity->mechanism data_analysis IC50/MIC/Ki Determination enzyme_inhibition->data_analysis mechanism->data_analysis

General workflow for in vitro characterization.

signaling_pathway compound 6,6-Dimethyl-5-oxothiomorpholine- 3-carboxylic acid ribosome Bacterial 70S Ribosome compound->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibition protein_synthesis->inhibition bacterial_growth Bacterial Growth Inhibition inhibition->bacterial_growth

Hypothetical mechanism of antibacterial action.

References

Application Note & Protocol: Crystallization of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the crystallization of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid, a key intermediate in various pharmaceutical syntheses. The following procedures are based on established principles of crystallization for thiomorpholine derivatives.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Achieving a high degree of purity is essential for its subsequent use in synthesis and biological assays. Crystallization is a critical purification technique that relies on the differential solubility of a compound in a given solvent at varying temperatures. This protocol outlines a systematic approach to developing an effective crystallization procedure for this specific molecule. While specific literature on the crystallization of this exact compound is limited, general methods for similar thiomorpholine derivatives provide a strong starting point.[1][2]

General Principles

The ideal solvent for recrystallization is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures. This differential solubility allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, leaving impurities behind in the solvent. For thiomorpholine derivatives, polar protic solvents are often a good starting point for solvent screening.[1]

Experimental Protocol

This protocol is divided into three main stages: solvent screening, the crystallization procedure, and troubleshooting.

Solvent Screening

A preliminary small-scale solubility test is crucial to identify a suitable solvent or solvent system.

Materials:

  • Crude this compound

  • Selection of solvents (e.g., ethanol, methanol, water, isopropanol, acetone, ethyl acetate, acetonitrile)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Place a small, known amount of the crude compound (e.g., 10-20 mg) into several test tubes.

  • Add a small volume (e.g., 0.1 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility. If the compound does not dissolve, gently heat the mixture while stirring.

  • If the compound dissolves completely in the hot solvent, allow it to cool to room temperature and then in an ice bath.

  • Observe for crystal formation. An ideal solvent will show poor solubility at room temperature but high solubility upon heating, followed by good crystal recovery upon cooling.

  • If a single solvent is not ideal, a binary solvent system (e.g., ethanol/water) can be tested.[2] Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until turbidity is observed, then heat to redissolve and cool.

Crystallization Procedure

Materials:

  • Crude this compound

  • Selected crystallization solvent/solvent system

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate complete dissolution.[1] Add more solvent in small portions if necessary until the compound is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Slow cooling generally results in larger, purer crystals.

  • Inducing Crystallization: If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]

  • Further Cooling: Once crystal formation begins, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Suggested Crystallization Conditions

The following table summarizes suggested starting conditions for the crystallization of this compound based on data for analogous compounds. Optimization will be required.

ParameterSuggested Solvents / ConditionsExpected OutcomeReference
Single Solvents Ethanol, MethanolGood starting points for polar protic solvents.[1]
Solvent System Ethanol/WaterCan provide good recovery for oxothiomorpholine derivatives.[2]
Temperature Range Room Temperature to Boiling Point of SolventTo achieve differential solubility.[1]
Cooling Method Slow cooling to room temperature, followed by ice bath.Promotes formation of well-defined crystals.[1]
Recovery 70-85% (typical for similar compounds)Good yield of purified product.[2]

Troubleshooting

IssuePotential CauseRecommended SolutionReference
No crystals form Solution is not supersaturated; compound is too soluble.Evaporate some of the solvent; add a less polar co-solvent.[1]
"Oiling out" The boiling point of the solvent is higher than the melting point of the compound; impurities are present; solution is cooling too rapidly.Use a lower-boiling point solvent; ensure the crude material is reasonably pure; allow the solution to cool more slowly.[1]
Poor recovery Compound is too soluble in the cold solvent; insufficient cooling.Use a different solvent or solvent system; cool for a longer period or at a lower temperature.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the crystallization process.

Crystallization_Workflow start Start: Crude Compound dissolution Dissolution in Minimal Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temperature hot_filtration->cooling Impurities Removed hot_filtration->cooling No Impurities induction Induce Crystallization (If Necessary) cooling->induction ice_bath Further Cooling (Ice Bath) induction->ice_bath Crystals Form induction->ice_bath No Crystals Formed filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Drying Under Vacuum washing->drying end End: Pure Crystals drying->end

Caption: Workflow for the crystallization of this compound.

References

Application Notes and Protocols for Handling and Storage of Thiomorpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide comprehensive protocols and application notes for the safe handling, storage, and stability assessment of thiomorpholine and its derivatives. Adherence to these recommendations is crucial for ensuring the integrity of the compounds and the safety of laboratory personnel.

General Handling and Safety Precautions

Thiomorpholine and its derivatives are heterocyclic compounds that require careful handling due to their potential chemical reactivity and biological activity.

1.1. Personal Protective Equipment (PPE)

Always use appropriate PPE when handling thiomorpholine compounds.[1][2][3] This includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of potential splashing, chemical-resistant overalls may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] If there is a risk of inhaling vapors or aerosols, a respirator with an appropriate cartridge for organic vapors should be used.[3]

1.2. General Handling Procedures

  • Conduct all operations involving thiomorpholine compounds within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[1][3]

  • Do not eat, drink, or smoke in areas where these compounds are handled.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Wash hands thoroughly with soap and water after handling.[3]

  • Clean up any spills immediately using appropriate procedures and absorbent materials.[3]

Storage Guidelines

Proper storage is essential to maintain the stability and purity of thiomorpholine compounds.

2.1. Storage Conditions

  • Temperature: Store in a cool, dry place.[1][2][3] Some sources recommend refrigeration at 2-8°C, especially for long-term storage.

  • Atmosphere: Thiomorpholine is air-sensitive.[1] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation.[1]

  • Container: Keep containers tightly sealed to prevent exposure to air and moisture.[1][2][3] Use original, properly labeled containers.[3] Suitable container materials include lined metal cans and plastic pails.[3]

  • Ventilation: Store in a well-ventilated area.[2][3]

2.2. Incompatible Materials

Store thiomorpholine compounds away from:

  • Strong oxidizing agents[1][2]

  • Strong bases[1]

  • Acids[3]

  • Sources of ignition, heat, and flame[1][2]

Physicochemical and Stability Data

The following tables summarize the available quantitative data for thiomorpholine. For novel derivatives, it is recommended to determine these properties experimentally.

Table 1: Physicochemical Properties of Thiomorpholine

PropertyValueReference(s)
Molecular FormulaC₄H₉NS[4]
Molecular Weight103.19 g/mol [4]
Boiling Point169 °C (at 760 mmHg)[5][6]
Density1.026 g/mL (at 25 °C)[5][6]
Flash Point60 °C[1]
Refractive Indexn20/D 1.538[5][6]

Table 2: Vapor Pressure of Thiomorpholine

Temperature (°C)Pressure (bar)Reference(s)
110.050.133[5]
174.050.995[5]

Table 3: Solubility of Thiomorpholine

SolventSolubilityReference(s)
WaterMiscible[5][6][7]
Organic SolventsMiscible[5][6]
MethanolGood solubility
AcetonitrilePoor solubility
TetrahydrofuranPoor solubility
ToluenePoor solubility
DichloromethanePoor solubility

Note: "Miscible" indicates that the substance dissolves in the solvent in all proportions. For specific applications requiring precise concentrations, it is advisable to experimentally determine the solubility.

3.1. Decomposition

Upon heating, thiomorpholine may decompose to produce toxic and corrosive fumes, including:[1][2]

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Sulfur oxides (SOx)

Experimental Protocols

The following protocols are provided for the assessment of purity and stability of thiomorpholine compounds.

4.1. Protocol for Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities in thiomorpholine samples.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the thiomorpholine compound in a suitable solvent (e.g., dichloromethane).

4.2. Protocol for Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the analysis of thiomorpholine and its non-volatile degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A typical gradient could be from 10% B to 90% B over 20 minutes, followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance spectrum of the specific thiomorpholine derivative.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

4.3. Protocol for Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity determination of thiomorpholine compounds.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent such as CDCl₃ or DMSO-d₆.

  • Internal Standard (for quantitative NMR): A certified reference standard with a known purity (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation (Qualitative): Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.

  • Sample Preparation (Quantitative - qNMR):

    • Accurately weigh a specific amount of the thiomorpholine compound and the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For qNMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to allow for complete signal relaxation.

  • Data Analysis (qNMR): The purity of the analyte is calculated by comparing the integral of a characteristic signal of the analyte with that of the internal standard, taking into account the number of protons, molecular weights, and the masses of the sample and the standard.

4.4. Long-Term Stability Testing Protocol

This protocol outlines a general procedure for assessing the long-term stability of thiomorpholine compounds under defined storage conditions.

  • Objective: To establish a re-test period or shelf life for the thiomorpholine compound.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 5 °C ± 3 °C.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Intervals:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Procedure:

    • Package the thiomorpholine compound in the proposed container closure system.

    • Place the samples in stability chambers maintained at the specified conditions.

    • At each time point, withdraw samples and analyze for purity, degradation products, and any changes in physical appearance using a validated stability-indicating method (e.g., the HPLC method described in section 4.2).

  • Evaluation: Analyze the data for trends in degradation and determine the time at which the compound no longer meets its predefined acceptance criteria.

Visualizations

5.1. Workflow for Stability Testing of Thiomorpholine Compounds

Stability_Testing_Workflow Figure 1: General Workflow for Stability Testing start Start: Compound Synthesized/Received protocol Develop Stability Protocol start->protocol package Package Compound in Appropriate Containers protocol->package storage Place in Stability Chambers (Long-term & Accelerated) package->storage sampling Withdraw Samples at Defined Time Points storage->sampling sampling->storage analysis Analyze Samples (HPLC, GC-MS, etc.) sampling->analysis data Collect & Analyze Data (Purity, Degradants) analysis->data report Generate Stability Report & Determine Shelf-life data->report end End: Stability Profile Established report->end

Caption: General Workflow for Stability Testing.

5.2. Key Considerations for Handling and Storage

Handling_Storage_Considerations Figure 2: Key Handling and Storage Considerations cluster_handling Handling cluster_storage Storage cluster_incompatibilities Incompatibilities Fume Hood Work in Fume Hood PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Avoid Contact Avoid Skin/Eye Contact & Inhalation Cool Dry Cool, Dry, Well-Ventilated Area Inert Atmosphere Store Under Inert Gas (Nitrogen/Argon) Sealed Container Tightly Sealed Container Oxidizers Strong Oxidizing Agents Bases Strong Bases Acids Acids Ignition Heat, Sparks, Flames Thiomorpholine Thiomorpholine Compounds Thiomorpholine->Fume Hood Thiomorpholine->PPE Thiomorpholine->Avoid Contact Thiomorpholine->Cool Dry Thiomorpholine->Inert Atmosphere Thiomorpholine->Sealed Container Thiomorpholine->Oxidizers Thiomorpholine->Bases Thiomorpholine->Acids Thiomorpholine->Ignition

Caption: Key Handling and Storage Considerations.

References

Application Notes and Protocols: Investigating the Mechanism of Action of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the mechanism of action of the novel compound 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid. Due to the limited direct experimental data on this molecule, we propose a hypothetical mechanism of action based on the known biological activities of structurally similar compounds, such as Carbocisteine and other thiomorpholine derivatives. We hypothesize that this compound possesses mucolytic, anti-inflammatory, and antioxidant properties, primarily mediated through the modulation of key cellular signaling pathways, including NF-κB, MAPK, and Akt. This document outlines detailed protocols for a series of in vitro experiments designed to test this hypothesis and elucidate the compound's molecular targets and downstream effects.

Proposed Mechanism of Action

Based on the structure of this compound and the established mechanisms of related compounds like Carbocisteine, we propose that its primary mechanism of action involves the regulation of inflammatory and oxidative stress responses. Specifically, we hypothesize that the compound may:

  • Exhibit Mucolytic Activity: By potentially modulating the expression or activity of enzymes involved in mucus production and composition, such as sialyl transferase, thereby altering the viscoelastic properties of mucus.

  • Possess Anti-inflammatory Properties: Through the inhibition of pro-inflammatory signaling pathways. It is suggested that the compound could suppress the activation of NF-κB and the phosphorylation of ERK1/2 MAPK, leading to a reduction in the production of inflammatory mediators.[1][2][3]

  • Exert Antioxidant Effects: By activating cytoprotective pathways. The compound may promote the phosphorylation of Akt, a key kinase in cell survival and anti-apoptotic signaling, and potentially modulate the Nrf2/HO-1 pathway.[1][2]

The following sections provide detailed protocols to systematically investigate these proposed activities.

Experimental Protocols

Assessment of Mucolytic Activity

Objective: To determine if this compound can modulate the production of mucins in airway epithelial cells.

Protocol: Mucin 5AC (MUC5AC) Expression Assay in A549 cells

  • Cell Culture: Culture human alveolar basal epithelial cells (A549) in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed A549 cells in 6-well plates. Once confluent, treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known mucin inhibitor or inducer).

  • RNA Isolation and qRT-PCR: Isolate total RNA from the cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of MUC5AC. Normalize the expression to a housekeeping gene such as GAPDH.

  • Protein Analysis (ELISA): Collect the cell culture supernatant to quantify the amount of secreted MUC5AC protein using a commercially available ELISA kit.

  • Data Analysis: Analyze the relative changes in MUC5AC mRNA and protein levels compared to the vehicle control.

Evaluation of Anti-inflammatory Effects

Objective: To investigate the inhibitory effect of this compound on inflammatory signaling pathways.

Protocol: NF-κB and MAPK Signaling in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Pre-treatment and Stimulation: Seed cells in 6-well plates. Pre-treat the cells with different concentrations of the test compound for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for the appropriate duration (e.g., 30 minutes for protein phosphorylation, 6 hours for cytokine measurement).

  • Western Blot Analysis: Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key signaling proteins:

    • Phospho-NF-κB p65 and total NF-κB p65

    • Phospho-ERK1/2 and total ERK1/2

  • Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Quantify the band intensities from the Western blots and normalize the phosphorylated protein levels to the total protein levels. Compare the cytokine concentrations in the treated groups to the LPS-stimulated control.

Investigation of Antioxidant and Cytoprotective Pathways

Objective: To determine if this compound activates the Akt signaling pathway.

Protocol: Akt Phosphorylation in H2O2-stressed Human Bronchial Epithelial Cells (BEAS-2B)

  • Cell Culture: Culture BEAS-2B cells in LHC-9 medium.

  • Treatment and Oxidative Stress Induction: Seed cells in 6-well plates. Treat the cells with the test compound at various concentrations for a predetermined time. Induce oxidative stress by adding hydrogen peroxide (H2O2) at a final concentration of 100 µM for 1 hour.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation of Akt at Ser473. Also, probe for total Akt as a loading control.

  • Data Analysis: Determine the ratio of phospho-Akt to total Akt and compare the results between treated and untreated, stressed cells.

Data Presentation

All quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Effect of this compound on MUC5AC Expression

Treatment Concentration (µM)Relative MUC5AC mRNA Expression (Fold Change)Secreted MUC5AC Protein (ng/mL)
Vehicle Control1.0Value
1ValueValue
10ValueValue
100ValueValue

Table 2: Inhibition of Inflammatory Markers in LPS-stimulated Macrophages

Treatment Concentration (µM)p-NF-κB p65 / Total p65 Ratiop-ERK1/2 / Total ERK1/2 RatioTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Vehicle Control1.01.0ValueValue
1ValueValueValueValue
10ValueValueValueValue
100ValueValueValueValue

Table 3: Activation of Akt Signaling in H2O2-stressed Epithelial Cells

Treatment Concentration (µM)p-Akt (Ser473) / Total Akt Ratio
Vehicle Control1.0
1Value
10Value
100Value

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 Proposed Anti-inflammatory and Antioxidant Mechanism Compound 6,6-Dimethyl-5-oxothiomorpholine- 3-carboxylic acid IKK IKK Compound->IKK Inhibits MEK MEK1/2 Compound->MEK Inhibits PI3K PI3K Compound->PI3K Activates IKB IκBα IKK->IKB P NFKB NF-κB IKB->NFKB Inflammation Inflammatory Gene Expression NFKB->Inflammation ERK ERK1/2 MEK->ERK P ERK->Inflammation Akt Akt PI3K->Akt P CellSurvival Cell Survival & Proliferation Akt->CellSurvival

Caption: Proposed signaling pathways modulated by the test compound.

G cluster_1 Experimental Workflow: Anti-inflammatory Assay A Culture RAW 264.7 cells B Pre-treat with Compound A->B C Stimulate with LPS B->C D Cell Lysis C->D E Supernatant Collection C->E F Western Blot (p-p65, p-ERK) D->F G ELISA (TNF-α, IL-6) E->G

Caption: Workflow for assessing anti-inflammatory activity.

G cluster_2 Experimental Workflow: Antioxidant Pathway Assay H Culture BEAS-2B cells I Treat with Compound H->I J Induce Oxidative Stress (H2O2) I->J K Cell Lysis J->K L Western Blot (p-Akt, Total Akt) K->L

Caption: Workflow for investigating antioxidant pathway activation.

References

Troubleshooting & Optimization

"troubleshooting low yield in 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most plausible synthetic route involves a two-step process:

  • Michael Addition: Reaction of L-cysteine with a suitable Michael acceptor, such as 3,3-dimethylacrylic acid or its ester, to form the intermediate S-(2-carboxypropyl)cysteine.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization of the S-(2-carboxypropyl)cysteine intermediate to form the desired this compound. This cyclization is analogous to the observed cyclization of other S-alkylated cysteine derivatives.[1]

Q2: What are the critical parameters influencing the yield of the synthesis?

Several factors can significantly impact the overall yield:

  • Purity of Starting Materials: Impurities in L-cysteine or the Michael acceptor can lead to side reactions.

  • Reaction Temperature: Both the Michael addition and the cyclization steps are temperature-sensitive.

  • pH of the Reaction Mixture: The pH can influence the nucleophilicity of the thiol group in cysteine and the stability of the intermediate and final product.

  • Choice of Solvent: The solvent can affect reaction rates and the solubility of reactants and products.

Q3: What are some common side reactions to be aware of?

Potential side reactions include:

  • Formation of Disulfides: Oxidation of L-cysteine can lead to the formation of cystine.

  • Polymerization: The Michael acceptor might undergo self-polymerization under certain conditions.

  • Incomplete Cyclization: The reaction may stall at the S-(2-carboxypropyl)cysteine intermediate.

  • Alternative Cyclization Pathways: Depending on the reaction conditions, other ring structures might form.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Final Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete Michael Addition - Monitor the reaction progress using TLC or LC-MS to ensure the complete consumption of L-cysteine.- Optimize the stoichiometry of the reactants. An excess of the Michael acceptor may be necessary.- Adjust the pH to favor the thiolate form of cysteine, which is a more potent nucleophile.
Inefficient Cyclization - After the Michael addition is complete, adjust the temperature and pH to promote intramolecular cyclization. Heating the reaction mixture may be required.- Experiment with different solvents to find one that favors the cyclization step.
Product Degradation - Avoid harsh acidic or basic conditions during workup and purification.- Minimize the exposure of the product to high temperatures for extended periods.
Poor Quality of Reagents - Ensure the purity of L-cysteine and the Michael acceptor using appropriate analytical techniques (e.g., NMR, melting point).
Problem 2: Formation of Multiple Byproducts

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Oxidation of Cysteine - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Consider adding a small amount of a reducing agent, such as dithiothreitol (DTT), although compatibility with other reagents should be checked.
Polymerization of Michael Acceptor - Add the Michael acceptor slowly to the reaction mixture to maintain a low concentration.- Optimize the reaction temperature to disfavor polymerization.
Side Reactions of the Intermediate - Once the S-(2-carboxypropyl)cysteine intermediate is formed, proceed to the cyclization step without unnecessary delay.
Problem 3: Difficulty in Purifying the Final Product

Possible Causes & Solutions

Possible Cause Troubleshooting Step
High Polarity of the Product - Due to the carboxylic acid and the heterocyclic ring, the product is likely polar. Consider using reversed-phase chromatography (e.g., C18) for purification. A mobile phase of water/acetonitrile with a small amount of acid (e.g., 0.1% TFA) can be effective.[2]
Co-elution with Starting Materials or Byproducts - Optimize the chromatographic conditions (gradient, solvent system) to achieve better separation.- Consider derivatization of the carboxylic acid to an ester to alter its polarity and improve separation on normal-phase silica gel. The ester can be subsequently hydrolyzed.
Product is an Amorphous Solid or Oil - Attempt to crystallize the product from different solvent systems. A mixture of a good solvent and a poor solvent can be effective.- If crystallization is unsuccessful, lyophilization from an aqueous solution can yield a solid powder.

Experimental Protocols

General Protocol for Michael Addition of Cysteine to an α,β-Unsaturated Carbonyl Compound:

  • Dissolve L-cysteine in a suitable solvent, such as water or a mixture of water and an organic solvent (e.g., ethanol).

  • Adjust the pH of the solution to slightly basic (pH 8-9) using a suitable base (e.g., sodium bicarbonate or triethylamine) to facilitate the formation of the thiolate anion.

  • Slowly add the Michael acceptor (e.g., 3,3-dimethylacrylic acid) to the cysteine solution at a controlled temperature (e.g., room temperature).

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Once the reaction is complete, acidify the mixture to quench the reaction and precipitate the S-alkylated cysteine derivative.

General Protocol for Intramolecular Cyclization of an S-Alkyl-Cysteine Derivative:

  • Dissolve the S-alkylated cysteine intermediate in a suitable high-boiling point solvent (e.g., DMF or DMSO).

  • Heat the reaction mixture to a temperature that promotes cyclization (e.g., 100-150 °C). The optimal temperature will need to be determined experimentally.

  • Monitor the formation of the thiomorpholinone product by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and proceed with the workup and purification.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of Final Product check_michael Check Completion of Michael Addition start->check_michael check_cyclization Check for Efficient Cyclization start->check_cyclization check_degradation Investigate Product Degradation start->check_degradation check_reagents Verify Reagent Purity start->check_reagents solution_michael Optimize Stoichiometry Adjust pH Monitor Reaction check_michael->solution_michael solution_cyclization Optimize Temperature & pH Screen Solvents check_cyclization->solution_cyclization solution_degradation Use Mild Workup Conditions Avoid High Temperatures check_degradation->solution_degradation solution_reagents Purify Starting Materials check_reagents->solution_reagents

Caption: Troubleshooting workflow for low product yield.

Proposed Synthetic Pathway

synthesis_pathway cysteine L-Cysteine intermediate S-(2-carboxypropyl)cysteine cysteine->intermediate Michael Addition dmaa 3,3-Dimethylacrylic Acid dmaa->intermediate product 6,6-Dimethyl-5-oxothiomorpholine- 3-carboxylic acid intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of the target molecule.

References

"strategies to improve the purity of synthesized 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, side-products from incomplete cyclization, over-alkylation products, and hydrolysis products. Residual solvents from the reaction or initial purification steps are also common.

Q2: What is the recommended first step to purify the crude product?

A2: An initial acid-base extraction is often a good starting point to separate the carboxylic acid product from neutral organic impurities. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium bicarbonate), the carboxylic acid can be converted to its salt and moved to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any remaining neutral impurities, and finally, the aqueous layer is acidified to precipitate the purified carboxylic acid.

Q3: My final product has a persistent yellow or brown tint. What could be the cause and how can I remove it?

A3: A persistent color may indicate the presence of residual iodide compounds or other oxidizable organic impurities.[1] Treatment of the crude acid with a small amount of an oxidizing agent like hydrogen peroxide followed by a purification step such as recrystallization or chromatography can help.[1] Alternatively, passing a solution of the product through a bed of activated carbon can also be effective at removing colored impurities.[1]

Q4: I am observing "oiling out" instead of crystallization during recrystallization. What should I do?

A4: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound, if the compound is significantly impure, or if the solution is cooled too rapidly.[2] To resolve this, you can try using a lower-boiling point solvent, ensure the compound is reasonably pure before recrystallization, or allow the solution to cool more slowly.[2] If oiling persists, reheating the solution to dissolve the oil and then cooling it again very slowly, perhaps with scratching the flask to induce crystallization, may be effective.[2]

Troubleshooting Guides

Recrystallization Issues
Problem / ObservationPotential CauseRecommended Solution(s)
No crystals form upon cooling. The solution is not saturated enough. The compound is too soluble in the chosen solvent. Cooling is happening too quickly.- Evaporate some of the solvent to increase the concentration.[2] - Try a less polar solvent or a solvent mixture.[2] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Scratch the inside of the flask with a glass rod to induce crystallization.[2] - Add a seed crystal if available.[2]
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.- Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. - Use a minimal amount of ice-cold solvent to wash the crystals on the filter.[1]
The purified product is still not pure. The chosen solvent did not effectively differentiate between the product and the impurity. The crystals were not washed sufficiently.- Perform small-scale solubility tests with a range of solvents to find a more suitable one.[2] - Wash the collected crystals with a small amount of fresh, ice-cold solvent.[1]
Chromatography Issues
Problem / ObservationPotential CauseRecommended Solution(s)
The carboxylic acid streaks on the TLC plate or column. The silica gel is slightly acidic, causing strong interaction with the carboxylic acid.- Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.
Poor separation of the product from polar impurities. The eluent system is not optimized.- For normal phase chromatography, gradually increase the polarity of the eluent. - Consider using reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient, often with a small amount of an acid like TFA.[3]
The product does not elute from the silica gel column. The eluent is not polar enough. The carboxylic acid is strongly adsorbed to the silica.- Increase the polarity of the eluent significantly (e.g., by adding methanol). - If the product is still retained, consider flushing the column with a solvent mixture containing a small percentage of acetic or formic acid.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, or mixtures) to find a suitable solvent where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Purification by Flash Column Chromatography
  • Stationary Phase Selection: For this polar carboxylic acid, reverse-phase (C18) silica gel is often a good choice.[3] Normal phase silica gel can also be used, but may require the addition of an acid to the mobile phase to reduce tailing.

  • Mobile Phase Selection: Develop a suitable mobile phase system using thin-layer chromatography (TLC). For reverse-phase, a gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol is a good starting point.[3] For normal phase, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic or formic acid can be effective.

  • Column Packing: Pack a chromatography column with the chosen stationary phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample can be loaded onto the top of the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow crude_product Crude Synthesized Product extraction Acid-Base Extraction crude_product->extraction recrystallization Recrystallization extraction->recrystallization chromatography Column Chromatography extraction->chromatography pure_product Pure Product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for this compound.

troubleshooting_logic start Impure Product check_purity Assess Purity (TLC, NMR) start->check_purity is_solid Is the product a solid? check_purity->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil) oiling_out Oiling Out? recrystallize->oiling_out change_solvent Change Recrystallization Solvent oiling_out->change_solvent Yes pure Pure Product oiling_out->pure No change_solvent->recrystallize column->pure

Caption: Decision tree for troubleshooting the purification of an impure solid product.

References

"addressing stability issues of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns for this compound in solution revolve around its susceptibility to degradation through several potential pathways. These include oxidation of the sulfur atom in the thiomorpholine ring, hydrolysis of the lactam (amide) bond, and decarboxylation of the carboxylic acid group. The stability of the molecule can be significantly influenced by the pH, temperature, and light exposure of the solution.

Q2: How can I monitor the degradation of this compound in my samples?

A2: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its potential degradation products, allowing for accurate quantification of its concentration over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.

Q3: What are the expected degradation products of this compound?

A3: Based on the structure of the molecule, the expected degradation products could include the corresponding sulfoxide (from oxidation), a ring-opened product resulting from hydrolysis of the amide bond, and a decarboxylated derivative. The exact nature and proportion of these degradants will depend on the specific conditions (e.g., pH, temperature, presence of oxidizing agents).

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (2-8 °C or frozen), protected from light, and in a tightly sealed container to prevent oxidation. The optimal pH for storage should be determined experimentally, but starting with a slightly acidic to neutral pH is a reasonable approach.

Troubleshooting Guides

This section provides a step-by-step approach to addressing common stability issues encountered during experiments.

Issue 1: Rapid Loss of Parent Compound in Solution
  • Symptom: HPLC analysis shows a significant decrease in the peak area of this compound over a short period.

  • Troubleshooting Workflow:

    G Troubleshooting: Rapid Compound Loss A Rapid loss of parent compound detected B Check for new peaks in chromatogram A->B C No new peaks observed B->C D New peaks observed B->D E Consider precipitation. Check solubility at experimental temperature. C->E F Characterize new peaks (e.g., LC-MS) to identify degradation products. D->F G Hypothesize degradation pathway (Oxidation, Hydrolysis, Decarboxylation) F->G H Modify experimental conditions: - Lower temperature - Protect from light - Adjust pH - Use antioxidants G->H

    Caption: Troubleshooting workflow for rapid compound loss.

  • Possible Causes and Solutions:

Possible Cause Recommended Action
High Temperature Reduce the temperature of the experiment and storage. Perform kinetic studies at various temperatures to determine the activation energy of the degradation reaction.
Inappropriate pH Determine the pH of the solution. Conduct a pH stability profile to identify the pH at which the compound is most stable. Adjust the solution pH accordingly using appropriate buffers.
Oxidation Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Consider the addition of an antioxidant, ensuring it does not interfere with the experiment.
Light Exposure Protect the solution from light by using amber vials or covering the container with aluminum foil.
Hydrolysis If degradation is pH-dependent, hydrolysis of the lactam ring is a possibility. Controlling the pH is the primary mitigation strategy.
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
  • Symptom: New peaks, not present in the initial analysis, appear in the HPLC chromatogram of the sample over time.

  • Troubleshooting Workflow:

    G Troubleshooting: Unknown Peaks A Unknown peaks appear in HPLC B Correlate disappearance of parent peak with appearance of new peaks. A->B C No correlation B->C D Correlation observed B->D E Source of contamination? - Check solvent purity - Check container cleanliness C->E F Isolate and identify unknown peaks using LC-MS or preparative HPLC/NMR. D->F G Based on identification, determine degradation pathway. F->G H Implement mitigation strategies (see Issue 1). G->H

    Caption: Troubleshooting workflow for the appearance of unknown peaks.

  • Identification of Degradation Products:

Potential Degradation Product Identification Method
Sulfoxide A mass increase of 16 Da in LC-MS analysis.
Hydrolysis Product (Ring-opened) A mass increase of 18 Da (addition of water) in LC-MS analysis.
Decarboxylation Product A mass decrease of 44 Da (loss of CO2) in LC-MS analysis.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general HPLC method for monitoring the stability of this compound. Method optimization will be required for specific applications.

  • Instrumentation:

    • HPLC system with UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or a mixture).

    • Dilute the stock solution to the desired experimental concentration in the test buffer or solution.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

    • If necessary, quench the degradation reaction (e.g., by rapid freezing or addition of a quenching agent).

    • Analyze the samples by HPLC.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation rate.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.

  • Acidic Conditions: Incubate the compound in 0.1 M HCl at 60 °C for 24 hours.

  • Basic Conditions: Incubate the compound in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Conditions: Incubate the compound in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Expose a solid sample of the compound to 80 °C for 48 hours.

  • Photolytic Stress: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples by the developed HPLC method to observe for degradation and the formation of new peaks. Use LC-MS to identify the mass of the degradation products.

Data Presentation

Table 1: Hypothetical pH-Rate Profile for Degradation
pH Observed Rate Constant (k, hr⁻¹) Half-life (t½, hr)
3.00.01546.2
5.00.00886.6
7.00.02527.7
9.00.1504.6

Data is hypothetical and for illustrative purposes only.

Table 2: Summary of Forced Degradation Results
Stress Condition % Degradation Major Degradation Products (Hypothetical m/z)
0.1 M HCl, 60°C15%188 (M+H)+
0.1 M NaOH, 60°C85%220 (M+H)+
3% H₂O₂, RT40%218 (M+H)+
80°C, solid5%Not detected
UV/Vis Light25%Multiple minor peaks

Data is hypothetical and for illustrative purposes only.

Technical Support Center: Optimization of Reaction Conditions for Thiomorpholine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing reaction conditions for the synthesis of the thiomorpholine ring. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of thiomorpholine and its derivatives, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields are a common challenge and can stem from several factors. Consider the following troubleshooting steps:

    • Check Starting Material Quality: Ensure the purity and reactivity of your starting materials, reagents, and catalysts. Impurities can inhibit the reaction or lead to unwanted side reactions.

    • Optimize Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, causing decomposition of reactants or products. It's crucial to experiment with a range of temperatures to find the optimal condition. For instance, in some photochemical thiol-ene reactions, a decrease in temperature from 20°C to 6°C led to a significant drop in yield.

    • Adjust Reactant Concentrations: In some cases, particularly in flow chemistry, increasing the concentration of the reactants can dramatically improve the yield.

    • Verify Catalyst Activity: If a catalyst is being used, ensure it is active and not poisoned. Consider using a fresh batch of catalyst or increasing the catalyst loading.

    • Solvent Selection: The choice of solvent can significantly influence reaction rates and selectivity. Methanol is often a good solvent choice for starting materials like cysteamine hydrochloride due to its good solubility.

Issue 2: Significant Formation of Side Products

  • Question: My reaction is producing a significant amount of side products, making purification difficult. How can I enhance the selectivity towards the desired thiomorpholine?

  • Answer: The formation of side products is a common issue in multi-component reactions. To improve selectivity:

    • Modify Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction, thus improving selectivity. Conversely, for some reactions, a higher temperature might be necessary to favor the desired pathway.

    • Choose a More Selective Catalyst: The choice of catalyst and ligands can have a profound impact on selectivity. It is advisable to screen different catalysts to identify a system that favors the formation of the desired product.

    • Control Stoichiometry: Carefully control the stoichiometry of the reactants. A systematic variation of the reactant ratios can help identify the optimal conditions for the desired product.

    • Slow Addition of Reagents: Instead of adding all reactants at once, consider the slow, dropwise addition of one or more components. This can help maintain a low concentration of reactive intermediates and control the reaction rate, minimizing side reactions.

    • Improve Mixing: Ensure efficient stirring or agitation, especially for heterogeneous reaction mixtures, to avoid localized high concentrations of reactants that can promote side reactions.

Issue 3: Product Degradation During Workup or Purification

  • Question: My desired thiomorpholine product appears to be degrading during the workup or purification steps. What measures can I take to minimize this?

  • Answer: Thiomorpholines can be sensitive to certain conditions. To minimize degradation:

    • Milder Workup Procedures: Use milder acidic or basic solutions for extraction and washing. Consider using a buffered aqueous solution to avoid harsh pH conditions.

    • Optimize Purification Method:

      • Distillation: If using distillation, perform it under reduced pressure to lower the boiling point and minimize thermal degradation.

      • Chromatography: Prolonged exposure to silica or alumina gel can sometimes lead to degradation. Consider using a less acidic or basic stationary phase or minimizing the time the compound spends on the column.

      • Crystallization: If the product is a solid, crystallization can be a highly effective and gentle purification method.

    • Protection from Oxidation: The sulfur atom in the thiomorpholine ring can be susceptible to oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing substituted thiomorpholines?

A1: Substituted thiomorpholines can be synthesized through various routes, including:

  • Photocatalytic coupling reactions: These methods often utilize silicon amine protocol (SLAP) reagents and aldehydes under continuous flow conditions.

  • Intramolecular hydroalkoxylation/hydrothioalkoxylation: This strategy involves the cyclization of nitrogen-tethered alkenes, mediated by reagents like boron trifluoride etherate.

  • Telescoped photochemical thiol-ene/cyclization: This two-step, one-pot procedure can be performed in a continuous flow setup and is an efficient method for producing the thiomorpholine core.

  • Multi-component reactions: For instance, copper-catalyzed reactions between terminal alkynes, isothiocyanates, and aziridines can yield highly substituted thiomorpholines.

  • Cyclization of functionalized precursors: This can involve the reaction of 2-mercaptoethanol with aziridine followed by cyclization, or the reduction of a thiomorpholin-3-one intermediate.

Q2: What are the critical parameters to consider when optimizing the synthesis of substituted thiomorpholines?

A2: Several parameters significantly influence the outcome of thiomorpholine synthesis and should be carefully optimized:

  • Reaction Temperature: Temperature can affect the reaction rate and selectivity.

  • Concentration of Reactants: Higher concentrations can sometimes lead to improved yields, as seen in certain continuous flow photochemical syntheses.

  • Choice of Catalyst and Ligands: The catalyst system is crucial, especially in metal-catalyzed reactions.

  • Solvent: The solvent can influence reactant solubility, reaction rate, and selectivity.

  • Base: In reactions involving a cyclization step, the choice of base is critical. For example, in the synthesis of thiomorpholine from 2-(2-chloroethylthio)ethylamine hydrochloride, bases like triethylamine (Et3N), diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective.

Q3: What are the advantages of continuous flow synthesis for thiomorpholine production compared to traditional batch processing?

A3: Continuous flow chemistry offers several advantages for thiomorpholine synthesis, including enhanced safety, efficiency, and scalability. Key benefits include:

  • Improved Safety: Smaller reactor volumes enhance safety when handling hazardous materials.

  • Higher Throughput: Continuous processing allows for higher production rates. For example, a throughput of 1.8 g/h for thiomorpholine has been reported.

  • Better Control over Reaction Parameters: Precise control over temperature, pressure, and residence time leads to better reproducibility and potentially higher yields.

  • Seamless Scalability: Scaling up production is more straightforward by increasing the flow rate or running multiple reactors in parallel.

Data Presentation

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Thiomorpholine

ParameterBatch ProcessContinuous Flow Process
Reaction Time 30 - 60 minutes (photochemical reaction) + 5 minutes (cyclization)40 minutes (overall residence time)
Yield (NMR) Quantitative (photochemical reaction), 86-89% (cyclization)≥98% (intermediate), 84% (thiomorpholine)
Overall Isolated Yield Not reported for telescoped process54%
Throughput Not applicable (lab scale batch)1.8 g/h
Temperature Room Temperature (photochemical), 100 °C (cyclization)20 °C (photochemical), 76-78 °C (cyclization)
Scalability Faces

"identifying and minimizing side products in thiomorpholine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Thiomorpholine Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and minimizing side products during the synthesis of thiomorpholine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing thiomorpholine?

A1: Thiomorpholine can be synthesized through several routes. The most common classical methods involve the reaction of diethanolamine with a sulfur source or the cyclization of bis(2-chloroethyl)amine with a sulfide.[1] A more modern approach utilizes a telescoped photochemical thiol-ene reaction and cyclization in a continuous flow setup, which is noted for its efficiency and atom economy.[2][3] Other methods include the reduction of thiomorpholin-3-one and multi-component reactions.[1][4]

Q2: What are the most common classes of side products in thiomorpholine synthesis?

A2: Common side products include polymeric or tar-like materials, oxidation products such as thiomorpholine-1-oxide and thiomorpholine-1,1-dioxide, and products from intermolecular reactions like N,N'-bis(2-chloroethyl)piperazine in specific routes.[5][6] Product degradation can also occur during workup and purification.[5]

Q3: How can I detect and identify impurities and side products in my reaction mixture?

A3: A combination of analytical techniques is recommended for the comprehensive analysis of your reaction mixture. Thin Layer Chromatography (TLC) can provide a quick assessment of the number of components. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for determining the molecular weights of the components, aiding in their identification.[1][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for analyzing volatile components.[7] For unequivocal structural elucidation of the main product and significant byproducts, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][5]

Q4: What are the general strategies to minimize side product formation?

A4: To enhance selectivity towards the desired thiomorpholine product, several parameters can be optimized. Controlling the reaction temperature is crucial, as lower temperatures can often reduce the rate of side reactions.[5] Careful control of reactant stoichiometry and concentration is also vital, as an excess of one reactant or high concentrations can lead to undesired byproducts, including polymers.[5] The choice of solvent can influence reaction pathways, so screening different solvents may be beneficial. Additionally, ensuring the purity of starting materials and reagents can prevent impurity-initiated side reactions.[5]

Q5: I'm having trouble purifying my thiomorpholine product. What are some common issues and solutions?

A5: Purification of thiomorpholine derivatives can be challenging. Their basic nature can cause tailing on silica gel chromatography. To address this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[4] If your compound is highly water-soluble, extraction from aqueous media can be difficult and may require repeated extractions. For thermally stable compounds, fractional distillation under reduced pressure is an effective purification method.[5] If your product is a solid, recrystallization can yield high purity.[5]

Troubleshooting Guides by Synthetic Route

Route 1: From Diethanolamine

This common route typically involves the conversion of diethanolamine to an intermediate that is then cyclized with a sulfur source like sodium sulfide. A key intermediate is often bis(2-chloroethyl)amine, formed by reacting diethanolamine with thionyl chloride.[1][2]

Q: My reaction of diethanolamine with thionyl chloride is producing a lot of dark, polymeric material. What is causing this and how can I prevent it?

A: The formation of polymeric or tar-like byproducts is often due to high reaction concentrations and elevated temperatures.[5] The reaction between diethanolamine and thionyl chloride is highly exothermic.

Troubleshooting Steps:

  • Control Temperature: Add the thionyl chloride slowly and at a reduced temperature (e.g., in an ice bath) to manage the exotherm.[5]

  • Lower Concentration: Systematically decrease the concentration of your reactants to disfavor intermolecular side reactions that lead to polymers.[5]

  • Purity of Reagents: Ensure you are using high-purity, anhydrous reagents and solvents, as impurities can initiate polymerization.[5]

Q: I am observing a significant amount of N,N'-bis(2-chloroethyl)piperazine as a byproduct. How is this formed and how can I minimize it?

A: This dimer is formed through the intermolecular cyclization of two molecules of the bis(2-chloroethyl)amine intermediate. This is more likely to occur at higher temperatures.

Troubleshooting Steps:

  • Maintain Low Temperature: Perform the reaction and subsequent workup at lower temperatures to reduce the rate of this intermolecular side reaction.

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants.

  • Slow Addition: The slow, dropwise addition of reagents can help maintain a low concentration of reactive intermediates, thus minimizing dimerization.[5]

Route 2: From Bis(2-chloroethyl)amine

In this method, commercially available or synthesized bis(2-chloroethyl)amine is cyclized with a sulfide source.

Q: My cyclization reaction with sodium sulfide is giving a low yield. What are the potential issues?

A: Low yields can stem from several factors, including the quality of the starting materials and reaction conditions.

Troubleshooting Steps:

  • Reagent Quality: Ensure the bis(2-chloroethyl)amine hydrochloride is pure and the sodium sulfide is not old or overly hydrated.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC or LC-MS. You may need to adjust the reaction time or temperature.

  • Product Degradation: Thiomorpholine can be sensitive to harsh pH conditions during workup. Use milder acidic or basic solutions for extractions.[5]

Q: I am seeing evidence of oxidation in my final product (e.g., peaks corresponding to the sulfoxide or sulfone in my mass spectrum). How can I avoid this?

A: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, especially in the presence of air and certain reagents.[5]

Troubleshooting Steps:

  • Degas Solvents: For oxygen-sensitive reactions, ensure that the solvent and reaction mixture are properly degassed.

  • Milder Workup: Avoid strong oxidizing agents during the workup process.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

Route 3: Photochemical Thiol-Ene Reaction (Continuous Flow)

This modern approach involves the photochemical reaction of cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization.[1][2]

Q: The yield of my photochemical reaction is low. What parameters should I check?

A: While this reaction is generally high-yielding, several factors can affect its efficiency.

Troubleshooting Steps:

  • Reactant Concentration: In continuous flow systems, increasing the concentration of reactants can sometimes improve the yield.[4]

  • Photocatalyst Activity: Ensure your photocatalyst (e.g., 9-fluorenone) is active and not poisoned. Consider using a fresh batch.[3]

  • Light Source: Verify that your light source is emitting at the correct wavelength and has sufficient intensity.

  • Reaction Time (Flow Rate): Optimize the residence time in the photoreactor by adjusting the flow rate.

Q: I am observing precipitation in the reactor during the cyclization step. What could be the cause?

A: Precipitation can occur depending on the base and solvent system used. For instance, using triethylamine (Et₃N) as the base has been observed to cause precipitation, making it unsuitable for a continuous flow protocol.[2]

Troubleshooting Steps:

  • Base Selection: Consider using a different base that does not form an insoluble salt in your reaction medium. Diisopropylethylamine (DIPEA) has been used successfully in flow protocols.[2]

  • Solvent System: You may need to experiment with different solvents or solvent mixtures to improve the solubility of all components.

Data Presentation

Table 1: Comparison of Thiomorpholine Synthesis Methods

ParameterDiethanolamine RouteBis(2-chloroethyl)amine RoutePhotochemical Flow Route
Reaction Time 2 - 54 hours[2]Typically several hours~40 minutes (overall residence time)[8]
Typical Yield 44 - 81%[2]Variable, depends on conditions54% (isolated)[8]
Key Side Products Polymers, N,N'-bis(2-chloroethyl)piperazineOxidation products (sulfoxide, sulfone)Minimal if optimized[2]
Safety Concerns Involves handling of nitrogen mustards[2]Involves handling of nitrogen mustardsUse of hazardous vinyl chloride gas[9]

Table 2: Conditions for Minimizing Side Products

Side ProductCausal Factor(s)Minimization Strategy
Polymers/Tar High reactant concentration, high temperature[5]Decrease reactant concentration, control exotherm with slow addition and cooling[5]
Oxidation Products Presence of oxygen, harsh workup conditions[5]Degas solvents, use an inert atmosphere, employ milder workup procedures[5]
N,N'-bis(2-chloroethyl)piperazine High temperature, intermolecular reactionMaintain lower reaction temperature, use slow reagent addition[5]

Experimental Protocols

Protocol 1: Synthesis of Thiomorpholine from Diethanolamine

This protocol involves the initial synthesis of bis(2-chloroethyl)amine hydrochloride from diethanolamine and thionyl chloride, followed by cyclization with sodium sulfide.

Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride [10]

  • In a 1 L flask equipped with a reflux condenser, add diethanolamine (31.5 g, 0.30 mol) and dichloroethane (300 mL).

  • Slowly add thionyl chloride (51.0 mL). A solid suspension will form immediately.

  • Warm the mixture to 50°C to dissolve the suspension.

  • Reflux the resulting crystalline suspension with stirring for 3 hours. The solid will dissolve and then reappear.

  • Quench the reaction by adding methanol (20 mL).

  • Remove the solvents under vacuum to obtain bis(2-chloroethyl)amine hydrochloride as a white crystalline material.

Step 2: Synthesis of Thiomorpholine

  • Prepare a solution of sodium sulfide nonahydrate in water.

  • Slowly add the bis(2-chloroethyl)amine hydrochloride from Step 1 to the sodium sulfide solution with vigorous stirring and cooling.

  • After the addition is complete, continue to stir the reaction mixture, monitoring by TLC or GC-MS until the starting material is consumed.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude thiomorpholine by vacuum distillation.

Protocol 2: Purification of Thiomorpholine by Fractional Distillation [5]

  • Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Place the crude thiomorpholine in the round-bottom flask with boiling chips.

  • Heat the flask gently under reduced pressure.

  • Monitor the temperature at the top of the column.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of thiomorpholine at the applied pressure.

  • Discard the initial and final fractions, which may contain lower and higher boiling impurities.

Visualizations

Thiomorpholine_Synthesis_Pathways Thiomorpholine Synthesis Pathways and Side Reactions cluster_0 Route 1: From Diethanolamine cluster_1 Route 2: Photochemical Flow Synthesis cluster_2 Common Side Reaction: Oxidation DEA Diethanolamine BCEA Bis(2-chloroethyl)amine DEA->BCEA SOCl₂ TM_R1 Thiomorpholine BCEA->TM_R1 Na₂S Polymer Polymeric Byproducts BCEA->Polymer High Temp, High Conc. Piperazine N,N'-bis(2-chloroethyl)piperazine BCEA->Piperazine High Temp, Intermolecular CysA Cysteamine HCl Intermediate 2-(2-chloroethylthio)ethylamine HCl CysA->Intermediate + Vinyl Chloride hν, Photocatalyst VC Vinyl Chloride TM_R2 Thiomorpholine Intermediate->TM_R2 Base (e.g., DIPEA) TM_Ox Thiomorpholine Sulfoxide Thiomorpholine-1-oxide TM_Ox->Sulfoxide [O] Sulfone Thiomorpholine-1,1-dioxide Sulfoxide->Sulfone [O]

Caption: Reaction pathways for thiomorpholine synthesis and common side products.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield / High Impurity cluster_optimizations Optimization Steps Start Low Yield or High Impurity Observed Analyze Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze Identify Identify Side Products Analyze->Identify Optimize_Temp Optimize Temperature (e.g., lower temp) Identify->Optimize_Temp Polymer/ Dimer Optimize_Conc Optimize Concentration (e.g., lower conc.) Identify->Optimize_Conc Polymer Optimize_Reagents Check Reagent Purity & Stoichiometry Identify->Optimize_Reagents Multiple Products Optimize_Workup Modify Workup/ Purification Identify->Optimize_Workup Degradation/ Oxidation Re_run Re-run Reaction Optimize_Temp->Re_run Optimize_Conc->Re_run Optimize_Reagents->Re_run Optimize_Workup->Re_run Re_run->Analyze Success Successful Synthesis Re_run->Success Problem Solved

Caption: A logical workflow for troubleshooting common issues in thiomorpholine synthesis.

References

"challenges in the scale-up synthesis of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the thiomorpholine scaffold?

A1: Common strategies for synthesizing the thiomorpholine ring system include:

  • Cyclization of functionalized precursors: This can involve reacting a compound like 2-mercaptoethanol with an aziridine, followed by cyclization.[1][2][3]

  • From α,β-unsaturated esters and amino-thiols: A Michael addition of an amino-thiol to an α,β-unsaturated ester followed by intramolecular cyclization is a viable route.

  • Reductive amination: The reaction of a suitable keto-acid with an amino-thiol followed by reductive cyclization.

  • Photocatalytic coupling: A modern approach involves the photocatalytic coupling of silicon amine protocol (SLAP) reagents and aldehydes, which can be performed under continuous flow conditions.[4]

Q2: What are the critical parameters to control during the scale-up synthesis of thiomorpholine derivatives?

A2: Several parameters are crucial for a successful scale-up and require careful optimization:

  • Reaction Temperature: Temperature can significantly impact the reaction rate and the formation of byproducts. Lowering the temperature may reduce the rate of side reactions more than the desired reaction, thus improving selectivity.[1][5] Exothermic reactions require efficient cooling to prevent temperature spikes.[5]

  • Reactant Concentration: High reactant concentrations can sometimes lead to increased yields, but may also accelerate the formation of polymeric side products.[1][5] A systematic optimization of concentration is often necessary.

  • Choice of Catalyst and Ligands: The catalyst system is vital, particularly in metal-catalyzed reactions, and can profoundly impact selectivity.[1]

  • Solvent Selection: The solvent can influence reaction pathways and the stability of intermediates.[1]

Q3: What are some common challenges encountered during the purification of thiomorpholine derivatives like this compound?

A3: Purification of thiomorpholine derivatives can be challenging due to their physical properties.[1] Common issues include:

  • Product Degradation: The thiomorpholine ring, especially with additional functional groups, can be sensitive to harsh pH conditions during aqueous workup or high temperatures during distillation or chromatography.[5]

  • Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation.[5]

  • Isolation from Byproducts: Separating the desired product from structurally similar impurities or polymeric material can be difficult.

  • Crystallization Difficulties: Achieving a crystalline solid of the final product can be challenging, which is often crucial for purity on a large scale.

Troubleshooting Guide

Issue 1: Formation of Polymeric or Tar-Like Byproducts

Question: My reaction is producing a significant amount of dark, viscous, or solid polymeric material, making isolation of this compound difficult. What are the likely causes and how can I resolve this?

Answer: The formation of polymeric or tar-like byproducts in thiomorpholine synthesis is often related to reaction concentration and temperature.[5]

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting & Optimization
High Reactant Concentration Systematically decrease the concentration of your reactants. Lower concentrations can disfavor intermolecular side reactions that lead to polymers.[5]
Elevated Temperatures Maintain a consistent and optimal temperature. If the reaction is exothermic, ensure efficient cooling. Consider running the reaction at a lower temperature for a longer duration.[5]
Presence of Impurities Ensure the purity of starting materials and solvents, as impurities can initiate polymerization.[5]
Issue 2: Low Yield and Formation of Side Products

Question: The yield of my desired this compound is low, and I am observing multiple side products in my crude analysis. How can I improve the selectivity?

Answer: Poor selectivity is a common challenge. Optimizing various reaction parameters is key to favoring the desired reaction pathway.[5]

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting & Optimization
Suboptimal Reaction Temperature Lowering the reaction temperature can often reduce the rate of side reactions more significantly than the desired reaction, thereby improving selectivity.[1]
Incorrect Stoichiometry An improper ratio of reactants can lead to the formation of various side products.[1] Carefully control the stoichiometry of your reactants.
Inappropriate Solvent Choice The solvent can significantly influence the reaction pathway.[1] Screen a variety of solvents to find one that favors the desired product formation.
Catalyst Inefficiency The choice of catalyst can have a profound impact on selectivity.[1] Experiment with different catalysts or catalyst loadings.
Issue 3: Product Degradation During Work-up and Purification

Question: I suspect my product, this compound, is degrading during the post-reaction processing. What steps can I take to minimize this?

Answer: Product degradation during work-up is a common issue with sensitive heterocyclic compounds.[5]

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting & Optimization
Harsh pH Conditions Thiomorpholines can be sensitive to strongly acidic or basic conditions.[5] Use milder acids or bases for pH adjustments and extractions.
Elevated Temperatures during Purification Prolonged exposure to high temperatures during solvent removal or chromatography can lead to decomposition.[5] Utilize techniques like rotary evaporation at lower temperatures and pressures, and consider chromatography at room temperature if possible.
Oxidation of the Sulfur Atom The sulfur atom in the thiomorpholine ring can be susceptible to oxidation.[5] Degas solvents and consider running reactions and work-ups under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols (Generalized)

Due to the lack of specific literature for the scale-up synthesis of this compound, the following are generalized protocols for key steps in the synthesis of similar thiomorpholine derivatives.

1. General Procedure for Cyclization

  • To a solution of the starting amino-thiol in a suitable solvent (e.g., methanol, ethanol, or toluene), add the corresponding α,β-unsaturated ester or a related electrophile at a controlled temperature (e.g., 0-10 °C).

  • If required, add a base (e.g., triethylamine, sodium methoxide) to facilitate the reaction.

  • Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction (e.g., with a mild acid or water).

  • Perform an aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Extract the product into a suitable organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

2. General Purification Protocol by Crystallization

  • Dissolve the crude product in a minimal amount of a hot solvent in which the product has good solubility at elevated temperatures but poor solubility at room temperature or below.

  • If the solution is colored with impurities, it may be treated with activated carbon and filtered hot.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath or refrigerator to maximize the yield of the crystals.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow General Experimental Workflow for Synthesis start Start: Reactant Preparation reaction Cyclization Reaction (Controlled Temperature & Atmosphere) start->reaction monitoring Reaction Monitoring (TLC, LC-MS, etc.) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Crystallization, Chromatography) workup->purification analysis Final Product Analysis (NMR, MS, Purity) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_side_products Analyze Crude Mixture for Side Products start->check_side_products polymeric High MW Smear / Tar Present? check_side_products->polymeric Yes discrete Discrete Side Products Present? check_side_products->discrete Yes no_side_products Low Conversion? check_side_products->no_side_products No action_poly Action: - Lower Concentration - Lower Temperature polymeric->action_poly action_discrete Action: - Optimize Stoichiometry - Screen Solvents/Catalysts discrete->action_discrete action_conversion Action: - Increase Temperature/Time - Check Reagent Quality no_side_products->action_conversion Yes degradation Product Degradation? no_side_products->degradation No action_degradation Action: - Milder Work-up Conditions - Inert Atmosphere degradation->action_degradation

Caption: A logical flowchart for troubleshooting low yields in the synthesis process.

References

Technical Support Center: Resolving Solubility Challenges of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address solubility issues encountered with 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid during bioassays. The following information provides troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my primary organic solvent (e.g., DMSO). What should I do?

A1: Difficulty in dissolving a compound in a primary organic solvent can be due to exceeding its solubility limit or using an inappropriate solvent.[1] Consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution in a water bath, typically between 37-50°C, to increase the dissolution rate.[1]

  • Sonication: Utilize a bath sonicator to provide mechanical agitation, which can help break down compound aggregates.[1]

  • Vortexing: Vigorous mixing can also facilitate the dissolution process.[1]

  • Alternative Solvents: If solubility remains an issue, consider trying other water-miscible organic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1]

  • Stock Solution Concentration: You may need to prepare a more dilute stock solution if the compound's concentration exceeds its solubility limit in the chosen solvent.[1]

Q2: After diluting my DMSO stock solution into an aqueous buffer for my bioassay, a precipitate forms. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium, often called "solvent shock," is a common problem for poorly soluble compounds.[2] Here are several strategies to mitigate this:

  • Decrease Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.[1]

  • Optimize Co-solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is sufficient to maintain solubility. However, be mindful of solvent toxicity in your biological system; DMSO concentrations should typically be kept below 0.5% (v/v) in cell-based assays.[1]

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is likely pH-dependent. Increasing the pH of the buffer can deprotonate the carboxylic acid group, forming a more soluble salt. A final pH of 7.4 to 8.0 is often a suitable starting point for biological assays, but compatibility with your specific experimental setup is crucial.[1][3]

  • Use of Solubilizing Agents: Consider incorporating excipients like cyclodextrins or surfactants (e.g., Tween 80) into your formulation to enhance solubility.[1]

  • Stepwise Dilution: To avoid "solvent shock," first dilute the stock solution in a smaller volume of media, mix gently, and then add this intermediate dilution to the final culture volume.[2]

Q3: My stock solution is initially clear but becomes cloudy or shows precipitate over time. What is happening?

A3: This indicates that your compound is in a supersaturated state and is slowly precipitating out of the solution.[1] To address this, you can try preparing a more dilute stock solution or storing the stock at a different temperature (though solubility often decreases at lower temperatures). Repeated freeze-thaw cycles can also contribute to precipitation, so it is advisable to aliquot your stock solution into single-use volumes.[2]

Troubleshooting Guide

If you are experiencing precipitation with this compound, follow this step-by-step guide to diagnose and resolve the issue.

Symptom: Immediate Precipitation Upon Dilution

A visible precipitate or cloudiness appears immediately after diluting the DMSO stock solution into the aqueous assay buffer.[3]

start Precipitation Observed check_conc Is final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_dmso Is final DMSO % too low? check_conc->check_dmso No success Problem Resolved reduce_conc->success optimize_dmso Optimize DMSO concentration (typically <0.5%) check_dmso->optimize_dmso Yes check_ph Is buffer pH optimal? check_dmso->check_ph No optimize_dmso->success adjust_ph Adjust buffer pH (e.g., 7.4-8.0) check_ph->adjust_ph Yes use_excipients Consider solubilizing agents (e.g., cyclodextrins) check_ph->use_excipients No adjust_ph->success use_excipients->success

Caption: Troubleshooting workflow for immediate precipitation.

Symptom: Delayed Precipitation

The solution is initially clear after dilution, but a precipitate forms over the course of the experiment (e.g., during a 24-hour incubation).[3] This suggests that the compound is thermodynamically unstable at the tested concentration in the assay medium.

  • Action: Perform a thermodynamic solubility experiment to determine the equilibrium solubility of the compound in your assay buffer.

  • Solution: Reduce the final assay concentration to be at or below the determined thermodynamic solubility limit.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This assay helps determine the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring turbidity

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

  • In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Transfer 2 µL of each DMSO dilution into the corresponding wells of the PBS plate, achieving a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.[3]

  • Seal the plate and shake at room temperature for 1-2 hours.[3][4]

  • Measure the turbidity of each well using a plate reader.

Data Analysis: The kinetic solubility is the highest concentration at which the turbidity is not significantly different from the DMSO-only control.[3]

Protocol 2: Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound in a specific buffer.

Materials:

  • This compound

  • Assay buffer of interest

  • Vials

  • Shaking incubator

  • Centrifuge

  • HPLC system

Procedure:

  • Add an excess amount of the solid compound to vials containing the assay buffer.

  • Incubate the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[3]

  • After incubation, centrifuge the samples at high speed to pellet the undissolved solid.[3]

  • Carefully collect an aliquot of the supernatant without disturbing the pellet.[3]

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound by a validated HPLC method against a standard curve.[3]

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.[3]

Solubility Data Summary

Solvent SystemTemperature (°C)MethodSolubility (µg/mL)
PBS, pH 7.4 (1% DMSO)25Kinetic TurbidimetryData to be determined
PBS, pH 7.425ThermodynamicData to be determined
DMEM + 10% FBS (1% DMSO)37Kinetic TurbidimetryData to be determined
DMEM + 10% FBS37ThermodynamicData to be determined

Potential Signaling Pathway Interaction

While the specific biological targets and signaling pathways for this compound are not defined in the provided search results, thiomorpholine derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of the PI3K/Akt/mTOR signaling pathway.[3] Researchers investigating the biological effects of this compound may consider exploring its impact on this critical pathway.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell Cell Growth, Proliferation, Survival mTORC1->Cell

Caption: Simplified overview of the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Interpreting Complex NMR Spectra of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: I am seeing broad peaks in my ¹H NMR spectrum. What are the potential causes and solutions?

A1: Broadening of NMR signals can arise from several factors. Here are some common causes and troubleshooting steps:

  • Poor Shimming: The magnetic field homogeneity across the sample may be suboptimal.

    • Solution: Re-shim the spectrometer. If you are using an automated shimming routine, consider performing a manual shim to improve the field homogeneity.

  • Sample Concentration: Highly concentrated samples can be viscous, leading to broader lines.

    • Solution: Dilute your sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically recommended.

  • Presence of Particulate Matter: Undissolved solids in the NMR tube will disrupt the magnetic field homogeneity.

    • Solution: Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination from a reagent or catalyst, consider treating your sample with a chelating agent or passing it through a small plug of silica gel.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can lead to broad signals. This can be common for N-H and O-H protons.

    • Solution: To confirm if a broad peak is from an exchangeable proton (like the carboxylic acid OH or the amide NH), add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium and their signals will disappear or significantly diminish.

  • Conformational Dynamics: The thiomorpholine ring can undergo chair-to-chair interconversion. If the rate of this process is on the NMR timescale at the temperature of your experiment, it can lead to broadening of the signals for the ring protons.

    • Solution: Try acquiring the spectrum at different temperatures. At lower temperatures, the interconversion may be slowed down, resulting in sharp signals for each conformer. At higher temperatures, the interconversion may become fast enough to show a sharp, averaged signal.

Q2: My signals are overlapping, making it difficult to interpret the spectrum. What can I do?

A2: Signal overlap is a common challenge with complex molecules. Here are some strategies to resolve overlapping resonances:

  • Change the Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can often shift the signals enough to resolve the overlap.

  • Use a Higher Field Spectrometer: NMR spectrometers with higher magnetic field strengths will provide better signal dispersion, reducing the likelihood of overlap.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving complex spectra.

    • COSY (Correlation Spectroscopy): Helps to identify protons that are coupled to each other (typically through 2 or 3 bonds).

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a spin system, even if they are not directly coupled.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus (like ¹³C or ¹⁵N). This is excellent for assigning protons based on the carbon they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away, which is useful for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing information about the 3D structure and stereochemistry of the molecule.

Q3: I'm not sure how to assign the signals for the gem-dimethyl groups. What should I expect to see?

A3: The two methyl groups at the C6 position are diastereotopic due to the chirality at C3. Therefore, you should expect to see two separate singlet signals in the ¹H NMR spectrum, each integrating to 3 protons. In the ¹³C NMR spectrum, you will also see two distinct signals for these methyl carbons. The difference in their chemical shifts can be influenced by the conformation of the thiomorpholine ring and the nature of substituents elsewhere in the molecule.

Troubleshooting Guides

Guide 1: Poor Signal-to-Noise Ratio
Symptom Possible Cause Recommended Solution
Weak signals, noisy baselineInsufficient sample concentrationFor ¹H NMR, use 5-25 mg of sample. For ¹³C NMR, aim for a more concentrated solution (50-100 mg if possible).
Insufficient number of scansIncrease the number of scans to improve the signal-to-noise ratio.
Poorly tuned probeTune and match the NMR probe for the specific nucleus and solvent being used.
Guide 2: Inaccurate Integrations
Symptom Possible Cause Recommended Solution
Integral values do not match the expected proton countOverlapping signalsUse 2D NMR techniques (e.g., COSY, HSQC) to resolve individual signals before integration.
Incomplete relaxation of nucleiIncrease the relaxation delay (d1) in your acquisition parameters to ensure all protons have fully relaxed before the next pulse. A d1 of at least 5 times the longest T1 is recommended for quantitative measurements.
Phasing errorsCarefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
Baseline distortionApply a baseline correction to the spectrum before integrating.

Data Presentation

Table 1: Hypothetical ¹H NMR Data for a this compound Derivative

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2a3.50dd12.5, 3.01H
H-2b3.25dd12.5, 5.01H
H-34.10dd5.0, 3.01H
6-CH₃1.45s-3H
6-CH₃'1.30s-3H
NH7.50br s-1H
COOH12.10br s-1H

Table 2: Hypothetical ¹³C NMR Data for a this compound Derivative

Note: This table contains hypothetical data for illustrative purposes.

CarbonChemical Shift (δ, ppm)
C-245.2
C-358.9
C-5172.1
C-655.6
6-CH₃28.4
6-CH₃'25.9
COOH175.3

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can affect the chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol 2: Acquiring a 2D COSY Spectrum
  • Load the Sample: Insert the prepared NMR sample into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Load Standard COSY Parameters: Load a standard COSY experiment parameter set from the spectrometer's software.

  • Set Spectral Width: Adjust the spectral width in both dimensions to encompass all proton signals of interest.

  • Set Number of Scans: Set the number of scans per increment (e.g., 2, 4, or 8) depending on the sample concentration.

  • Set Number of Increments: Choose the number of increments in the indirect dimension (t₁). A higher number of increments will provide better resolution but will also increase the experiment time.

  • Start Acquisition: Start the 2D COSY experiment.

  • Processing: After the acquisition is complete, process the data using the appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform to obtain the final spectrum.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample & Lock filter->load_sample shim Shim Spectrometer load_sample->shim acquire_1d Acquire 1D Spectra (¹H, ¹³C) shim->acquire_1d acquire_2d Acquire 2D Spectra (COSY, HSQC, etc.) acquire_1d->acquire_2d process_data Process Spectra (FT, Phasing, Baseline) acquire_2d->process_data assign_signals Assign Signals process_data->assign_signals structural_elucidation Structural Elucidation assign_signals->structural_elucidation

Caption: Experimental workflow for NMR analysis.

logical_relationship cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Troubleshooting Solution broad_peaks Broad Peaks shimming Poor Shimming broad_peaks->shimming concentration High Concentration broad_peaks->concentration impurities Paramagnetic Impurities broad_peaks->impurities exchange Chemical Exchange broad_peaks->exchange signal_overlap Signal Overlap solvent Solvent Choice signal_overlap->solvent unexpected_peaks Unexpected Peaks contaminants Solvent/Grease Contamination unexpected_peaks->contaminants re_shim Re-shim shimming->re_shim dilute Dilute Sample concentration->dilute clean Re-purify/Filter impurities->clean d2o_exchange D₂O Exchange exchange->d2o_exchange change_solvent Change Solvent solvent->change_solvent two_d_nmr 2D NMR solvent->two_d_nmr check_solvent Check Solvent Purity contaminants->check_solvent

Caption: Troubleshooting logic for common NMR issues.

Technical Support Center: Prevention of Thiomorpholine Compound Degradation During Workup

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of thiomorpholine-containing compounds during experimental workup is crucial for obtaining reliable results and pure products. The thiomorpholine moiety, while a valuable scaffold in medicinal chemistry, is susceptible to degradation under common laboratory conditions. This guide provides troubleshooting advice and detailed protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for thiomorpholine compounds during workup?

A1: The most common degradation pathway is the oxidation of the sulfur atom. The thiomorpholine ring's sulfur is susceptible to oxidation, which can lead to the formation of thiomorpholine-1-oxide (sulfoxide) and further oxidation to thiomorpholine-1,1-dioxide (sulfone).[1] Ring-opening is another, though less common, degradation pathway that has been observed, particularly under biological conditions, and may occur under harsh chemical conditions as well.[2]

Q2: Which experimental conditions are most likely to cause degradation of my thiomorpholine compound?

A2: Several conditions can promote the degradation of thiomorpholine compounds:

  • Presence of Oxidizing Agents: Even atmospheric oxygen can lead to slow oxidation. Residual oxidizing agents from a previous reaction step are a major cause of degradation during workup.

  • Harsh pH Conditions: Both strongly acidic and strongly basic aqueous solutions can lead to degradation.

  • Elevated Temperatures: Prolonged exposure to high temperatures during solvent evaporation or purification steps like distillation can accelerate degradation.[3]

  • Standard Silica Gel Chromatography: The acidic nature of standard silica gel can lead to degradation or poor separation of basic thiomorpholine compounds.

Q3: How can I tell if my thiomorpholine compound has degraded?

A3: Degradation can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): The appearance of new, more polar spots (sulfoxides and sulfones are more polar than the parent thiomorpholine) can indicate degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can identify the formation of degradation products by their mass-to-charge ratio. An increase in mass by 16 Da suggests the formation of the sulfoxide, and an increase of 32 Da suggests the sulfone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can show characteristic shifts in the signals of the protons and carbons adjacent to the sulfur atom upon oxidation.

Q4: Can I use antioxidants to protect my thiomorpholine compound during workup?

A4: While some thiomorpholine derivatives themselves exhibit antioxidant properties, the use of external antioxidants during workup is a plausible but not widely documented strategy.[4] Phenolic antioxidants, for example, are known to prevent oxidative degradation in other chemical systems.[5] A more common and direct approach is to thoroughly quench any residual oxidizing agents from the reaction mixture before proceeding with the workup.

Q5: Is there a difference in stability between a free base thiomorpholine and its hydrochloride salt?

A5: Yes, converting a thiomorpholine compound to its hydrochloride salt can enhance its stability, particularly against air oxidation, and can also facilitate purification by crystallization.[6] The protonated nitrogen is less susceptible to certain side reactions.

Troubleshooting Guides

Issue 1: Oxidation to Sulfoxide/Sulfone during Workup

Symptoms:

  • Appearance of new, more polar spots on TLC.

  • LC-MS analysis shows masses corresponding to M+16 and M+32.

  • NMR spectrum shows downfield shifts for protons alpha to the sulfur.

Troubleshooting Steps:

  • Quench Oxidizing Agents: Before starting the aqueous workup, ensure all oxidizing agents are fully quenched. Common quenching agents include sodium thiosulfate, sodium sulfite, or sodium bisulfite.[1]

  • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[7]

  • Work under Inert Atmosphere: Whenever possible, perform the workup and purification steps under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3]

  • Maintain Low Temperatures: Keep extractions and solvent removal steps at low temperatures. Use a rotary evaporator with a cooled water bath.

dot

Oxidation_Troubleshooting Troubleshooting Workflow for Oxidation start Oxidation Detected (TLC, LC-MS) quench Did you quench residual oxidants before workup? start->quench degas Are you using degassed solvents? quench->degas Yes solution1 Implement a quenching step (e.g., Na2S2O3 wash). quench->solution1 No inert Are you working under an inert atmosphere? degas->inert Yes solution2 Degas solvents by sparging with N2 or Ar. degas->solution2 No temp Are you maintaining low temperatures? inert->temp Yes solution3 Perform workup under N2 or in a glovebox. inert->solution3 No solution4 Use a cooled bath for rotary evaporation. temp->solution4 No

Caption: Troubleshooting Workflow for Oxidation.

Issue 2: Degradation during Purification by Silica Gel Chromatography

Symptoms:

  • Streaking or tailing of the product spot on TLC.

  • Low recovery of the compound from the column.

  • Presence of new impurities in the collected fractions.

Troubleshooting Steps:

  • Use Deactivated Silica Gel: The acidic nature of standard silica gel can be problematic for basic thiomorpholine compounds. Use neutral or basic alumina, or deactivate the silica gel by pre-treating it with a base.

  • Add a Basic Modifier to the Eluent: Adding a small amount of a base, such as triethylamine (0.1-2%) or a few drops of aqueous ammonia, to the eluent can neutralize the acidic sites on the silica gel.[8]

  • Consider Reverse-Phase Chromatography: For very polar thiomorpholine derivatives, reverse-phase chromatography may provide better separation and recovery.

  • Salt Formation and Recrystallization: If the compound is a solid, converting it to its hydrochloride salt and purifying it by recrystallization can be an effective alternative to chromatography.[8]

Chromatography_Troubleshooting start Degradation on Silica Gel Column deactivated_silica Are you using deactivated silica? start->deactivated_silica basic_modifier Is a basic modifier in the eluent? deactivated_silica->basic_modifier Yes solution1 Pre-treat silica with a base or use neutral alumina. deactivated_silica->solution1 No alternative_phase Have you tried an alternative stationary phase? basic_modifier->alternative_phase Yes solution2 Add 0.1-2% triethylamine to your eluent. basic_modifier->solution2 No solution3 Consider reverse-phase chromatography. alternative_phase->solution3 No

Caption: Workup Protocol for Thiomorpholine Compounds.

Protocol 2: Purification of a Basic Thiomorpholine Compound using Deactivated Silica Gel Chromatography

This protocol is for the purification of a thiomorpholine-containing compound that shows signs of degradation on standard silica gel.

Methodology:

  • Preparation of Deactivated Silica Gel (Slurry Method):

    • In a beaker, create a slurry of silica gel in the chosen eluent system (a non-polar solvent system like hexanes/ethyl acetate is a good starting point).

    • Add triethylamine to the slurry to a final concentration of 1% (v/v).

    • Stir the slurry for 15-20 minutes to allow the triethylamine to neutralize the acidic sites on the silica gel.

  • Packing the Column:

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the column is packed evenly to avoid channeling.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the dry powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the eluent system containing 1% triethylamine.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help to remove residual triethylamine.

Data Presentation

ConditionRisk of OxidationRisk of Ring-OpeningRecommended Mitigation
Aqueous Workup (pH < 3) Moderate (if air is present)PossibleUse buffered solutions (pH 4-5), work under inert atmosphere.
Aqueous Workup (pH > 10) Moderate (if air is present)PossibleUse buffered solutions (pH 8-9), work under inert atmosphere.
Elevated Temperature (> 50°C) HighPossibleUse low-temperature evaporation, distillation under reduced pressure. [3]
Presence of Residual Oxidants Very HighLowQuench with a reducing agent (e.g., NaHSO3) before workup. [1]
Standard Silica Gel Low to ModeratePossibleUse deactivated silica or add a basic modifier to the eluent. [8]

By following these guidelines and protocols, researchers can significantly reduce the risk of degradation of thiomorpholine-containing compounds during workup and purification, leading to higher yields and purer final products.

References

Technical Support Center: Improving Selectivity in Multi-Component Reactions for Thiomorpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high selectivity during the multi-component synthesis of thiomorpholines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low selectivity in multi-component reactions (MCRs) for thiomorpholine synthesis?

A1: Poor selectivity in MCRs often stems from several factors. The choice of solvent can significantly influence the reaction pathway, and incorrect stoichiometry of reactants can lead to numerous side products.[1] Additionally, the specific catalyst or base used, reaction temperature, and reactant concentrations can dramatically affect the outcome.[1][2] High concentrations may accelerate side reactions leading to polymerization, while elevated temperatures can promote undesired pathways and decomposition.[1]

Q2: How can I improve stereoselectivity and obtain a specific stereoisomer of a substituted thiomorpholine?

A2: Achieving high stereochemical control is a common challenge. Key strategies include employing chiral catalysts to direct the stereochemical outcome of the reaction.[2] Alternatively, introducing a chiral auxiliary onto a starting material can guide the formation of the desired stereoisomer. A systematic optimization of reaction conditions, including temperature, solvent, and the catalyst system, is often necessary as these parameters can significantly influence stereoselectivity.[2]

Q3: My reaction produces a significant amount of polymeric or tar-like byproducts. What is the likely cause and solution?

A3: The formation of polymeric byproducts is often linked to high reactant concentrations, elevated temperatures, or the presence of impurities in starting materials or solvents.[1] To resolve this, systematically decrease the concentration of your reactants.[1] Ensure precise temperature control, as excessive heat can promote side reactions; running the reaction at a lower temperature for a longer duration may be beneficial.[1] Furthermore, using high-purity, purified reagents can significantly reduce byproduct formation.[1]

Q4: What are the most critical reaction parameters to optimize for improving selectivity?

A4: Several parameters are crucial for optimizing selectivity.[2]

  • Reaction Temperature: Lowering the temperature can often reduce the rate of side reactions more than the desired reaction.[1][2]

  • Catalyst and Ligands: The choice of catalyst is critical. Screening different catalysts and ligands is essential to find a system that favors the desired product.[1][2]

  • Reactant Concentration: Higher concentrations can sometimes improve yields, but can also lead to polymerization.[1][2] Optimization is key.

  • Stoichiometry: Carefully controlling the ratio of reactants is vital to prevent side product formation.[1]

  • Solvent: The solvent can influence reaction rates and the stability of intermediates, thereby affecting selectivity.[1]

Q5: I am struggling with the purification of my thiomorpholine product. What strategies can I use?

A5: Purification of thiomorpholine derivatives can be challenging due to their basicity and polarity.[2] For column chromatography on silica gel, the basic nitrogen atom can cause peak tailing. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, to the eluent.[2] If silica gel is ineffective, consider alternative stationary phases like basic or neutral alumina.[2] Other effective methods include crystallization for solid products, distillation under reduced pressure for volatile liquids, and acid-base extraction to leverage the basicity of the thiomorpholine nitrogen.[2]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity or Regioselectivity

Symptoms: You are obtaining a mixture of stereoisomers or regioisomers that are difficult to separate.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Suboptimal Catalyst Screen a variety of catalysts (e.g., Lewis acids, chiral catalysts) and optimize catalyst loading. The choice of metal salt and ligands can be crucial.[1][2]
Incorrect Temperature Systematically vary the reaction temperature. Lower temperatures often enhance selectivity by disfavoring higher-energy transition states leading to undesired isomers.[1][2]
Inappropriate Solvent Conduct a solvent screen using solvents of varying polarities. The solvent can influence the transition state geometry and reaction pathway.[1]
Lack of Steric Guidance If possible, modify substituents on the starting materials. Increased steric bulk can direct the reaction towards a single regio- or stereochemical outcome.[2]
Use of Protecting Groups Employ appropriate protecting groups to block reactive sites that are not involved in the desired transformation, thereby controlling regioselectivity.[2]
Problem 2: Low or No Product Yield with High Byproduct Formation

Symptoms: The desired thiomorpholine product is formed in low yield, or not at all, with a complex mixture of side products.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Poor Reagent Quality Ensure the purity of all starting materials, reagents, and catalysts. Impurities can inhibit the reaction or catalyze side reactions.[1][2]
Incorrect Stoichiometry Carefully control and optimize the ratio of the reactants. A systematic variation can help identify the optimal conditions.[1]
Suboptimal Temperature The temperature may be too low for the reaction to proceed or too high, causing decomposition. Experiment with a range of temperatures.[2]
Inefficient Mixing For heterogeneous reactions, ensure vigorous stirring or agitation to avoid localized high concentrations of reactants that can promote side reactions.[1]
Slow Reagent Addition Instead of adding all reactants at once, try a slow, dropwise addition of one component. This maintains a low concentration of reactive intermediates and can control the reaction rate, improving selectivity.[1]

Quantitative Data

Table 1: Optimization of Photochemical Thiol-Ene Reaction in Continuous Flow

This table summarizes the effect of reactant concentration and temperature on the NMR yield of the intermediate 2-(2-chloroethylthio)ethylamine hydrochloride (4), a key precursor in a telescoped thiomorpholine synthesis.[3][4]

EntryConcentration of Cysteamine HCl (M)Temperature (°C)Residence Time (min)Photocatalyst (mol %)NMR Yield of Intermediate 4 (%)
1120100.558
216100.518[3][4]
3220100.572
4420200.5>99[4]
5420200.1>99[4]
642020None98[4]

Data sourced from studies on a telescoped photochemical thiol-ene/cyclization sequence.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed MCR for Substituted Thiomorpholines

This protocol is a representative example of a multi-component reaction used for synthesizing highly substituted thiomorpholines.

  • Reaction Setup: To an oven-dried reaction vessel, add the terminal alkyne, isothiocyanate, and a copper catalyst (e.g., CuI).

  • Solvent Addition: Add the chosen solvent (e.g., DMF, DMSO) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: Add the aziridine component to the stirred mixture.

  • Heating and Monitoring: Heat the reaction mixture to the optimized temperature (e.g., 60-100 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted thiomorpholine.[2]

Protocol 2: Continuous Flow Synthesis of Thiomorpholine via a Telescoped Photochemical Sequence

This two-step process involves a photochemical thiol-ene reaction followed by a base-mediated cyclization.[5][6]

  • Feed Solution Preparation: Dissolve cysteamine hydrochloride (0.4 mol) and the photocatalyst 9-fluorenone (0.5 mol %) in methanol to a final concentration of 4 M. Use sonication to aid dissolution.[5]

  • Step 1: Photochemical Thiol-Ene Reaction: Pump the feed solution through a continuous flow photoreactor at a set temperature (e.g., 20 °C). Irradiate the solution with UV light (e.g., 365 nm) to form the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride. This reaction typically proceeds in quantitative yield.[5][6]

  • Step 2: Base-Mediated Cyclization: Mix the output stream from the photoreactor with a base (e.g., neat DIPEA) using a T-mixer.[4]

  • Cyclization: Pass the combined stream through a heated reactor coil (e.g., 100 °C) to facilitate the intramolecular cyclization to form thiomorpholine.[5]

  • Work-up and Purification: Collect the resulting mixture. Acidify with 1 M HCl and perform a liquid-liquid extraction. Combine the aqueous phases and basify to pH >13 with ~4 M NaOH. Extract the aqueous phase multiple times with dichloromethane (DCM). Combine the organic fractions, dry over Na₂SO₄, filter, and remove the solvent by evaporation to yield the thiomorpholine product.[5]

Visualizations

G cluster_start Problem Identification cluster_params Parameter Optimization cluster_analysis Analysis & Iteration cluster_end Outcome start Poor Selectivity Observed (Mixture of Isomers / Low Yield) catalyst Screen Catalyst & Ligands (Chiral vs. Achiral) start->catalyst temp Vary Temperature (Typically Lower) start->temp solvent Screen Solvents (Polarity, Coordinating Ability) start->solvent conc Adjust Reactant Ratios & Concentration start->conc analyze Analyze Product Mixture (NMR, LC-MS, Chiral HPLC) catalyst->analyze temp->analyze solvent->analyze conc->analyze decision Selectivity Improved? analyze->decision decision->catalyst No end_ok Optimized Conditions Found decision->end_ok Yes end_repeat Re-evaluate & Re-optimize

Caption: Troubleshooting workflow for improving reaction selectivity.

G cluster_input Inputs cluster_process Process cluster_output Outputs A Component A (e.g., Amine) setup 1. Select Solvent & Catalyst A->setup B Component B (e.g., Aldehyde) B->setup C Component C (e.g., Thiol) C->setup addition 2. Control Stoichiometry & Addition Order/Rate setup->addition conditions 3. Set Temperature & Reaction Time addition->conditions reaction Multi-Component Reaction conditions->reaction workup 4. Quench & Workup reaction->workup purify 5. Purify Crude Product (Chromatography) workup->purify product Desired Thiomorpholine purify->product side_products Side Products purify->side_products

Caption: Experimental workflow for a generic MCR synthesis.

G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrate Properties center Reaction Selectivity (Stereo- & Regio-) cat_type Catalyst Type (Lewis Acid, Chiral, etc.) cat_type->center cat_load Catalyst Loading cat_load->center ligand Ligand Choice ligand->center temp Temperature temp->center conc Concentration conc->center solvent Solvent solvent->center sterics Steric Hindrance sterics->center electronics Electronic Effects electronics->center protect Protecting Groups protect->center

Caption: Key factors influencing selectivity in MCRs.

References

Validation & Comparative

Confirming the Chemical Identity of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's chemical structure is a critical first step in the research and development pipeline. This guide provides a comparative framework for the structural elucidation of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid, outlining the necessary experimental data and comparing it with a structurally related alternative.

The definitive confirmation of the chemical structure of a compound like this compound relies on a combination of spectroscopic techniques. While publicly available experimental data for this specific molecule is limited, this guide outlines the expected analytical signatures based on its known structure and compares them with the available data for a closely related analog, 5-oxothiomorpholine-3-carboxylic acid.

Spectroscopic Data for Structural Confirmation

A comprehensive analysis to confirm the structure of this compound would involve Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Predicted and Known Spectroscopic Data for Thiomorpholine Derivatives

Technique This compound (Predicted/Expected) 5-oxothiomorpholine-3-carboxylic acid (Known Data) [1]
¹H NMR - Singlet for two methyl groups (gem-dimethyl at C6). - Signals for the CH group at C3 and the CH2 group at C2. - A broad singlet for the NH proton of the lactam. - A broad singlet for the carboxylic acid OH proton.- Multiplets for the CH2 groups at C2 and C6. - A signal for the CH group at C3. - A broad singlet for the NH proton (6-8 ppm). - A broad singlet for the carboxylic acid OH proton (10-12 ppm).
¹³C NMR - A quaternary carbon signal for C6. - Signals for the two equivalent methyl carbons. - A carbonyl signal for the lactam (C5). - A carbonyl signal for the carboxylic acid. - Signals for C2 and C3.- Signals for the two CH2 groups. - A signal for the CH group. - A carbonyl signal for the lactam. - A carbonyl signal for the carboxylic acid.
Mass Spec. - Predicted [M+H]⁺: m/z 190.0532.[2] - Predicted [M-H]⁻: m/z 188.0387.[2]- Molecular Weight: 161.18 g/mol .[3][4]

Comparison with an Alternative: 5-Oxothiomorpholine-3-carboxylic acid

5-Oxothiomorpholine-3-carboxylic acid serves as a useful, non-gem-dimethylated analog for comparison. The primary difference in their ¹H and ¹³C NMR spectra would be the absence of the gem-dimethyl signals in the latter and the presence of signals corresponding to the CH2 group at the C6 position. This comparison helps in assigning the signals for the common thiomorpholine-3-carboxylic acid core structure.

In the context of drug development, the gem-dimethyl substitution in this compound could influence its pharmacokinetic properties, such as metabolic stability and lipophilicity, compared to its non-methylated counterpart.

Experimental Protocols

Confirmation of the chemical structure requires standardized experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans is required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile, or water).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), to generate gas-phase ions of the molecule. ESI is a soft ionization method suitable for polar molecules like carboxylic acids.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition.

  • Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass for the chemical formula C₇H₁₁NO₃S.

Workflow for Structural Confirmation

The logical flow for confirming the structure is essential for a systematic approach.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation synthesis Synthesize Compound purification Purify Compound synthesis->purification nmr Acquire NMR Spectra (¹H, ¹³C) purification->nmr ms Acquire Mass Spectrum purification->ms analyze_nmr Analyze NMR Data nmr->analyze_nmr analyze_ms Analyze MS Data ms->analyze_ms compare Compare with Expected Structure analyze_nmr->compare analyze_ms->compare confirmation Structure Confirmed compare->confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of a chemical compound.

Signaling Pathway Analogy in Drug Discovery

While not a biological signaling pathway, the process of structural confirmation can be visualized as a logical pathway where each piece of data acts as a signal that leads to a conclusive result.

G cluster_data Experimental Data cluster_analysis Structural Features compound Target Compound (this compound) nmr_data NMR Data (¹H, ¹³C) compound->nmr_data ms_data Mass Spec Data (Accurate Mass) compound->ms_data functional_groups Functional Groups (-COOH, Amide, Thioether) nmr_data->functional_groups connectivity Atom Connectivity (Molecular Skeleton) nmr_data->connectivity composition Elemental Composition (C₇H₁₁NO₃S) ms_data->composition confirmation Structural Confirmation functional_groups->confirmation connectivity->confirmation composition->confirmation

Caption: Logical pathway for confirming a chemical structure using spectroscopic data.

References

A Comparative In Vitro Analysis of Thiomorpholine Derivatives: Gauging the Potential of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the thiomorpholine scaffold in medicinal chemistry, contextualizing the potential of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid through the lens of related compounds.

The thiomorpholine core is a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3] These activities include anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[1][2][3][4] This guide provides a comparative overview of the in vitro performance of various thiomorpholine derivatives, offering a predictive context for the potential biological activities of this compound, a compound for which specific in vitro data is not yet publicly available. The substitution of the oxygen atom in the analogous morpholine ring with sulfur alters the physicochemical properties, influencing lipophilicity and metabolic stability, which is a key strategy in drug design.[1]

Comparative In Vitro Activity of Thiomorpholine Derivatives

While direct experimental data for this compound is not available in the cited literature, the following tables summarize the in vitro activity of other thiomorpholine derivatives across various therapeutic areas. This data provides a benchmark for the potential efficacy of novel derivatives.

Table 1: Cytotoxic and Antiproliferative Activity
Compound/Derivative ClassCell Line(s)AssayEndpointResult (IC₅₀/EC₅₀)Reference(s)
Thiazolyl thiomorpholine (chloro-substituted)A549 (Lung Carcinoma), HeLa (Cervical Cancer)CytotoxicityIC₅₀10.1 µM (A549), 30.0 µM (HeLa)[4]
2-(thiophen-2-yl) dihydroquinolines with thiomorpholineMycobacterium tuberculosis H37RvAntimycobacterialMIC1.56 µg/mL[5][6]
Thiophene carboxylate derivativeCCRF-CEM (Acute Lymphoblastic Leukemia)CytotoxicityCC₅₀0.805 µM to 3.05 µM[7]
2-aminothiophene-3-carboxylic acid ester derivativesT-cell lymphoma, prostate cancer, kidney carcinoma, hepatoma cell linesCytostaticIC₅₀High nanomolar range[8]
Table 2: Antimicrobial Activity
Compound/Derivative ClassOrganism(s)AssayEndpointResultReference(s)
Thiomorpholine derivative 7b and Schiff base 7cMycobacterium smegmatisAntitubercularActivity DoseVery good activity at 7.81 μg/mL[2][4]
Thiazoline derivativesMultidrug-resistant Staphylococcus aureusAntimicrobialMIC32-64 µg/mL[9]
2-(thiophen-2-yl) dihydroquinolines with thiomorpholineMycobacterium tuberculosis H37RvAntimycobacterialMIC1.56 µg/mL[5][6]
Table 3: Antioxidant and Enzyme Inhibitory Activity
Compound/Derivative ClassTarget/AssayEndpointResult (IC₅₀)Reference(s)
N-substituted thiomorpholine derivativesFerrous/ascorbate-induced lipid peroxidationIC₅₀As low as 7.5 µM[2][10]
Methyl substituted oxazolyl thiomorpholine dioxide 9bRadical scavengingActivityGreater than ascorbic acid[4]
Phenylthiomorpholine derivativesDipeptidyl peptidase-IV (DPP-IV)IC₅₀3.40 - 6.93 µM[1]
N-substituted thiomorpholine derivativesSqualene synthase inhibitionActivityNoted as a possible mechanism[2][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are standard protocols for key experiments relevant to the activities of thiomorpholine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and other derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Mycobacterium smegmatis) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Cellular Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.

G General Workflow for In Vitro Screening cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound Test Compound (e.g., this compound) Treatment Treatment with Serial Dilutions Compound->Treatment Cells Cell Line / Microorganism Cells->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement (e.g., Absorbance, Visual Growth) Incubation->Measurement Analysis Data Analysis (IC50 / MIC Calculation) Measurement->Analysis

Caption: A generalized workflow for the in vitro screening of novel chemical compounds.

Induction of apoptosis is a common mechanism of cytotoxicity for anticancer compounds.[7][8] The intrinsic apoptotic pathway is a key signaling cascade that could be modulated by bioactive thiomorpholine derivatives.

G Intrinsic Apoptotic Pathway Thiomorpholine Thiomorpholine Derivative Stress Cellular Stress (e.g., DNA Damage) Thiomorpholine->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf Apoptosome Apoptosome Formation Apaf->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptotic pathway, a potential target for cytotoxic thiomorpholine derivatives.

Conclusion

The thiomorpholine scaffold is a versatile platform for the development of a wide range of biologically active compounds. While in vitro data for this compound is not yet available, the extensive research on other derivatives suggests its potential across multiple therapeutic areas, including oncology and infectious diseases. The presence of the carboxylic acid and gem-dimethyl groups on the thiomorpholine ring of the title compound are structural features that will undoubtedly influence its pharmacokinetic and pharmacodynamic properties. Further in vitro studies are warranted to elucidate the specific biological profile of this compound and to determine its place within the broader family of thiomorpholine-based therapeutic agents. The experimental protocols and comparative data presented herein provide a solid foundation for such future investigations.

References

"validating the therapeutic potential of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid in disease models"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: This guide addresses the therapeutic potential of the broader class of thiomorpholine derivatives due to the limited publicly available data on the specific compound 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid . The thiomorpholine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. This document provides a comparative overview of representative thiomorpholine derivatives in two key therapeutic areas: oncology and metabolic diseases, based on available preclinical data.

Anticancer Activity: Targeting Cell Proliferation

Thiomorpholine derivatives have shown promise as anticancer agents, often by inhibiting key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiomorpholine and morpholine-based compounds compared to a standard chemotherapeutic agent, Tamoxifen, against the MCF-7 human breast cancer cell line.

CompoundTarget/ClassCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Morpholine Derivative M5 Topoisomerase II Inhibitor (putative)MDA-MB-23181.92 (µg/mL)--
Morpholine Derivative M2 Topoisomerase II Inhibitor (putative)MDA-MB-23188.27 (µg/mL)--
Tamoxifen Selective Estrogen Receptor ModulatorMCF-74.506 (µg/mL)--
4-hydroxytamoxifen Selective Estrogen Receptor ModulatorMCF-727--
Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer therapies. Thiomorpholine derivatives have been investigated as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiomorpholine Thiomorpholine Derivatives Thiomorpholine->PI3K inhibit Thiomorpholine->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiomorpholine derivatives.

Antidiabetic Activity: DPP-IV Inhibition

Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose homeostasis. Its inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release. Several thiomorpholine-containing compounds have been identified as potent DPP-IV inhibitors.

Comparative Analysis of DPP-IV Inhibitory Activity

The following table compares the in vitro DPP-IV inhibitory activity of representative thiomorpholine derivatives with the established DPP-IV inhibitor, Sitagliptin.

CompoundClass/TargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Thiomorpholine Derivative 16a DPP-IV Inhibitor6930Sitagliptin 19
Thiomorpholine Derivative 16b DPP-IV Inhibitor6290Sitagliptin 19
Thiomorpholine Derivative 16c DPP-IV Inhibitor3400Sitagliptin 19

Note: The thiomorpholine derivatives show micromolar activity, while Sitagliptin is a nanomolar inhibitor, indicating a significant difference in potency.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (thiomorpholine derivatives, Tamoxifen)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

DPP-IV Inhibition Assay

This is a fluorometric assay to screen for inhibitors of DPP-IV activity.[4][5]

Materials:

  • 96-well black, flat-bottom microplates

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • DPP-IV assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (thiomorpholine derivatives)

  • Positive control inhibitor (e.g., Sitagliptin)

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the DPP-IV enzyme, substrate, and test compounds in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or positive control at various concentrations.

    • DPP-IV enzyme solution.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Substrate Addition: Initiate the reaction by adding the DPP-IV substrate solution to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a fluorescence microplate reader. The kinetic read will measure the rate of AMC release.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. The IC₅₀ value is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.

Experimental Workflow

The following diagram illustrates a general workflow for the screening and validation of therapeutic compounds.

Drug_Screening_Workflow Compound_Library Compound Library (e.g., Thiomorpholine Derivatives) Primary_Screening Primary Screening (e.g., High-Throughput Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Active Compounds Lead_Selection Lead Candidate Selection Dose_Response->Lead_Selection Lead_Selection->Dose_Response Not Optimal In_Vivo_Models In Vivo Disease Models Lead_Selection->In_Vivo_Models Potent & Selective Preclinical_Dev Preclinical Development In_Vivo_Models->Preclinical_Dev

Caption: A generalized workflow for therapeutic compound screening and development.

References

Navigating the Synthesis and Biological Evaluation of Thiomorpholine Derivatives: A Guide to Reproducibility and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis and biological evaluation of novel compounds are cornerstones of innovation. Thiomorpholine derivatives, a class of sulfur-containing heterocyclic compounds, have garnered significant interest for their diverse pharmacological activities. This guide provides a comparative overview of the synthesis and biological evaluation of these derivatives, with a focus on reproducibility, supported by experimental data and detailed protocols.

The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with demonstrated anticancer, anti-inflammatory, antibacterial, and other therapeutic properties. The reproducibility of both the chemical synthesis and the biological assays is paramount for the reliable advancement of drug discovery programs. This guide aims to provide a clear and objective comparison of reported data to aid researchers in this endeavor.

Comparative Analysis of Anticancer Activity

The anticancer potential of thiomorpholine derivatives has been a significant area of investigation. A key aspect of evaluating this potential is the determination of the half-maximal inhibitory concentration (IC50) against various cancer cell lines. Reproducibility in these assays is crucial for comparing the potency of different derivatives and for understanding structure-activity relationships (SAR).

Below is a summary of the anticancer activity of a series of synthesized thieno[2,3-c]pyridine derivatives, including a thiomorpholine-substituted compound, against several human cancer cell lines. The data is extracted from a study by Ali et al.[1] and presented here to illustrate a reproducible dataset where compounds were evaluated under consistent experimental conditions.

CompoundSubstitutionCancer Cell LineIC50 (µM)[1]
6a 4-(Thiophen-2-yl)HSC3 (Head and Neck)15.2
T47D (Breast)>100
RKO (Colorectal)25.8
6i 4-(Thiomorpholino)HSC3 (Head and Neck)10.8
T47D (Breast)11.7
RKO (Colorectal)12.4
Cisplatin (Standard Drug)HSC3 (Head and Neck)8.5
T47D (Breast)9.2
RKO (Colorectal)10.1

The consistency of the IC50 values obtained for the same compound against different cell lines within the same study provides a measure of the internal reproducibility of the biological assays. For instance, compound 6i consistently demonstrates potent activity across all three cell lines tested.[1]

Experimental Protocols: A Foundation for Reproducibility

Detailed and well-documented experimental protocols are the bedrock of reproducible scientific research. Below are representative methodologies for the synthesis of thiomorpholine derivatives and their subsequent biological evaluation.

General Synthetic Procedure for Thieno[2,3-c]pyridine-thiomorpholine Derivatives

This protocol is adapted from the work of Ali et al.[1] for the synthesis of compound 6i .

Step 1: Synthesis of the thieno[2,3-c]pyridine core. The synthesis of the core heterocyclic structure is typically achieved through a multi-step reaction sequence, often involving a Gewald reaction or a similar strategy to construct the thiophene ring fused to a pyridine ring.

Step 2: Nucleophilic Aromatic Substitution with Thiomorpholine. To a solution of the chlorinated thieno[2,3-c]pyridine intermediate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), thiomorpholine (1.2 equivalents) and a base such as potassium carbonate (K2CO3) (2 equivalents) are added. The reaction mixture is then heated, for example, at 80°C, for a specified period (e.g., 4-6 hours) while monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography or recrystallization to yield the desired thiomorpholine derivative.[1]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., HSC3, T47D, RKO) are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the thiomorpholine derivatives (typically ranging from 0.1 to 100 µM) for a specified incubation period (e.g., 48 hours).[1]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanism of action of thiomorpholine derivatives, it is often useful to visualize the signaling pathways they modulate. Many morpholine and thiomorpholine-containing compounds have been identified as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Thiomorpholine_Derivative Thiomorpholine Derivative Thiomorpholine_Derivative->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a thiomorpholine derivative.

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of thiomorpholine derivatives, emphasizing the key stages for ensuring reproducibility.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis of Thiomorpholine Derivatives Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cell_Culture Cell Line Maintenance & Seeding Characterization->Cell_Culture Compound_Screening In Vitro Assay (e.g., MTT Assay) Cell_Culture->Compound_Screening Data_Analysis Data Analysis (IC50 Determination) Compound_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis SAR_Analysis->Synthesis Iterative Design & Optimization

Caption: A typical experimental workflow for the synthesis and biological evaluation of thiomorpholine derivatives.

Conclusion

The successful development of thiomorpholine derivatives as therapeutic agents hinges on the reproducibility of their synthesis and biological evaluation. This guide has provided a framework for comparing these compounds by presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing key processes. By adhering to rigorous and well-documented methodologies, researchers can enhance the reliability and comparability of their findings, ultimately accelerating the pace of drug discovery. The provided examples and protocols serve as a starting point for researchers to design and execute their own reproducible studies in this promising area of medicinal chemistry.

References

Lack of Specific Structure-Activity Relationship Studies for 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid in Publicly Available Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and patent literature, no specific structure-activity relationship (SAR) studies for 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid were identified. The existing research focuses on the broader class of thiomorpholine derivatives, establishing them as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.

While detailed SAR data for the specific 6,6-dimethyl substituted compound is not available, this guide will provide a comparative overview of the known biological activities and general SAR trends for the parent thiomorpholine and 5-oxothiomorpholine-3-carboxylic acid scaffolds. This information is drawn from a number of reviews and research articles on related compounds.

General Synthesis of the Thiomorpholine Scaffold

The thiomorpholine ring is a versatile heterocyclic moiety that can be synthesized through various routes. One common method involves the cyclization of appropriate precursors. For instance, N-substituted thiomorpholines can be prepared via the reaction of a bis(2-haloethyl)amine with a sulfide source or by the cyclization of a β,β'-dihalo sulfide with a primary amine. The carboxylic acid functionality at the 3-position can be introduced by using starting materials such as cysteine derivatives.

Overview of Biological Activities of Thiomorpholine Derivatives

Thiomorpholine and its derivatives have been reported to exhibit a diverse array of pharmacological properties, making them attractive scaffolds for drug discovery.[1][2][3][4][5] These activities include:

  • Anticancer: Certain thiomorpholine-containing compounds have shown potential as anticancer agents.[1]

  • Anti-inflammatory: The scaffold has been incorporated into molecules with anti-inflammatory properties.[5]

  • Antimicrobial: Various derivatives have demonstrated activity against bacteria and other microbes.[5]

  • Antidiabetic: Some thiomorpholine analogs have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes.[3]

  • Hypolipidemic and Antioxidant: A number of N-substituted thiomorpholine derivatives have been synthesized and shown to possess both hypolipidemic and antioxidant activities.[6]

Structure-Activity Relationship (SAR) Insights for the Broader Thiomorpholine Class

Although specific data for this compound is unavailable, general SAR trends can be gleaned from studies on related thiomorpholine derivatives:

  • Substitution on the Nitrogen Atom: The substituent on the nitrogen atom of the thiomorpholine ring is a key determinant of biological activity. Modifications at this position have led to compounds with a wide range of pharmacological effects. For example, in a series of hypolipidemic and antioxidant thiomorpholine derivatives, the nature of the N-substituent was crucial for activity.[6]

  • Oxidation State of the Sulfur Atom: The sulfur atom in the thiomorpholine ring can exist as a sulfide, sulfoxide, or sulfone. The oxidation state can significantly influence the physicochemical properties and biological activity of the molecule.

Experimental Protocols

As no specific biological data was found for this compound, detailed experimental protocols for its biological evaluation cannot be provided. However, a general workflow for assessing the biological activity of novel compounds is outlined below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_in_vivo In vivo Evaluation synthesis Synthesis of Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary in vitro Assays (e.g., Enzyme Inhibition, Cell Viability) characterization->primary_assay secondary_assay Secondary in vitro Assays (e.g., Dose-Response) primary_assay->secondary_assay animal_model Testing in Animal Models of Disease secondary_assay->animal_model pk_pd Pharmacokinetic/Pharmacodynamic Studies animal_model->pk_pd

A general workflow for the synthesis and biological evaluation of new chemical entities.

Signaling Pathways

The specific signaling pathways modulated by this compound are unknown. However, for the broader class of thiomorpholine derivatives, inhibition of the PI3K/Akt/mTOR signaling pathway has been reported as a potential mechanism of anticancer activity.[1]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates transcription Gene Transcription (Proliferation, Survival) mtor->transcription thiomorpholine Thiomorpholine Derivatives (Potential Inhibitors) thiomorpholine->pi3k inhibit thiomorpholine->mtor inhibit

A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for some thiomorpholine derivatives.

References

"comparing the antioxidant capacity of thiomorpholine derivatives to standard antioxidants"

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing pursuit of novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to the antioxidant potential of thiomorpholine derivatives. Recent comparative studies have demonstrated that these compounds exhibit significant antioxidant capacity, in some cases surpassing the activity of well-established standard antioxidants. This guide provides a comprehensive comparison of the antioxidant performance of various thiomorpholine derivatives against standard antioxidants, supported by experimental data and detailed protocols.

The core function of an antioxidant is to neutralize harmful free radicals, which are highly reactive molecules that can damage cells and contribute to a variety of diseases.[1] The effectiveness of an antioxidant is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of a specific radical's activity. A lower IC50 value signifies a higher antioxidant capacity.[1]

Comparative Antioxidant Activity

Data from multiple studies, primarily utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and lipid peroxidation inhibition assays, indicate that certain thiomorpholine derivatives display potent antioxidant activity.[1][2] The following table summarizes the IC50 values of several thiomorpholine derivatives compared to standard antioxidants.

Compound/DerivativeAssay TypeIC50 (µM)
Thiomorpholine Derivatives
Cinnamic Acid-conjugated ThiomorpholineLipid PeroxidationAs low as 1.4
Thiomorpholine Derivative 10Lipid Peroxidation4
Thiomorpholine Derivative 1Lipid Peroxidation6
Various Thiomorpholine DerivativesLipid PeroxidationAs low as 7.5
Thiomorpholine Derivative 3Lipid Peroxidation8
Thiomorpholine Derivative 3DPPH31
Benzothiomorpholine Derivative 13DPPH36
Thiomorpholine Derivative 10DPPH78
Benzothiomorpholine Derivative 16DPPH141
Thiomorpholine Derivative 1DPPH166
Standard Antioxidants
TroloxDPPH0.221
Ascorbic AcidDPPH~2.54 µg/mL
TroloxABTS~2.93 µg/mL
BHA (Butylated hydroxyanisole)ABTS~4.44 µg/mL
α-TocopherolABTS~7.07 µg/mL
BHT (Butylated hydroxytoluene)ABTS~32.36 µg/mL*

Note: Direct comparison of µM and µg/mL values requires knowledge of the molecular weight of each specific compound. The provided data is for comparative reference. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Mechanism of Action: Radical Scavenging

The primary mechanism by which thiomorpholine derivatives likely exert their antioxidant effect is through radical scavenging.[1] This involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing its reactivity and preventing it from causing cellular damage.[1]

FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Receives H• Antioxidant Thiomorpholine Derivative (AH) AntioxidantRadical Less Reactive Antioxidant Radical (A•) Antioxidant->AntioxidantRadical Donates H•

A simplified diagram illustrating the mechanism of free radical scavenging by a thiomorpholine derivative.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for commonly cited antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical in the presence of a hydrogen-donating antioxidant.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be kept in a dark container to prevent degradation.

  • Preparation of Test Samples: Prepare a stock solution of the thiomorpholine derivative and standard antioxidants in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution.

  • Assay Procedure: In a 96-well microplate, add a fixed volume of the DPPH working solution to each well. Then, add a small volume of the test sample or standard at different concentrations to the wells. A control well should contain the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare DPPH Solution C Mix DPPH and Sample in 96-well Plate A->C B Prepare Test Sample Dilutions B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G

A workflow diagram of the DPPH radical scavenging assay.
Ferrous/Ascorbate-Induced Lipid Peroxidation Assay

This assay evaluates the ability of a compound to inhibit the peroxidation of lipids in a biological membrane system.

  • Preparation of Microsomes: Isolate microsomal membranes from a relevant tissue source (e.g., rat liver) through differential centrifugation.

  • Induction of Lipid Peroxidation: Induce lipid peroxidation in the microsomal suspension using a pro-oxidant system, such as ferrous sulfate and ascorbate.

  • Preparation of Test Samples: Prepare various concentrations of the thiomorpholine derivatives and standard antioxidants.

  • Assay Procedure: Add the test samples to the microsomal suspension before initiating lipid peroxidation.

  • Incubation: Incubate the mixture at 37°C for a specific period (e.g., 1 hour).

  • Measurement of Peroxidation: Quantify the extent of lipid peroxidation by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method. This involves reacting the sample with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically (typically at 532 nm).

  • Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the presence and absence of the test compound.

  • IC50 Determination: The IC50 value, the concentration that inhibits lipid peroxidation by 50%, is determined from a dose-response curve.

The promising antioxidant activities of thiomorpholine derivatives, as evidenced by the presented data, suggest their potential as lead compounds in the development of novel therapeutic agents for conditions associated with oxidative stress. Further research into the structure-activity relationships and in vivo efficacy of these compounds is warranted.

References

Comparative Analysis of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid and Carbapenems: In Vivo Efficacy and Pharmacokinetic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. This guide provides a comparative overview of the putative antibacterial agent, 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid, and the established carbapenem class of antibiotics. While comprehensive in vivo data for this compound is not yet publicly available, this document serves as a framework for its potential evaluation. The comparison is made against carbapenems, a class of broad-spectrum β-lactam antibiotics known for their efficacy against a wide range of bacteria.[1] This guide presents a structured comparison of their pharmacokinetic profiles and a hypothetical assessment of their in vivo efficacy, supported by detailed experimental protocols.

I. Comparative Pharmacokinetic Profiles

The pharmacokinetic properties of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), are crucial for determining its dosing regimen and overall efficacy.[2] The following table summarizes the known pharmacokinetic parameters for carbapenems and provides a template for the evaluation of this compound.

Pharmacokinetic ParameterThis compound (Hypothetical Data)Carbapenems (e.g., Meropenem, Ertapenem)
Route of Administration IntravenousIntravenous
Bioavailability (%) Not Applicable (IV)Not Applicable (IV)
Protein Binding (%) Low to Moderate<5% (Meropenem)
Volume of Distribution (L/kg) ~0.30.3 (Meropenem)
Elimination Half-life (hours) 1.5~1 (most carbapenems), 3.8 (Ertapenem)[1][3]
Metabolism Primarily renal excretion of unchanged drugMetabolized by renal dihydropeptidase-1 (Imipenem requires a co-drug inhibitor)[1][3]
Primary Route of Excretion RenalRenal[3]
II. Comparative In Vivo Efficacy

The in vivo efficacy of an antibiotic is a critical determinant of its clinical utility. This is often assessed in animal models of infection, such as murine sepsis or thigh infection models.[4][5] The following table presents hypothetical efficacy data for this compound against Methicillin-Resistant Staphylococcus aureus (MRSA) in a murine infection model, compared to a representative carbapenem.

Efficacy ParameterThis compound (Hypothetical Data)Carbapenem (e.g., Imipenem)
Animal Model Murine Thigh Infection ModelMurine Thigh Infection Model
Bacterial Strain MRSA (ATCC 43300)MRSA (ATCC 43300)
Dosage (mg/kg) 2020
Dosing Regimen Twice dailyTwice daily
Reduction in Bacterial Load (log10 CFU/g tissue) 3.53.0
Survival Rate (%) 9085

Experimental Protocols

A. In Vivo Efficacy Study: Murine Thigh Infection Model

This protocol outlines a standard procedure for evaluating the in vivo efficacy of a novel antimicrobial agent against a specific bacterial pathogen.

  • Animal Model: Six-to-eight-week-old, specific-pathogen-free BALB/c mice are used.

  • Bacterial Strain: A clinically relevant strain of MRSA (e.g., ATCC 43300) is grown to mid-logarithmic phase in appropriate broth medium.

  • Induction of Infection: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide. A defined inoculum of the MRSA strain is then injected into the thigh muscle of each mouse.

  • Treatment Groups:

    • Vehicle control (e.g., saline)

    • This compound (at various doses)

    • Comparator antibiotic (e.g., a carbapenem at a clinically relevant dose)

  • Drug Administration: Treatment is initiated at a specified time post-infection (e.g., 2 hours) and administered via the desired route (e.g., intravenous) at set intervals.

  • Efficacy Assessment:

    • Bacterial Load: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.

    • Survival Studies: A separate cohort of mice is monitored for a defined period (e.g., 7 days) to assess the impact of the treatment on survival.

B. Pharmacokinetic Study in Rats

This protocol describes a typical method for determining the pharmacokinetic profile of a new chemical entity.

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation are used.

  • Drug Administration: A single bolus intravenous injection of the test compound (e.g., this compound) is administered through the tail vein.

  • Blood Sampling: Blood samples are collected from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) post-dose.

  • Plasma Analysis: Blood samples are centrifuged to separate the plasma. The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters, including clearance, volume of distribution, and elimination half-life.[6]

Visualizations

Hypothetical Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

G cluster_cellwall Bacterial Cell Wall Drug Drug PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binding and Inhibition Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains

Caption: Hypothetical mechanism of action for a β-lactam-like antibiotic.

Experimental Workflow: In Vivo Efficacy Study

G Start Start Animal_Acclimatization Animal Acclimatization (BALB/c mice) Start->Animal_Acclimatization Neutropenia_Induction Induction of Neutropenia (Cyclophosphamide) Animal_Acclimatization->Neutropenia_Induction Infection Thigh Infection (MRSA) Neutropenia_Induction->Infection Treatment Treatment Administration (Test Compound vs. Control) Infection->Treatment Endpoint_Assessment Endpoint Assessment Treatment->Endpoint_Assessment Bacterial_Load Bacterial Load Determination (CFU/g tissue) Endpoint_Assessment->Bacterial_Load Survival_Monitoring Survival Monitoring (7 days) Endpoint_Assessment->Survival_Monitoring Data_Analysis Data Analysis and Comparison Bacterial_Load->Data_Analysis Survival_Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a murine thigh infection model to assess in vivo efficacy.

Experimental Workflow: Pharmacokinetic Study

G Start Start Animal_Preparation Animal Preparation (Cannulated Rats) Start->Animal_Preparation Drug_Administration IV Bolus Administration of Test Compound Animal_Preparation->Drug_Administration Blood_Sampling Serial Blood Sampling (Multiple Time Points) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS Analysis (Drug Quantification) Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Parameter Calculation) LCMS_Analysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow for a pharmacokinetic study in rats.

References

Benchmarking 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid Against Known Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid against established therapeutic agents. Based on the structural similarity to 5-oxothiomorpholine-3-carboxylic acid, which has been identified as a lactam antibiotic that inhibits bacterial growth by binding to ribosomes, this guide will benchmark the title compound against known ribosome-inhibiting antibiotics. The data presented for this compound is hypothetical and serves as a framework for future experimental validation.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The primary metric for comparing the in vitro efficacy of antibiotics is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] The following table summarizes the hypothetical MIC values for this compound against a panel of common bacterial pathogens, benchmarked against the known ribosome-inhibiting antibiotics, Tetracycline and Erythromycin. Lower MIC values indicate greater potency.

Bacterial StrainThis compound (µg/mL)Tetracycline (µg/mL)Erythromycin (µg/mL)
Staphylococcus aureus (ATCC 29213)0.52 - 32[3]0.023 - 1024[4]
Streptococcus pyogenes0.252 - 15[5]0.004 - 256[4]
Haemophilus influenzae10.5 - 40.015 - 256[4]
Escherichia coli (ATCC 25922)42 - 16[6]>128
Listeria monocytogenes0.1252 - 15[5]0.05 - 0.20[5]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method

This protocol outlines the standardized procedure for determining the MIC of an antimicrobial agent.[1][7][8]

1. Preparation of Materials:

  • Antimicrobial Agents: Stock solutions of this compound, Tetracycline, and Erythromycin are prepared in a suitable solvent and then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strains: Lyophilized cultures of the test bacteria are reconstituted and grown overnight on appropriate agar plates.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is used for the assay.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are picked from an 18-24 hour culture plate and suspended in sterile saline.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • This standardized suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

3. Assay Procedure:

  • A two-fold serial dilution of each antimicrobial agent is prepared in the 96-well microtiter plates using CAMHB. The final volume in each well is 100 µL.

  • Each well is then inoculated with 100 µL of the prepared bacterial suspension.

  • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[8]

4. Interpretation of Results:

  • Following incubation, the plates are visually inspected for turbidity.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the targeted biological pathway.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Bacterial Culture Bacterial Culture Inoculum Prep Inoculum Prep Bacterial Culture->Inoculum Prep Inoculation Inoculation Serial Dilution->Inoculation Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination Ribosome_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S Subunit 50S Subunit Polypeptide Chain Polypeptide Chain 50S Subunit->Polypeptide Chain elongates 30S Subunit 30S Subunit mRNA mRNA mRNA->30S Subunit binds tRNA tRNA tRNA->50S Subunit delivers amino acid Antibiotic Ribosome-Inhibiting Antibiotic Antibiotic->50S Subunit blocks peptide bond formation Antibiotic->30S Subunit blocks tRNA binding

References

A Comparative Guide to the Potential Cross-Reactivity and Off-Target Effects of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid, a molecule belonging to the thiomorpholine class of compounds. While direct experimental data on the cross-reactivity and off-target effects of this specific molecule is limited in publicly available literature, this document outlines potential biological activities and provides a framework for its investigation based on the known characteristics of the broader thiomorpholine scaffold.

The thiomorpholine and morpholine core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1] Derivatives of these scaffolds have shown diverse pharmacological activities, including anti-tubercular, anti-inflammatory, antioxidant, and anti-cancer effects.[1] This suggests that this compound may also interact with various biological targets.

Potential Biological Activities and Off-Target Effects

The biological activity of thiomorpholine derivatives can be attributed to their ability to interact with various enzymes and receptors. For instance, L-Thiomorpholine-3-carboxylic acid (L-TMC), a related compound, has been shown to induce cytotoxicity through bioactivation by L-amino acid oxidase.[2] This process involves the enzymatic conversion of L-TMC into a reactive imine intermediate.[2] Given the structural similarities, it is plausible that this compound could be a substrate for similar oxidases, leading to potential off-target effects in tissues with high oxidase activity.

Furthermore, the broader class of morpholine and thiomorpholine derivatives has been investigated for various therapeutic applications, indicating a potential for a wide range of biological interactions.[1] These interactions, while potentially beneficial in a therapeutic context, can also lead to off-target effects.

A summary of potential activities based on the thiomorpholine scaffold is presented below:

Potential Biological ActivityPotential Off-Target InteractionReference Compound Example
Enzyme InhibitionInhibition of related metabolic enzymesL-Thiomorpholine-3-carboxylic acid (L-TMC)
Anti-inflammatoryModulation of unintended inflammatory pathwaysMorpholinopyrimidine derivatives
Anti-cancerCytotoxicity in non-cancerous cell linesCoumarin-3-carboxamide derivatives with morpholine moieties[3]
Anti-tubercularInteraction with human enzymes sharing homology with mycobacterial targetsFuran-based MbtI inhibitors with morpholine substitutions

Proposed Experimental Workflow for Assessing Cross-Reactivity

To systematically evaluate the cross-reactivity and off-target effects of this compound, a tiered experimental approach is recommended. The following workflow provides a general framework for such an investigation.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Validation and Dose-Response cluster_2 Tier 3: Cellular and Functional Assays cluster_3 Tier 4: In Vivo Assessment A Compound Acquisition and QC B Broad Panel Kinase Screen (e.g., 400+ kinases) A->B Primary Screening C GPCR Binding Panel (e.g., SafetyScreen44™) A->C Primary Screening D Ion Channel Panel A->D Primary Screening E Nuclear Receptor Panel A->E Primary Screening F Confirmation of Primary Hits B->F Hit Identification C->F Hit Identification D->F Hit Identification E->F Hit Identification G IC50/EC50 Determination for Validated Hits F->G Validation H Orthogonal Assays (e.g., biophysical methods) G->H Validation I Cell-Based Target Engagement Assays H->I Cellular Confirmation J Downstream Signaling Pathway Analysis I->J Functional Characterization K Cytotoxicity Profiling in Relevant Cell Lines J->K Functional Characterization L Pharmacokinetic (PK) and Biodistribution Studies K->L Preclinical Evaluation M In Vivo Efficacy and Toxicology Studies L->M Preclinical Evaluation

Figure 1. Proposed experimental workflow for assessing cross-reactivity.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted to investigate the off-target effects of this compound.

1. In Vitro L-amino Acid Oxidase (LAAO) Inhibition Assay

  • Objective: To determine if this compound is a substrate or inhibitor of LAAO, a potential bioactivating enzyme.

  • Principle: This assay measures the production of hydrogen peroxide, a byproduct of the LAAO-catalyzed oxidation of an amino acid substrate. The change in absorbance of a chromogenic substrate in the presence of horseradish peroxidase (HRP) is monitored.

  • Materials:

    • Recombinant L-amino acid oxidase

    • L-leucine (or another suitable LAAO substrate)

    • Horseradish peroxidase (HRP)

    • Amplex Red (or a similar chromogenic HRP substrate)

    • Phosphate-buffered saline (PBS), pH 7.4

    • This compound

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add PBS, HRP, and Amplex Red to each well.

    • Add varying concentrations of the test compound to the wells. Include a positive control (a known LAAO inhibitor) and a negative control (vehicle).

    • To initiate the reaction, add LAAO and L-leucine to the wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value if applicable.

2. General Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the general cytotoxicity of this compound against a panel of human cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting formazan crystals are solubilized, and the absorbance is proportional to the number of viable cells.

  • Materials:

    • Human cell lines (e.g., HepG2, HEK293, a cancer cell line panel)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • This compound

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Signaling Pathway Involvement

Based on the known bioactivation of L-TMC, a potential metabolic pathway for this compound could involve L-amino acid oxidase.

G A This compound B L-Amino Acid Oxidase (LAAO) A->B Substrate C Reactive Imine Intermediate B->C Oxidation D Cellular Nucleophiles (e.g., proteins, DNA) C->D Reaction E Covalent Adducts D->E F Cytotoxicity E->F

Figure 2. Potential bioactivation pathway leading to cytotoxicity.

Comparison with an Alternative: L-Thiomorpholine-3-carboxylic acid

To provide a framework for comparison, the table below outlines the known properties of L-TMC and the data points that would need to be determined for this compound.

FeatureL-Thiomorpholine-3-carboxylic acid (L-TMC)This compound
Mechanism of Cytotoxicity Bioactivation by L-amino acid oxidase to a reactive imine intermediate.[2]To Be Determined
Primary In Vitro Effect Time- and concentration-dependent cytotoxicity in rat kidney cells.[2]To Be Determined
Known Inhibitors of its Effect Probenecid (renal anion transporter inhibitor), L-alpha-hydroxyisocaproic acid (LAAO substrate).[2]To Be Determined
Off-Target Profile Specific off-target screening data not readily available, but mechanism suggests potential for interaction with other oxidases.To Be Determined

References

Safety Operating Guide

Proper Disposal of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and laboratory personnel are provided with essential safety and logistical information for the proper disposal of 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid. Adherence to these procedures is critical to ensure personal safety and environmental compliance. This guide outlines the necessary steps for handling, storing, and disposing of this compound, in line with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the safety profile of this compound. This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably within a fume hood.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.Minimizes inhalation of dust or aerosols.
First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management and Cleanup Protocol

In the case of a spill, the primary objective is to contain and clean up the material safely without creating dust.

Minor Spill (Small quantity in a controlled area):

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the required personal protective equipment.

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

Major Spill (Large quantity or outside of a controlled area):

  • Evacuate Immediately: Alert others in the vicinity and evacuate the area.

  • Contact Emergency Services: Notify your institution's environmental health and safety (EHS) office or emergency response team.

  • Restrict Access: Prevent entry to the contaminated area.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all applicable local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Treat all this compound and any materials contaminated with it (e.g., weighing boats, gloves, absorbent pads) as hazardous waste.

    • Segregate this solid waste from other waste streams, particularly liquids and incompatible chemicals.

  • Waste Container and Labeling:

    • Place the waste in a clearly labeled, sealed, and chemically compatible container. The original container can be used if it is in good condition.

    • The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Temporary Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[1]

    • The SAA should be under the control of laboratory personnel.

  • Arrange for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Disposal should be carried out at an approved waste disposal plant, which typically involves incineration or other approved chemical treatment methods.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Unused or Contaminated Material assess_ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->assess_ppe segregate_waste Step 2: Segregate Solid Waste assess_ppe->segregate_waste package_waste Step 3: Place in a Labeled, Sealed, Compatible Container segregate_waste->package_waste label_info Label must include: 'Hazardous Waste' Full Chemical Name Quantity package_waste->label_info store_waste Step 4: Store in a Designated Satellite Accumulation Area (SAA) package_waste->store_waste contact_ehs Step 5: Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor store_waste->contact_ehs disposal Step 6: Professional Disposal (e.g., Incineration at an approved facility) contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound.

References

Safeguarding Your Research: Essential Protective Measures for Handling 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals handling 6,6-Dimethyl-5-oxothiomorpholine-3-carboxylic acid. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, and eye contact.[1][2][3][4][5] Always inspect PPE before use and ensure it is in good condition.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes, dust, and vapors.[3][5]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).Prevents direct skin contact with the compound.[3]
Lab coat or chemical-resistant apron.Protects clothing and skin from contamination.[1][3]
Respiratory Protection NIOSH/MSHA approved respirator.Required if working outside a fume hood or if dust/aerosols may be generated.[3][5]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedures to minimize the risk of exposure and ensure safe handling of this compound.

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Ensure safety showers and eyewash stations are readily accessible.[5]

    • Assemble all necessary equipment and materials before handling the compound.

    • Don the appropriate PPE as specified in the table above.

  • Handling :

    • Avoid all personal contact, including inhalation of dust or vapors.[1][4]

    • Do not eat, drink, or smoke in the handling area.[1][3]

    • Keep the container tightly closed when not in use.[1][3][5]

    • Avoid generating dust.[2][4]

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material like sand or vermiculite.[1]

    • Carefully collect the absorbed material into a labeled container for disposal.[1][2]

    • Clean the spill area thoroughly with a suitable solvent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a clearly labeled, sealed container.[1]

  • Disposal Route :

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[1]

    • Do not dispose of it down the drain or in the regular trash.[2]

    • Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Experimental Workflow Diagram

The following diagram outlines the logical flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling of the Compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.